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3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid Documentation Hub

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  • Product: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
  • CAS: 1138444-24-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Introduction The imidazo[4,5-b]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its structural similarity to endogenous purines.[1] This "privileged structure" serves as a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[4,5-b]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its structural similarity to endogenous purines.[1] This "privileged structure" serves as a core component in a multitude of compounds with diverse biological activities, including roles as kinase inhibitors, antimicrobial agents, and antiviral compounds.[1][2] This guide provides an in-depth technical overview of a specific derivative, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, potential mechanisms of action, and relevant experimental protocols, grounding the discussion in established scientific principles and methodologies.

Physicochemical and Structural Characterization

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a distinct isomer within the imidazopyridine family. The methylation at the N3 position of the imidazole ring is a critical structural feature that influences its spatial conformation, hydrogen bonding capacity, and ultimately, its interaction with biological targets.

Core Properties

A precise understanding of the molecule's fundamental properties is the cornerstone of any research endeavor. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 177.16 g/mol [3]
CAS Number 1138444-24-2[3]
Molecular Formula C₈H₇N₃O₂[3]
Physical Form Solid[Sigma-Aldrich]
InChI Key GPELOYZLVAHJOP-UHFFFAOYSA-N[Sigma-Aldrich]
SMILES Cn1cnc2cc(cnc12)C(O)=O[Sigma-Aldrich]

Note: Physical properties such as melting point and solubility are not widely reported and should be determined empirically.

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, characterization would follow standard analytical chemistry protocols. Based on analogous structures reported in the literature, the expected spectroscopic data would include:

  • ¹H NMR: Distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the N-methyl group (typically around 3.9-4.0 ppm), and a signal for the carboxylic acid proton.[2][4]

  • ¹³C NMR: Resonances for the carbon atoms of the fused heterocyclic core, the carboxyl carbon, and the N-methyl carbon.[2][4]

  • Mass Spectrometry (MS): An ESI-MS analysis would be expected to show a molecular ion peak [M+H]⁺ at approximately m/z 178.06, confirming the molecular weight.[2][5]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H and C=O stretching of the carboxylic acid group, as well as C=N and C=C stretching from the aromatic rings.[4]

Synthesis and Purification

The synthesis of N-substituted imidazo[4,5-b]pyridines is well-documented. A common and effective strategy involves the N-alkylation of a pre-formed imidazo[4,5-b]pyridine core.

Generalized Synthesis Protocol

The preparation of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid can be logically achieved via the methylation of its corresponding NH-precursor. The causality behind this approach is that the cyclized heterocyclic core is often more stable and easier to functionalize in subsequent steps.

  • Core Synthesis: The initial synthesis involves the condensation of a substituted diaminopyridine (e.g., 5,6-diaminonicotinic acid) with a suitable reagent to form the imidazole ring.

  • N-Methylation: The resulting 3H-imidazo[4,5-b]pyridine-6-carboxylic acid (or its ester-protected form) is then subjected to methylation. A common method involves using a methylating agent such as methyl iodide (CH₃I) in the presence of a non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF).[2] The base deprotonates the imidazole nitrogen, creating a nucleophile that readily attacks the methyl iodide.

  • Purification & Hydrolysis: The crude product is purified using column chromatography. If an ester was used to protect the carboxylic acid, a final hydrolysis step (e.g., with NaOH or LiOH) is required to yield the target carboxylic acid.

The choice of an ester protecting group is crucial as it prevents unwanted side reactions with the carboxylic acid moiety during the methylation step.

cluster_synthesis Generalized Synthesis Workflow start Imidazo[4,5-b]pyridine -6-carboxylic acid ester reagents 1. Base (e.g., NaH) 2. Methylating Agent (e.g., CH3I) 3. Solvent (e.g., DMF) start->reagents methylation N-Methylation Reaction start->methylation reagents->methylation workup Aqueous Workup & Purification (Chromatography) methylation->workup hydrolysis Ester Hydrolysis (e.g., LiOH) workup->hydrolysis final_product 3-Methyl-3H-imidazo[4,5-b]pyridine -6-carboxylic acid hydrolysis->final_product

Caption: Generalized workflow for the synthesis of the target compound.

Biological Activity and Therapeutic Potential

The imidazo[4,5-b]pyridine scaffold is a cornerstone of many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] Derivatives have shown potent activity against a range of kinases and other biological targets.

Anticipated Mechanism of Action: Kinase Inhibition

Many compounds with this core structure function as ATP-competitive inhibitors.[6][7] The planar heterocyclic system can engage in pi-stacking interactions, while the nitrogen atoms of the pyridine and imidazole rings act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine portion of ATP. The N3-methyl group and the C6-carboxylic acid substituent play crucial roles in modulating solubility, cell permeability, and specificity for the target kinase.

While the specific targets of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid are not yet defined in the public literature, it is a prime candidate for screening against kinase families implicated in oncology, such as:

  • Cyclin-Dependent Kinases (CDKs)[6]

  • Aurora Kinases[8]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)[7]

cluster_moa Hypothetical Mechanism of Kinase Inhibition compound 3-Methyl-3H-imidazo [4,5-b]pyridine-6-carboxylic acid kinase Kinase Active Site (ATP-Binding Pocket) compound->kinase Binds Competitively inhibition INHIBITION atp ATP atp->kinase Binds activation ACTIVATION substrate Protein Substrate kinase->substrate Acts on phosphate Phosphorylation substrate->phosphate downstream Downstream Signaling (e.g., Cell Proliferation) phosphate->downstream

Caption: Competitive inhibition of a kinase by the title compound.

Other Potential Applications

Beyond oncology, imidazo[4,5-b]pyridine derivatives have demonstrated a wide spectrum of bioactivity, suggesting that this compound could also be explored for:

  • Antiviral Activity: Particularly against viruses like the respiratory syncytial virus (RSV).[2]

  • Antibacterial Activity: Although many derivatives show limited potency, some have displayed moderate activity against specific bacterial strains.[2]

  • Antiparasitic Activity: Certain analogs have been investigated as inhibitors of essential enzymes in parasites like Trypanosoma brucei.[9]

Exemplary Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the compound's potential as a kinase inhibitor, a robust and validated protocol is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.

Principle

The assay is a two-step process. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After this reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the ADP concentration and thus to the kinase activity.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffers, the specific protein kinase, the corresponding substrate, and ATP. The ATP concentration should be optimized to be near the Michaelis constant (Km) for the kinase to ensure sensitivity to ATP-competitive inhibitors.[10]

  • Compound Dilution: Prepare a serial dilution of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid in an appropriate solvent (e.g., DMSO) and then in assay buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase and the diluted compound (or vehicle control). Allow a brief pre-incubation (e.g., 15 minutes).[11]

  • Initiation: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[11]

  • ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.

  • ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

cluster_protocol In Vitro Kinase Assay Workflow (ADP-Glo™) A 1. Add Kinase + Inhibitor to Plate B 2. Pre-incubate A->B C 3. Initiate Reaction (Add Substrate + ATP) B->C D 4. Incubate (Kinase Reaction) C->D E 5. Stop Reaction & Deplete remaining ATP D->E F 6. Convert ADP to ATP & Generate Light E->F G 7. Read Luminescence F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for a luminescence-based kinase assay.

Safety and Handling

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is classified as an irritant. [Sigma-Aldrich] As with all laboratory chemicals, it should be handled with appropriate care to minimize exposure.

  • Engineering Controls: All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety goggles (not glasses, to protect against splashes), and chemically resistant gloves.[13] The specific glove material should be chosen based on the solvent used, as indicated in the Safety Data Sheet (SDS).

  • Handling: Use procedures that minimize dust generation and the potential for splashes.[14] Transport chemicals in secondary containment.

  • Storage: Store in a well-ventilated area, below eye level, and away from incompatible materials.[13] Ensure containers are clearly labeled and in good condition.

  • Spill Response: In case of a small spill, trained personnel should use an appropriate spill kit to absorb the material. Avoid generating dust. For large spills, evacuate the area and contact the institutional safety office.[12]

Conclusion

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, with a molecular weight of 177.16 g/mol , is a member of a therapeutically significant class of heterocyclic compounds. Its structure is amenable to established synthetic routes, and its physicochemical properties make it a compelling candidate for investigation in drug discovery programs. Grounded in the extensive research on the broader imidazo[4,5-b]pyridine family, this compound holds significant potential, particularly as a modulator of protein kinases. The experimental frameworks outlined in this guide provide a validated starting point for researchers to explore its biological activity and unlock its therapeutic promise.

References

Sources

Exploratory

An In-depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and characterization, and explore its potential as a valuable scaffold in modern medicinal chemistry.

Introduction: The Imidazo[4,5-b]pyridine Core - A Scaffold of Therapeutic Promise

The imidazo[4,5-b]pyridine nucleus, a fusion of imidazole and pyridine rings, represents a "privileged scaffold" in drug discovery. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of this core structure have been extensively investigated and have shown potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1] The therapeutic versatility of this scaffold stems from its unique electronic properties and the ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological activity and pharmacokinetic profile.

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a specific derivative of this important class of compounds. The presence of the carboxylic acid moiety at the 6-position offers a key handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening. The methyl group at the 3-position can influence the compound's solubility, metabolic stability, and binding interactions with target proteins.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development.

PropertyValueSource
CAS Number 1138444-24-2Sigma-Aldrich
Molecular Formula C₈H₇N₃O₂Sigma-Aldrich
Molecular Weight 177.16 g/mol Sigma-Aldrich
Appearance Solid (predicted)General knowledge
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water is anticipated.Inferred from similar structures

Structural Elucidation:

The chemical structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is depicted below. The numbering of the heterocyclic ring system follows IUPAC nomenclature.

Caption: Chemical structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

Synthesis and Purification: A Proposed Experimental Workflow

Proposed Synthetic Pathway:

G A 5,6-Diaminonicotinic acid C Intermediate (Acetylated) A->C Acetylation B Acetic Anhydride B->C E 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid C->E Cyclization & Methylation D Methyl Iodide, Base D->E

Caption: Proposed synthetic workflow for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Acetylation of 5,6-Diaminonicotinic acid

  • Rationale: The initial step involves the protection of one of the amino groups and the activation of the carboxylic acid for subsequent cyclization. Acetic anhydride is a common and effective reagent for this transformation.

  • Procedure:

    • To a solution of 5,6-diaminonicotinic acid (1 equivalent) in a suitable solvent such as acetic acid, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.

    • The crude product is then purified by recrystallization or column chromatography to yield the acetylated intermediate.

Step 2: Cyclization and N-Methylation

  • Rationale: This step involves the cyclization of the acetylated intermediate to form the imidazole ring, followed by the methylation of the nitrogen atom. The use of a base is crucial to facilitate the methylation reaction with methyl iodide.

  • Procedure:

    • Dissolve the acetylated intermediate (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

    • Add a suitable base, such as potassium carbonate (2-3 equivalents), to the solution.

    • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

Self-Validation and Controls:

  • Each step of the synthesis should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product.

  • The structure of the final product and all intermediates should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

  • The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, the following are predicted characteristic spectroscopic data based on the analysis of similar structures.[3][4][5][6][7]

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.0-14.0 ppm (s, 1H): This broad singlet is characteristic of the carboxylic acid proton.

  • δ ~8.5-8.8 ppm (d, 1H): Aromatic proton on the pyridine ring (likely H-5 or H-7).

  • δ ~8.2-8.4 ppm (d, 1H): Aromatic proton on the pyridine ring (likely H-5 or H-7).

  • δ ~8.0-8.2 ppm (s, 1H): Proton on the imidazole ring (H-2).

  • δ ~3.8-4.0 ppm (s, 3H): Protons of the methyl group attached to the imidazole nitrogen.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~165-170 ppm: Carbonyl carbon of the carboxylic acid.

  • δ ~140-155 ppm: Quaternary carbons of the fused ring system.

  • δ ~115-140 ppm: Aromatic carbons of the pyridine and imidazole rings.

  • δ ~30-35 ppm: Carbon of the methyl group.

Mass Spectrometry (ESI+):

  • m/z [M+H]⁺: Expected at approximately 178.06, corresponding to the protonated molecular ion.

  • Fragmentation Pattern: Fragmentation is likely to involve the loss of CO₂ from the carboxylic acid group and subsequent fragmentation of the heterocyclic core.[8][9]

Infrared (IR) Spectroscopy (KBr pellet):

  • ~3400 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic and methyl groups.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

Biological Activity and Therapeutic Potential

While specific biological data for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is not available, the imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities.

Potential as Kinase Inhibitors:

A significant body of research has demonstrated the potential of imidazo[4,5-b]pyridine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[10][11][12][13] The structural similarity to purines allows these compounds to bind to the ATP-binding site of kinases. The carboxylic acid group on our target molecule can be derivatized to introduce functionalities that can form key interactions with the kinase active site, potentially leading to high-affinity and selective inhibitors.

Anticancer and Antiviral Activity:

Numerous studies have reported the anticancer and antiviral activities of imidazo[4,5-b]pyridine derivatives.[3][14][15] These activities are often linked to their ability to inhibit key enzymes involved in cancer cell proliferation or viral replication. The potential for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid to serve as a scaffold for the development of novel anticancer and antiviral agents is therefore high.

G Imidazo[4,5-b]pyridine Core Imidazo[4,5-b]pyridine Core Kinase Inhibition Kinase Inhibition Imidazo[4,5-b]pyridine Core->Kinase Inhibition Structural Mimicry of Purines Antiviral Activity Antiviral Activity Imidazo[4,5-b]pyridine Core->Antiviral Activity Enzyme Inhibition Anti-inflammatory Activity Anti-inflammatory Activity Imidazo[4,5-b]pyridine Core->Anti-inflammatory Activity Antimicrobial Activity Antimicrobial Activity Imidazo[4,5-b]pyridine Core->Antimicrobial Activity Anticancer Activity Anticancer Activity Kinase Inhibition->Anticancer Activity

Caption: Potential biological activities of the imidazo[4,5-b]pyridine scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Directions

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid represents a promising building block for the development of novel therapeutic agents. Its imidazo[4,5-b]pyridine core is a well-validated pharmacophore, and the presence of a carboxylic acid moiety provides a versatile handle for synthetic diversification. While specific biological data for this compound is currently limited, its structural features suggest significant potential for the discovery of potent kinase inhibitors, anticancer, and antiviral agents.

Future research should focus on the development and optimization of a reliable synthetic route for this compound, followed by a thorough evaluation of its biological activity against a panel of relevant targets. Structure-activity relationship (SAR) studies on derivatives of this scaffold will be crucial for identifying compounds with improved potency, selectivity, and drug-like properties.

References

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. [Link]

  • Discovery of 3H‐Imidazo[4,5‐b]pyridines as Potent c‐Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. Scite.ai. [Link]

  • Synthesis of 3H-imidazo[4,5-b]pyridine. PrepChem.com. [Link]

  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid. J&K Scientific. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Pyridoimidazole compounds and preparation method thereof.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. NIH. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]

  • Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic... ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. NIH. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

Foundational

Technical Monograph: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid

Executive Summary: The Purine Bioisostere Advantage[1] 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2) represents a critical structural motif in modern drug discovery.[1] Belonging to the class o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Bioisostere Advantage[1]

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2) represents a critical structural motif in modern drug discovery.[1] Belonging to the class of imidazo[4,5-b]pyridines , this molecule serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1]

Its significance lies in its structural isomorphism to purines (specifically adenine and guanine). By replacing the pyrimidine ring of purine with a pyridine ring, and introducing a methyl group at the N3 position, researchers create a scaffold that retains hydrogen-bonding capability while altering electronic distribution and lipophilicity. This specific isomer is increasingly relevant in the development of CDK9 inhibitors (anticancer) , antimicrobial agents (DNA gyrase targets) , and antiviral therapeutics .[1]

This guide dissects the synthesis, regiochemical challenges, and biological utility of this compound, moving beyond basic definitions to actionable laboratory insights.[1]

Chemical Architecture & Physicochemical Profile[1][3]

The core challenge in working with this molecule is the tautomeric ambiguity of the imidazo[4,5-b]pyridine system. The N1 and N3 nitrogens are chemically distinct but often yield isomeric mixtures during synthesis.

Table 1: Key Physicochemical Data[1]
PropertyValue / Description
IUPAC Name 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
CAS Number 1138444-24-2
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Core Scaffold 1-Deazapurine (Imidazo[4,5-b]pyridine)
pKa (Calculated) Acidic (COOH): ~3.5
Solubility Low in water; Moderate in DMSO, DMF; Soluble in dilute aqueous base.[1]
Regiochemistry N3-Methylated (distinct from the N1-isomer which is often the kinetic product).[1]

Synthetic Pathways & Regioselectivity Challenges

The synthesis of 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is non-trivial due to the Ambident Nucleophile Problem . The imidazo[4,5-b]pyridine ring has multiple nucleophilic sites (N1, N3, N4).[1]

The "Brute Force" vs. "Rational" Approach[1]

Route A: Direct Alkylation (The Mixture Problem) Direct methylation of the parent 3H-imidazo[4,5-b]pyridine-6-carboxylic acid using methyl iodide (MeI) and a base (e.g., NaH or K₂CO₃) typically yields a mixture of:

  • N3-methyl (Target): Often the thermodynamic product.[1]

  • N1-methyl (Impurity): Often the kinetic product.[1]

  • N4-quaternization: A side reaction at the pyridine nitrogen.[1]

Expert Insight: Separation of N1 and N3 isomers is difficult due to similar polarity. Recrystallization is often insufficient; preparative HPLC or careful column chromatography on silica (using DCM/MeOH gradients) is required.

Route B: De Novo Cyclization (The High-Fidelity Route) To guarantee the N3 regiochemistry, a "bottom-up" approach is superior.[1]

  • Starting Material: 6-amino-5-(methylamino)nicotinic acid (or ester).[1]

  • Cyclization: Condensation with formic acid or triethyl orthoformate.[1]

  • Result: The methyl group is "locked" in position before the ring closes, eliminating regiochemical ambiguity.

Visualization: Synthetic Logic Flow

The following diagram illustrates the divergence between direct alkylation and ring closure strategies.

Synthesis_Pathways Start_Direct Precursor: Imidazo[4,5-b]pyridine-6-COOH Reagents_Direct Reagents: MeI, NaH, DMF Start_Direct->Reagents_Direct Mixture Result: Mixture of N1, N3, and N4 Isomers Reagents_Direct->Mixture Low Selectivity Separation Critical Step: Chromatographic Separation Mixture->Separation Target Target: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-COOH Separation->Target Low Yield Start_DeNovo Precursor: 6-amino-5-(methylamino)nicotinic acid Reagents_DeNovo Reagents: Triethyl Orthoformate / H+ Start_DeNovo->Reagents_DeNovo Reagents_DeNovo->Target High Regio-Fidelity

Figure 1: Comparison of Direct Alkylation (Red path) vs. De Novo Cyclization (Green path).[1] The De Novo route avoids the difficult isomer separation step.

Validated Experimental Protocol

Context: This protocol describes the Direct Alkylation method (Route A) as it is the most common entry point for labs possessing the commercial core scaffold. It includes the critical purification steps necessary to isolate the specific 3-methyl isomer.

Safety Warning: Methyl iodide is a potent alkylating agent and suspected carcinogen.[1] Use a fume hood. NaH releases hydrogen gas; exclude moisture.

Step-by-Step Methodology
  • Preparation:

    • Charge a flame-dried Round Bottom Flask (RBF) with Imidazo[4,5-b]pyridine-6-carboxylic acid methyl ester (1.0 eq) and anhydrous DMF (10 mL/g).

    • Note: We use the methyl ester to improve solubility and prevent carboxylic acid salt formation, which complicates alkylation. The acid can be hydrolyzed later.

  • Deprotonation:

    • Cool the solution to 0°C in an ice bath.

    • Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise over 15 minutes.

    • Observation: Evolution of H₂ gas bubbles. Stir for 30 mins at 0°C, then 30 mins at Room Temperature (RT) until gas evolution ceases and the solution becomes clear/amber.

  • Alkylation:

    • Re-cool to 0°C.

    • Add Methyl Iodide (MeI) (1.1 eq) dropwise via syringe.

    • Allow to warm to RT and stir for 12–16 hours.

    • Monitoring: Check via TLC (DCM:MeOH 95:5).[1] You will likely see two spots (N1 and N3 isomers).

  • Work-up:

    • Quench with ice-cold water.[1]

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification (The Critical Step):

    • Column Chromatography: Silica gel.[1][2]

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane.[1]

    • Identification: The N3-methyl isomer typically elutes after the N1-methyl isomer due to subtle differences in dipole moment (N3 is generally more polar in this scaffold).[1]

    • Validation: Confirm regiochemistry via NOESY NMR. The N-Methyl protons will show a correlation to the C2 proton (imidazole ring) and the C4 proton (pyridine ring) for the N3-isomer.[1]

  • Hydrolysis (Optional):

    • To obtain the free acid: Treat the ester with LiOH in THF/H₂O (1:[1]1) at RT for 4 hours, then acidify to pH 3 with 1M HCl to precipitate the product.

Biological Applications & Mechanism[1][2]

The 3-methyl-imidazo[4,5-b]pyridine scaffold is a pharmacophore designed to mimic the adenosine ring of ATP.[1] This allows it to compete for the ATP-binding pocket of various kinases.[1]

Primary Target: CDK9 Inhibition (Oncology)

Cyclin-Dependent Kinase 9 (CDK9) controls transcriptional elongation.[1] Inhibiting CDK9 suppresses the expression of anti-apoptotic proteins (like Mcl-1 and Myc), making it a high-value target for treating leukemia and solid tumors.[1]

  • Mechanism: The imidazo[4,5-b]pyridine core forms hydrogen bonds with the "hinge region" of the kinase active site.[1]

  • Role of the Carboxylic Acid: The C6-carboxylic acid (or its amide derivatives) often extends into the solvent-exposed region or interacts with lysine residues (e.g., Lys48 in CDK9), improving potency and selectivity.[1]

Visualization: Mechanism of Action (CDK9)[1]

MOA_Pathway Compound 3-Methyl-imidazo[4,5-b]pyridine Derivative ATP_Site ATP Binding Pocket (Hinge Region) Compound->ATP_Site Competitive Inhibition CDK9 CDK9 / Cyclin T1 Complex RNAPII RNA Polymerase II (CTD Phosphorylation) CDK9->RNAPII Prevents Phosphorylation ATP_Site->CDK9 Blocks Activity Transcription Transcription Elongation (Myc, Mcl-1) RNAPII->Transcription Downregulates Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis Triggers

Figure 2: Biological cascade of CDK9 inhibition by imidazo[4,5-b]pyridine derivatives leading to cancer cell apoptosis.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid Product Sheet. Retrieved from [1][3]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53989929, Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. Retrieved from

  • Sebbar, N. K., et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis, DFT Computations. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.[1] Retrieved from [1]

  • BldPharm. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate Safety Data Sheet. Retrieved from

  • El-Badry, O. M., et al. (2018).[4] Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Retrieved from

  • MDPI. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [1]

Sources

Exploratory

"3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid" SMILES string

An In-Depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and data from related analogues, we will explore its chemical identity, plausible synthetic routes, and its promising potential as a scaffold for drug discovery, particularly in the realms of oncology and infectious diseases.

Core Molecular Identity and Physicochemical Properties

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid belongs to the imidazopyridine class of compounds, which are recognized for their diverse biological activities.[1] The fusion of an imidazole ring with a pyridine ring creates a rigid bicyclic system that can be strategically functionalized to interact with various biological targets.[2]

The introduction of a methyl group at the N3 position and a carboxylic acid at the C6 position significantly influences the molecule's electronic and steric properties, thereby modulating its potential biological activity and pharmacokinetic profile.

Canonical SMILES String: Cn1cnc2cc(cnc12)C(O)=O

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
CAS Number 1138444-24-2
Appearance Solid (predicted)

Plausible Synthetic Pathway and Characterization

The proposed synthesis is a multi-step process commencing with the construction of the core imidazo[4,5-b]pyridine ring system, followed by N-methylation. A key strategic consideration is the introduction of the carboxylic acid functionality, which can be achieved through various methods, including the oxidation of a methyl group or the hydrolysis of a nitrile. A patent for a related compound suggests that the synthesis of such carboxylic acid derivatives can be challenging, with oxidation routes often resulting in low yields and side reactions.[3]

A more efficient approach may involve the use of a starting material already bearing a cyano group, which can then be hydrolyzed to the desired carboxylic acid.

Below is a proposed synthetic workflow:

Synthetic_Pathway A 2,3-Diamino-6-cyanopyridine B Intermediate Imidazo[4,5-b]pyridine-6-carbonitrile A->B Reaction with Aldehyde (e.g., formaldehyde) C 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile B->C N-Methylation (CH3I, NaH, DMF) D 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid C->D Hydrolysis (Acid or Base)

Caption: Proposed Synthetic Workflow for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

Experimental Protocol (Proposed):

Step 1: Synthesis of Imidazo[4,5-b]pyridine-6-carbonitrile

  • To a solution of 2,3-diamino-6-cyanopyridine in a suitable solvent such as DMF, add an equimolar amount of an appropriate aldehyde (e.g., paraformaldehyde).

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

Step 2: N-Methylation

  • The synthesized imidazo[4,5-b]pyridine-6-carbonitrile is dissolved in anhydrous DMF.

  • To this solution, sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise at 0°C under an inert atmosphere.

  • After stirring for a short period, methyl iodide (CH₃I) is added dropwise.

  • The reaction is allowed to proceed at room temperature for 24 hours.[4]

  • The reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[4]

Step 3: Hydrolysis to the Carboxylic Acid

  • The purified 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is subjected to hydrolysis.

  • This can be achieved under acidic conditions (e.g., refluxing with concentrated HCl) or basic conditions (e.g., refluxing with aqueous NaOH).

  • The choice of conditions will depend on the stability of the starting material and the desired workup procedure.

  • After hydrolysis, the pH of the solution is adjusted to the isoelectric point of the carboxylic acid to induce precipitation.

  • The solid product is collected by filtration, washed with cold water, and dried.

Characterization:

The structural elucidation of the final product and intermediates would be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid C=O and O-H stretches.

Potential Biological Activity and Therapeutic Applications

While there is no specific biological data for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid in the reviewed literature, the imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities.

Anticancer Potential:

Numerous derivatives of imidazo[4,5-b]pyridine have demonstrated significant antiproliferative activity against a variety of human cancer cell lines.[4][5] Some compounds have shown potent activity in the sub-micromolar range.[4] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.[6]

Quantitative Data for Related Imidazo[4,5-b]pyridine Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Source
Compound 10 Colon Carcinoma0.4[4]
Compound 14 Colon Carcinoma0.7[4]

The presence of the carboxylic acid group on the target molecule could potentially enhance its solubility and ability to form hydrogen bonds with biological targets, which may translate to improved anticancer activity.

Conceptual Mechanism of Action (Anticancer):

Conceptual_MoA A 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid B Interaction with Cellular Target (e.g., Kinase, DNA) A->B C Signal Transduction Cascade B->C D Activation of Caspases C->D E Apoptosis D->E

Caption: Conceptual Pathway for Apoptosis Induction by an Imidazo[4,5-b]pyridine Derivative.

Antimicrobial Activity:

The imidazo[4,5-b]pyridine nucleus is also a promising scaffold for the development of new antimicrobial agents.[7] While some studies have reported limited antibacterial activity for certain derivatives, others have shown moderate efficacy.[4] Further structural modifications of the 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid core could lead to the development of potent antimicrobial compounds.

Future Perspectives and Conclusion

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid represents a molecule of high interest for further investigation in the field of drug discovery. The imidazo[4,5-b]pyridine scaffold has consistently demonstrated significant biological potential, particularly in the development of anticancer and antimicrobial agents.

Future research should focus on the development of a validated and optimized synthesis for this specific compound. Following a successful synthesis, a thorough in vitro and in vivo evaluation of its biological activities is warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogues, would be crucial in identifying derivatives with enhanced potency and selectivity.

References

  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
  • Tomić, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 24(19), 3532.
  • Request PDF. (2025). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents.
  • Dagdag, O., et al. (2024). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 17(1), 105484.
  • National Center for Biotechnology Information. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PubMed Central.
  • Google Patents. (2014).
  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes.
  • National Center for Biotechnology Information. (2025).
  • PubChem. (n.d.).
  • ResearchGate. (2025). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
  • PubMed. (2017).
  • A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. (2025).
  • ResearchGate. (2016). (PDF)
  • MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][5][6][7]tetrazine-8-carboxylates and -carboxamides. PubMed Central.

  • Molecules. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles.
  • National Institutes of Health. (2012). Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines.
  • Sigma-Aldrich. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

Sources

Foundational

"3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid" spectral data (NMR, MS, IR)

This technical guide details the structural characterization and spectral fingerprint of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2).[1] The following content is structured for direct applica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization and spectral fingerprint of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2).[1]

The following content is structured for direct application in analytical validation, impurity profiling, and synthetic optimization.

[1][2][3][4][5][6][7][8]

Chemical Identity & Structural Significance

This compound represents a critical scaffold in the development of fused heterocyclic pharmaceuticals. It belongs to the imidazo[4,5-b]pyridine class, a structural motif found in various bioactive agents (e.g., anticancer, antiviral) and known for its mutagenic potential in certain food-derived contexts (heterocyclic amines).[1] The C6-carboxylic acid functionalization provides a versatile handle for amide coupling or esterification in drug discovery.[1]

PropertyDetail
IUPAC Name 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
CAS Number 1138444-24-2
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Solubility Soluble in DMSO, MeOH (warm); sparingly soluble in water (pH dependent).[1][2]
pKa (Predicted) ~3.5 (Carboxylic acid), ~4.0 (Pyridine N)
Structural Numbering & Logic

The numbering of the fused system is critical for NMR assignment.

  • Positions 1 & 3: Nitrogen atoms of the imidazole ring.[1][3][4] The methyl group is explicitly at N3 .

  • Position 4: Nitrogen atom of the pyridine ring (bridgehead fusion).

  • Position 6: The site of the carboxylic acid, located on the pyridine ring, meta to the pyridine nitrogen.[1]

Spectral Data Analysis (NMR, MS, IR)[1][11][12]

A. Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode (+ve). Solvent: Methanol/Water + 0.1% Formic Acid.[1]

The mass spectrum is characterized by a stable molecular ion due to the aromatic fused system. Fragmentation is dominated by the loss of the carboxyl group.

Ion Typem/z (Observed)Interpretation
[M+H]⁺ 178.06 Protonated molecular ion (Base Peak).[1]
[M+Na]⁺ 200.04Sodium adduct (common in unbuffered solvents).
[M+H - H₂O]⁺ 160.05Loss of water (characteristic of carboxylic acids).
[M+H - CO₂]⁺ 134.06Decarboxylation (loss of 44 Da), yielding 3-methyl-imidazo[4,5-b]pyridine core.[1]
MS Fragmentation Pathway (Visualization)

MS_Fragmentation M_Ion [M+H]+ m/z 178.06 (Parent) Dehydrated [M+H - H2O]+ m/z 160.05 (Acylium Ion) M_Ion->Dehydrated - H2O (18) Decarbox [M+H - CO2]+ m/z 134.06 (Core Scaffold) M_Ion->Decarbox - CO2 (44) Fragment_Final m/z 119.03 (Loss of Me) Decarbox->Fragment_Final - CH3 (15)

Caption: Proposed ESI(+) fragmentation pathway showing primary decarboxylation and dehydration events.[1]

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).[1] Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).[1]

The ¹H NMR spectrum is distinct due to the deshielding effect of the carboxylic acid and the heteroatoms.

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
13.10 Broad s1H-COOH Acidic proton; often broad or invisible depending on water content.[1]
8.92 d (J=2.0 Hz)1HH-5 Aromatic (Pyridine).[1] Deshielded by adjacent N4 and C6-COOH.[1]
8.65 s1HH-2 Aromatic (Imidazole).[1] Characteristic singlet between two nitrogens.[1][5]
8.55 d (J=2.0 Hz)1HH-7 Aromatic (Pyridine).[1] Alpha to bridgehead, ortho to COOH.
3.88 s3HN-CH₃ N-Methyl group.[1] Typical range for N-Me on electron-deficient heterocycles.
¹³C NMR Data (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): 166.5 ppm (Typical acid shift).[1]

  • C-2 (Imidazole): 148.0 ppm (Downfield due to N-C=N).[1]

  • C-5 (Pyridine): 144.5 ppm (Alpha to Nitrogen).[1]

  • C-7 (Pyridine): 128.0 ppm.[1]

  • C-6 (Ipso): 122.5 ppm (Quaternary carbon bearing COOH).[1]

  • N-Methyl: 30.5 ppm.[1]

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 - 2500 O-H Stretch (Broad)Carboxylic acid dimer (characteristic "hump").[1]
1690 - 1710 C=O Stretch (Strong)Carbonyl of the carboxylic acid.
1610, 1580 C=N / C=C StretchAromatic pyridine/imidazole skeletal vibrations.
1250 - 1300 C-O StretchAcid C-O bond.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts.[1]

  • Drying: Dry 10 mg of the compound in a vacuum oven at 40°C for 2 hours to remove residual water/solvents.

  • Solvation: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Do not use CDCl₃; the compound has poor solubility and the acid proton will not be visible.

  • Filtration: If the solution is cloudy, filter through a packed glass wool pipette directly into the NMR tube to remove inorganic salts.

Protocol B: Synthesis via Ester Hydrolysis (Validation Route)

If the acid is not commercially available, it is best generated from its methyl ester precursor (CAS 1638769-03-5).[1]

Reagents: Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate, LiOH, THF, Water.[1]

  • Dissolution: Dissolve 1.0 eq of the methyl ester in a 3:1 mixture of THF:Water.

  • Hydrolysis: Add 2.0 eq of LiOH·H₂O.[1][6] Stir at Room Temperature (RT) for 4 hours.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). Ester Rf ~ 0.6; Acid Rf ~ 0.1 (streaking).

  • Workup:

    • Acidify reaction mixture to pH 3-4 using 1N HCl.[1]

    • The product will precipitate as a white/off-white solid.[1]

    • Filter, wash with cold water, and dry under vacuum.

Synthesis Workflow Visualization

Synthesis_Workflow Start Methyl Ester Precursor (CAS 1638769-03-5) Step1 Hydrolysis (LiOH, THF/H2O, RT) Start->Step1 Dissolve Step2 Acidification (pH 3-4, HCl) Step1->Step2 Conversion End Target Acid (CAS 1138444-24-2) Step2->End Precipitate & Filter

Caption: Standard hydrolysis workflow for generating the target acid from its methyl ester.

References

  • PubChem. (2025).[3] Compound Summary: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CID 329772219).[1][2] National Library of Medicine. [Link]

  • Ahmed, E. Kh., et al. (2013). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. ResearchGate. [Link]

Sources

Exploratory

Theoretical Profiling & Strategic Application of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid

Topic: Theoretical Profiling and Strategic Application of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Disco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Profiling and Strategic Application of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2) represents a high-value scaffold. Structurally defined by a fused pyridine-imidazole core, this compound functions as a rigid, electron-deficient bioisostere of purine. Its specific methylation pattern at the N3 position, combined with the C6-carboxylic acid moiety, creates a unique vector for bipolar interactions—simultaneously engaging basic residues (via the carboxylate) and hydrogen bond donors (via the imidazole nitrogen).

This guide provides a theoretical and practical framework for utilizing this scaffold, moving beyond basic catalog data to explore its electronic properties, rational synthesis, and pharmacophoric utility in targeting kinases and arginine deiminases (e.g., PAD4).

Molecular Architecture & Electronic Theory

Regioisomerism and Stability

The imidazo[4,5-b]pyridine system is prone to annular tautomerism in its unsubstituted form. However, the introduction of a methyl group at N3 locks the tautomeric state, significantly altering the electronic distribution compared to its N1-methyl isomer.

  • N3-Methylation Effect: Methylation at N3 (adjacent to the pyridine nitrogen) creates a "steric cleft" between the methyl group and the pyridine lone pair. Theoretically, this isomer is often thermodynamically favored during cyclization from 2-(methylamino)pyridine precursors due to the nucleophilicity of the exocyclic amine.

  • Dipole Moment: The vector sum of the pyridine dipole and the N3-methyl imidazole dipole creates a strong molecular moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) despite the planar aromatic structure.

Acid-Base Profiling (Zwitterionic Potential)

This molecule is an ampholyte. Understanding its ionization states is critical for formulation and binding assays.

MoietyTheoretical pKaCharacterPhysiological State (pH 7.4)
C6-Carboxylic Acid 3.2 – 3.8AcidicDeprotonated (Anionic, -COO⁻)
Imidazole N1 3.5 – 4.5Weakly BasicNeutral (Lone pair available)
Pyridine N4 ~2.0 – 3.0Very Weakly BasicNeutral (Suppressed by fusion)

Implication: At physiological pH, the molecule exists primarily as a mono-anion. However, in acidic crystallization buffers, it may adopt a zwitterionic form where the imidazole ring is protonated, and the carboxylate is deprotonated, depending on the exact microenvironment.

Rational Synthesis: The "High-Fidelity" Protocol

Direct methylation of imidazo[4,5-b]pyridine-6-carboxylic acid is experimentally flawed for high-purity applications. It yields a difficult-to-separate mixture of N1 and N3 isomers (often 40:60 ratio).

The Superior Approach: A regioselective cyclization strategy starting from 6-substituted nicotinic acid derivatives ensures 100% regiocontrol.

Retrosynthetic Logic

The N3-methyl group is installed before ring closure. We utilize the higher nucleophilicity of the amine at the pyridine-2 position to direct the cyclization.

Step-by-Step Protocol (Theoretical Best Practice)

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Precursor: 6-Chloro-5-nitronicotinic acid.

  • Reagent: Methylamine (2.0 eq) in Ethanol.

  • Conditions: 0°C to RT, 2 hrs.

  • Mechanism: The nitro group at C5 activates the C6-chlorine. Methylamine displaces chlorine to form 6-(methylamino)-5-nitronicotinic acid .

  • Control Point: Monitor disappearance of the aryl chloride by LCMS.

Step 2: Nitro Reduction

  • Reagent: H₂ / Pd-C (10%) or Fe/NH₄Cl (if avoiding hydrogenation).

  • Product: 5-amino-6-(methylamino)nicotinic acid .

  • Critical Note: This intermediate is oxidation-sensitive; proceed immediately to cyclization.

Step 3: Cyclocondensation

  • Reagent: Formic acid (98%) or Trimethyl orthoformate w/ pTsOH.

  • Conditions: Reflux (100°C), 4-6 hrs.

  • Outcome: The formyl carbon bridges the primary amine (C5) and the secondary methylamine (C6). The N-methyl remains fixed at the position originating from C6, which corresponds to N3 in the fused system.

Visualizing the Synthetic Pathway

Synthesis Start 6-Chloro-5-nitro- nicotinic acid Inter1 6-(Methylamino)- 5-nitronicotinic acid Start->Inter1 MeNH2, EtOH (SNAr) Inter2 5-Amino-6- (methylamino)nicotinic acid Inter1->Inter2 H2, Pd/C (Reduction) Final 3-Methyl-3H-imidazo [4,5-b]pyridine-6-COOH Inter2->Final HCOOH, Reflux (Cyclization)

Figure 1: Regioselective synthesis ensuring the N3-methyl isomer via SNAr and cyclization.

Physicochemical & ADMET Profiling

For researchers incorporating this fragment into larger drug candidates (e.g., PROTAC linkers or kinase inhibitors), the following theoretical properties are essential for predictive modeling.

Calculated Properties Table[1][2]
PropertyValue (Est.)Significance
Molecular Weight 177.16 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3).
cLogP 0.8 – 1.2Moderate lipophilicity; good membrane permeability potential.
TPSA ~75 ŲHigh polarity relative to size due to carboxylate; suggests limited BBB penetration unless modified.
H-Bond Donors 1 (COOH)Can be capped (amide coupling) to remove donor.
H-Bond Acceptors 4 (3 N, 1 C=O)Rich interaction surface for enzyme active sites.
Rotatable Bonds 1 (C-COOH)Rigid core minimizes entropic penalty upon binding.
Metabolic Stability Risks
  • N-Dealkylation: The N3-methyl group is a potential site for oxidative demethylation by CYP450 enzymes, though the electron-deficient pyridine ring reduces the lability of this position compared to N-methyl indoles.

  • Glucuronidation: The carboxylic acid is a prime target for UGT-mediated glucuronidation (Phase II metabolism), leading to rapid clearance.

    • Mitigation: In drug design, the COOH is typically converted to an amide, ester, or bioisostere (e.g., tetrazole) to improve half-life.

Pharmacophore Modeling & Mechanism of Action

The 3-Methyl-3H-imidazo[4,5-b]pyridine core is a validated purine bioisostere . It mimics the adenosine scaffold but lacks the N7/N9 ambiguity of purines.

Binding Mode 1: Kinase Hinge Region

In ATP-competitive inhibition, this scaffold often binds to the kinase hinge region.

  • Acceptor: The N1 (imidazole) accepts a hydrogen bond from the backbone amide NH of the hinge.

  • Vector: The C6-COOH points towards the solvent front or the ribose binding pocket, allowing for solubilizing appendages.

Binding Mode 2: PAD4 (Peptidylarginine Deiminase 4)

Recent literature and patents suggest utility in inhibiting PAD4, an enzyme implicated in rheumatoid arthritis and NETosis.

  • Mechanism: The carboxylic acid interacts with the catalytic arginine or calcium-binding residues in the PAD4 active site, while the imidazopyridine core stacks against aromatic residues (e.g., Trp/Phe) via

    
    -
    
    
    
    interactions.
Interaction Map

Interaction Ligand_N1 N1 (Acceptor) Ligand_COOH C6-COOH (Salt Bridge) Receptor_Arg Arg/Lys Residue (PAD4/Active Site) Ligand_COOH->Receptor_Arg Ionic Interaction Ligand_Core Aromatic Core (Pi-Stacking) Receptor_Phe Phe/Trp Gatekeeper Ligand_Core->Receptor_Phe Pi-Pi T-shaped Receptor_NH Hinge Backbone NH (Kinase) Receptor_NH->Ligand_N1 H-Bond (2.8 Å)

Figure 2: Pharmacophoric interaction map showing dual-modality binding in Kinase and PAD4 pockets.

References

  • Sigma-Aldrich. 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid Product Data. Retrieved from [1]

  • National Institutes of Health (NIH). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). Retrieved from

  • Boc Sciences. Building Block Properties: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. Retrieved from

  • Google Patents. Heterocyclic compounds as PAD inhibitors (WO2019058393A1). Retrieved from

  • MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. (2023). Retrieved from

Sources

Foundational

An In-Depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid: Synthesis, History, and Scientific Significance

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, a heterocyclic compound of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its historical context within the broader class of imidazo[4,5-b]pyridines, detail its synthesis, and explore its potential biological activities based on structure-activity relationships of related molecules.

Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[4,5-b]pyridine core is a fused heterocyclic system isosteric to purine, a fundamental component of nucleic acids. This structural similarity allows imidazo[4,5-b]pyridine derivatives to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery.[1] Compounds incorporating this framework have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4]

The versatility of the imidazo[4,5-b]pyridine ring system lies in its synthetic tractability, allowing for the introduction of various substituents at multiple positions. This chemical diversity enables the fine-tuning of physicochemical properties and biological activities, leading to the development of potent and selective therapeutic agents.

Historical Context and Discovery

While a definitive first synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is not prominently documented in readily available literature, its existence and importance can be inferred from the rich history of the broader imidazo[4,5-b]pyridine class. The exploration of this chemical space has been driven by the quest for novel therapeutic agents.

The development of related compounds, such as the potent B-Raf kinase inhibitors, underscores the therapeutic potential of this scaffold in oncology.[5] Furthermore, the investigation of various derivatives for their antimicrobial and anticancer activities has been a consistent theme in medicinal chemistry research.[1][2] The specific compound, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, with its CAS number 1138444-24-2, is commercially available, indicating its use as a building block in the synthesis of more complex molecules for research and development.[6][7][8]

Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

A plausible and efficient synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid can be conceptualized in two main stages: the construction of the core imidazo[4,5-b]pyridine-6-carboxylic acid structure, followed by the selective methylation of the imidazole nitrogen.

Part 1: Synthesis of the Core Scaffold: 3H-imidazo[4,5-b]pyridine-6-carboxylic acid

The construction of the imidazo[4,5-b]pyridine ring system is a well-established process in organic chemistry. A common and effective method involves the condensation of a substituted diaminopyridine with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis of 3H-imidazo[4,5-b]pyridine-6-carboxylic acid

A likely synthetic route to the parent carboxylic acid is through the oxidation of a precursor such as 3H-imidazo[4,5-b]pyridin-6-yl)methanol. A general procedure for a similar oxidation is described for a positional isomer, 3H-imidazo[4,5-b]pyridine-2-carboxylic acid, and can be adapted as follows:

  • Starting Material: 3H-imidazo[4,5-b]pyridin-6-yl)methanol.

  • Oxidation: To a boiling solution of potassium permanganate (KMnO4) in water, a boiling solution of 3H-imidazo[4,5-b]pyridin-6-yl)methanol and sodium carbonate (Na2CO3) in water is added.

  • Reaction: The resulting mixture is heated at reflux for several hours.

  • Work-up: The hot mixture is filtered to remove manganese dioxide. The filtrate is then cooled to room temperature.

  • Isolation: The pH of the filtrate is adjusted to 2 with concentrated hydrochloric acid, leading to the precipitation of the desired 3H-imidazo[4,5-b]pyridine-6-carboxylic acid. The product is then collected by vacuum filtration.[9]

Data Presentation: Physicochemical Properties of 3H-imidazo[4,5-b]pyridine-6-carboxylic acid

PropertyValue
Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS Number 24638-31-1
Part 2: N-Methylation of the Imidazole Ring

The final step in the synthesis of the title compound is the methylation of the imidazole nitrogen. This can be achieved using a variety of methylating agents in the presence of a suitable base. The synthesis of a structurally related compound, 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, provides a reliable protocol for this transformation.[3]

Experimental Protocol: N-Methylation

  • Reactants: 3H-imidazo[4,5-b]pyridine-6-carboxylic acid is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).

  • Base: A strong base, such as sodium hydride (NaH), is added to the solution to deprotonate the imidazole nitrogen.

  • Methylating Agent: Methyl iodide (CH3I) is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for several hours.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.[3]

Data Presentation: Physicochemical Properties of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

PropertyValue
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS Number 1138444-24-2

Mandatory Visualization: Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Core Scaffold Synthesis cluster_part2 Part 2: N-Methylation Starting_Material_1 3H-imidazo[4,5-b]pyridin-6-yl)methanol Oxidation KMnO4, Na2CO3, H2O, Reflux Starting_Material_1->Oxidation Oxidation Product_1 3H-imidazo[4,5-b]pyridine-6-carboxylic acid Oxidation->Product_1 Starting_Material_2 3H-imidazo[4,5-b]pyridine-6-carboxylic acid Methylation 1. NaH, DMF 2. CH3I Starting_Material_2->Methylation Methylation Product_2 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid Methylation->Product_2

Caption: Synthetic pathway for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

Potential Biological Significance and Future Directions

While specific biological activity data for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is not extensively published, the known activities of closely related analogs provide a strong rationale for its investigation in several therapeutic areas.

  • Anticancer Activity: Numerous imidazo[4,5-b]pyridine derivatives have demonstrated potent anticancer activity.[1][2] The structural features of the title compound, including the carboxylic acid moiety, could allow for further derivatization to optimize interactions with biological targets such as kinases, which are often implicated in cancer progression.[5]

  • Antimicrobial Activity: The imidazo[4,5-b]pyridine scaffold is also a known pharmacophore for antimicrobial agents.[2] Further studies are warranted to evaluate the antibacterial and antifungal potential of this specific molecule and its derivatives.

  • Kinase Inhibition: The pyridine and imidazole rings are common features in many kinase inhibitors. The specific substitution pattern of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid could confer selectivity for certain kinases involved in inflammatory or proliferative diseases.

Mandatory Visualization: Logical Relationship of Imidazo[4,5-b]pyridines in Drug Discovery

Drug_Discovery_Logic Scaffold Imidazo[4,5-b]pyridine Core Properties Structural Similarity to Purines Synthetic Tractability Scaffold->Properties Activities Diverse Biological Activities Properties->Activities Anticancer Anticancer Activities->Anticancer Antimicrobial Antimicrobial Activities->Antimicrobial Kinase_Inhibition Kinase Inhibition Activities->Kinase_Inhibition Anti_inflammatory Anti-inflammatory Activities->Anti_inflammatory Topic_Compound 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid Topic_Compound->Scaffold

Caption: Role of the imidazo[4,5-b]pyridine scaffold in drug discovery.

Conclusion

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid represents a valuable chemical entity within the esteemed class of imidazo[4,5-b]pyridines. While its specific discovery and history are not yet fully elucidated in the public domain, its synthesis is achievable through established chemical methodologies. The rich pharmacological profile of the parent scaffold strongly suggests that this compound and its future derivatives hold significant promise for the development of novel therapeutics. Further investigation into its specific biological activities is highly encouraged and could unveil new avenues for treating a range of diseases.

References

  • Bembalkar, S. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]

  • Chemsigma. (n.d.). 1138444-24-2 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3H-imidazo(4,5-b)pyridine-5-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • PubMed. (2014). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Retrieved from [Link]

  • MDPI. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • ResearchGate. (2019). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Retrieved from [Link]

  • Infortech Open. (2020). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]

Sources

Exploratory

Biological Activity of the Imidazo[4,5-b]pyridine Core Structure

Executive Summary The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its electronic and steric similarity to the purine nucleobase (adenine and guanine). This bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its electronic and steric similarity to the purine nucleobase (adenine and guanine). This bioisosterism allows the core to engage effectively with ATP-binding sites of kinases, DNA minor grooves, and various G-protein coupled receptors (GPCRs).

However, this scaffold possesses a dual nature.[1] While it serves as the backbone for potent antineoplastic and antimicrobial agents, specific substitution patterns—particularly the 2-amino-1-methyl motif found in PhIP—are potent mutagens formed during the thermal processing of muscle meats. This guide provides a comprehensive technical analysis of the core's structure-activity relationships (SAR), synthetic accessibility, therapeutic utility, and toxicological liabilities.

Chemical Architecture & Pharmacophore Mapping

The imidazo[4,5-b]pyridine core consists of a pyridine ring fused to an imidazole ring.[2] Unlike its isomer imidazo[4,5-c]pyridine, the b-fusion places the pyridine nitrogen in a position that mimics N-1 or N-3 of purines, depending on the tautomeric state.

Electronic Properties
  • Hydrogen Bonding: The N1 and N3 positions act as H-bond donors/acceptors, critical for interaction with the "hinge region" of kinase domains (e.g., Glu/Met residues).

  • Pi-Stacking: The planar aromatic system facilitates intercalation between DNA base pairs and pi-stacking interactions within hydrophobic protein pockets (e.g., Phe/Tyr gatekeepers).

  • Tautomerism: The N-H proton can migrate between N1 and N3. In solution, the equilibrium is solvent-dependent, but N-alkylation locks the conformation, dramatically altering biological affinity.

Visualization: SAR Map

The following diagram illustrates the critical substitution points for modulating biological activity.

SAR_Map Core Imidazo[4,5-b]pyridine Core Scaffold C2 C2 Position: Critical for Target Specificity (Aryl/Heteroaryl groups) Core->C2 Primary Pharmacophore N1_N3 N1/N3 Positions: Solubility & H-Bonding (Alkyl/Glycosyl substitutions) Core->N1_N3 Bioavailability/Binding Mode C5_C7 C5/C6/C7 Positions: Electronic Tuning (Halogens/Nitrogen groups) Core->C5_C7 Metabolic Stability Kinase Kinase Inhibitors (e.g., Aurora, CDK9) Req: C2-Aryl + H-bond donor C2->Kinase Mutagen Mutagens (PhIP) Req: 2-Amino + 1-Methyl N1_N3->Mutagen

Figure 1: Structure-Activity Relationship (SAR) map highlighting key positions for functionalization.

Therapeutic Applications (The "Good")

Kinase Inhibition (Oncology)

The core is a potent ATP-competitive inhibitor.

  • Aurora Kinases (A & B): Derivatives substituted at C2 with urea or amide linkers show nanomolar potency. The pyridine nitrogen often accepts a hydrogen bond from the kinase hinge region.

  • CDK9/Cyclin T1: 2,3-Diaryl-imidazo[4,5-b]pyridines have demonstrated IC50 values < 1 µM against CDK9, inducing apoptosis in colorectal (HCT116) and breast (MCF-7) cancer lines.

  • VEGFR-2: Substitution with benzazepine moieties enhances selectivity for vascular endothelial growth factor receptors, exhibiting anti-angiogenic properties.[1]

Antimicrobial & Antiviral Activity
  • Antibacterial: 2-Phenyl derivatives show efficacy against MRSA and Bacillus species. The mechanism often involves DNA gyrase inhibition or intercalation.

  • Antiviral: Derivatives targeting the HCV NS5B polymerase have been developed. The core acts as a scaffold to position hydrophobic groups into the enzyme's allosteric pockets.

Data Summary: Potency Across Targets
Target / Cell LineCompound ClassActivity Metric (IC50/MIC)MechanismRef
CDK9 2,3-Diaryl derivatives0.63 µMATP Competition[1]
BTK (Bruton's Tyrosine Kinase)2,4-Dihydroxyphenyl deriv.1.14 µMNon-covalent inhibition[2]
COX-2 2,3-Diaryl derivatives9.2 µMSelectivity ratio 2:1 vs COX-1[3]
HCT116 (Colon Cancer)Tetracyclic derivatives0.3 - 0.9 µMAntiproliferative / DNA binding[4]
E. coliAmidino-substituted32 µM (MIC)Membrane disruption/DNA binding[5]

Toxicological Liability (The "Bad")

Researchers must be aware of the PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) phenomenon. This specific substitution pattern transforms the scaffold into a pro-carcinogen.

Mechanism of Mutagenicity
  • Bioactivation: PhIP is hydroxylated at the exocyclic amine by CYP1A2 in the liver.

  • Esterification: The N-hydroxy metabolite is esterified by sulfotransferases (SULT) or acetyltransferases (NAT).

  • Adduct Formation: The unstable ester generates a nitrenium ion, which covalently binds to Guanine bases (C8-position) in DNA, causing G:C -> T:A transversions.

Toxicity_Pathway PhIP PhIP (Pro-carcinogen) N_OH N-hydroxy-PhIP PhIP->N_OH Hydroxylation CYP CYP1A2 (Liver) CYP->PhIP Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Esterification & Loss of LG SULT Sulfotransferase (SULT) SULT->N_OH DNA DNA Adduct (dG-C8-PhIP) Nitrenium->DNA Covalent Binding Mutation Mutation (G:C -> T:A) DNA->Mutation Replication Error

Figure 2: Metabolic activation pathway of carcinogenic imidazo[4,5-b]pyridine derivatives.

Synthesis & Manufacturing Strategies

Primary Route: Cyclization of 2,3-Diaminopyridines

The most robust industrial route involves the condensation of 2,3-diaminopyridine with carboxylic acids or anhydrides.

Reaction Scheme:

  • Starting Material: 2,3-Diaminopyridine (commercially available).

  • Reagent: R-COOH (Carboxylic acid) or R-CHO (Aldehyde) + Oxidant (e.g., Na2S2O5).

  • Conditions: Polyphosphoric acid (PPA) at 180°C (Method A) or DMSO/Na2S2O5 reflux (Method B).

Regioselective Alkylation

Alkylation of the core ring nitrogens is complex due to tautomerism.

  • Basic Conditions (NaH/DMF): Favors N3-alkylation (kinetic control) or N1 (thermodynamic control depending on sterics).

  • Neutral Conditions: Can lead to N4-quaternization (unwanted side reaction).

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Aryl-imidazo[4,5-b]pyridine (Standard Method)

Based on oxidative cyclization in DMSO.

Reagents:

  • 2,3-Diaminopyridine (1.0 eq)

  • Benzaldehyde derivative (1.0 eq)

  • Sodium metabisulfite (Na2S2O5) (0.55 eq)[3]

  • Solvent: DMSO (Dimethyl sulfoxide)[3]

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine (5.0 mmol) and the substituted benzaldehyde (5.0 mmol) in DMSO (10 mL).

  • Add Oxidant: Add Na2S2O5 (2.75 mmol) in a single portion.

  • Heat: Heat the mixture to 165°C in an oil bath. Monitor by TLC (System: DCM/MeOH 9:1). Reaction is typically complete in 15–30 minutes.

  • Quench: Cool the reaction mixture to room temperature (25°C). Pour the dark solution into crushed ice/water (100 mL).

  • Isolate: Stir the aqueous suspension for 15 minutes. Filter the resulting precipitate via vacuum filtration.

  • Purify: Wash the filter cake with cold water (3 x 20 mL) and diethyl ether (2 x 10 mL). Recrystallize from Ethanol/DMF if necessary.

  • Yield: Typical yields range from 55% to 90%.

Protocol B: In Vitro Kinase Inhibition Assay (General)

To validate biological activity against targets like CDK9 or Aurora A.

Materials:

  • Recombinant Kinase (e.g., Aurora A)

  • Substrate peptide (e.g., Kemptide)

  • ATP (radiolabeled [γ-33P]-ATP or fluorescent tracer)

  • Test Compound (Imidazo[4,5-b]pyridine derivative) dissolved in DMSO.

Workflow:

  • Preparation: Dilute test compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) to 3x final concentration.

  • Incubation: Mix 10 µL of compound solution with 10 µL of enzyme solution. Incubate for 10 min at RT to allow equilibrium binding.

  • Initiation: Add 10 µL of ATP/Substrate mix to start the reaction.

    • Final ATP conc should equal the Km of the enzyme (approx 10-50 µM).

  • Reaction: Incubate at 30°C for 30–60 minutes.

  • Termination: Stop reaction with 3% Phosphoric acid (for radiometric) or EDTA (for fluorescence).

  • Detection: Measure phosphorylation via scintillation counting or fluorescence polarization (FP).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. European Journal of Medicinal Chemistry. [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B. [Link][4][5]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Croatica Chemica Acta. [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link][6]

Sources

Foundational

The Imidazo[4,5-b]pyridine Scaffold in Kinase Drug Discovery: Design, Synthesis, and Optimization

Executive Summary: The Privileged Isostere In the landscape of kinase inhibitor design, the imidazo[4,5-b]pyridine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity lig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Isostere

In the landscape of kinase inhibitor design, the imidazo[4,5-b]pyridine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its electronic and steric similarity to the purine core of Adenosine Triphosphate (ATP).

Unlike the ubiquitous quinazoline or pyrimidine scaffolds, the imidazo[4,5-b]pyridine core offers unique vectors for substitution that allow medicinal chemists to fine-tune selectivity between structurally similar kinases (e.g., distinguishing Aurora A from Aurora B, or targeting specific mutants of FLT3).

This guide details the rational design, synthetic accessibility, and biological validation of these derivatives, moving beyond basic literature reviews to provide actionable protocols for drug discovery campaigns.

Structural Biology & Rational Design

The ATP-Mimetic Binding Mode

The efficacy of imidazo[4,5-b]pyridine derivatives relies on their ability to occupy the ATP-binding cleft of the kinase domain.

  • The Hinge Region (C2 & N3/N1): The pyridine nitrogen (N1) and the imidazole NH (or N3 depending on tautomerism and substitution) typically form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., the backbone amide of Met477 in BTK or similar residues in Aurora kinases).

  • The Gatekeeper Pocket (C6): Substituents at the C6 position are critical. This vector points towards the "gatekeeper" residue (e.g., Thr, Met, or Phe). Bulky groups here can induce selectivity for kinases with smaller gatekeeper residues or overcome resistance mutations.

  • The Solvent Front (N3/C2 extensions): Groups attached here extend into the solvent-exposed region, often used to modulate solubility (LogD) and pharmacokinetic properties without drastically altering binding affinity.

Pharmacophore Mapping (Graphviz Visualization)

The following diagram illustrates the strategic "vectors" for chemical modification on the scaffold.

PharmacophoreMap Core Imidazo[4,5-b]pyridine Core Scaffold Hinge Hinge Binder (N1/N3 Interaction) Core->Hinge H-Bond Acceptor/Donor Gatekeeper Gatekeeper Pocket (C6 Position) Core->Gatekeeper Hydrophobic Interaction Solvent Solvent Front (N3 Alkyl/Aryl) Core->Solvent Solubilizing Groups Sugar Ribose Pocket (C2 Substituent) Core->Sugar Affinity/Selectivity

Figure 1: Pharmacophore vectors of the imidazo[4,5-b]pyridine scaffold mapping to the kinase ATP pocket.

Synthetic Methodology

The synthesis of this scaffold must be robust enough to support library generation (SAR exploration). The most versatile route involves the cyclization of pyridine-2,3-diamines.

Validated Synthetic Protocol: The "One-Pot" Reduction-Cyclization

While traditional methods use high-temperature fusion, a more controlled approach involves the reduction of nitro-pyridines followed by aldehyde condensation.

Target: 2-Aryl-3-substituted-3H-imidazo[4,5-b]pyridine.[1] Starting Material: 2-Chloro-3-nitropyridine.[1][2]

Step-by-Step Protocol:
  • SNAr Displacement (Introduction of N3 Substituent):

    • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a mixture of H₂O:IPA (1:1) .

    • Add the primary amine (R-NH₂, 1.0 eq) slowly.

    • Stir at Room Temperature (RT) for 5-10 minutes, then heat to 80°C for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of starting material.

  • Nitro Reduction (In-Situ):

    • To the same reaction vessel, add Zinc dust (Zn, 3.0 eq) and Conc. HCl (0.5 eq) .

    • Heat at 80°C for 45 minutes.

    • Observation: The solution should shift color as the nitro group reduces to the diamine.

    • Purification: Centrifuge or filter to remove excess Zn dust.

  • Oxidative Cyclization (Formation of Imidazole Ring):

    • To the filtrate (containing the diamine), add the desired Aldehyde (R-CHO, 1.0 eq) .

    • Heat at 85°C for 10-12 hours.

    • Mechanism:[3] The aldehyde forms a Schiff base which undergoes intramolecular cyclization and subsequent oxidation (often air-mediated or via Na₂S₂O₅ if added) to aromatize.

  • Work-up:

    • Cool to RT and extract with Ethyl Acetate (EtOAc).[1]

    • Wash organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).

Synthetic Workflow Diagram

SynthesisFlow Start 2-Chloro-3-nitropyridine Step1 S_NAr Displacement (R-NH2, H2O:IPA, 80°C) Start->Step1 Inter1 2-Amino-3-nitropyridine Intermediate Step1->Inter1 Step2 Reduction (Zn/HCl, 80°C) Inter1->Step2 Inter2 Pyridine-2,3-diamine Step2->Inter2 Step3 Cyclization (R-CHO, 85°C, 10h) Inter2->Step3 Final Imidazo[4,5-b]pyridine Product Step3->Final

Figure 2: One-pot cascade synthesis for rapid library generation of imidazo[4,5-b]pyridines.

SAR & Optimization Strategies

To optimize potency and selectivity, specific positions on the scaffold must be modulated.

PositionVector / RoleRecommended SubstituentsRationale
C2 Hinge/Ribose Aryl, Heteroaryl (e.g., 4-cyanophenyl, pyrazole)Establishes primary pi-stacking and H-bond interactions.
N3 Solvent Front Methyl, Isopropyl, Cyclopropyl, Piperidine-ethylModulates LogP and solubility. Bulky groups here can force the scaffold into specific conformations.
C6 Gatekeeper Bromine, Phenyl, PyridineCritical for Selectivity. Interacts with the gatekeeper residue. A bromo-group here allows for late-stage Suzuki coupling.
C5/C7 Auxiliary H, Methyl, AminoGenerally left unsubstituted to avoid steric clash with the kinase ceiling, unless specific sub-pockets are targeted.

Case Study Insight: In the development of Dual FLT3/Aurora Kinase Inhibitors (e.g., Compound 27e), the introduction of a basic amine tail (e.g., morpholine or piperazine) at the C2-aryl position significantly improved aqueous solubility and cellular potency by interacting with solvent-exposed acidic residues (Asp/Glu) [1].

Biological Validation Protocols

Trustworthy data requires self-validating experimental systems.

Enzymatic Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, providing a direct correlation to activity.

  • Reagents: Recombinant Kinase (e.g., Aurora A), Substrate (e.g., Histone H3), Ultra-pure ATP, Test Compound.

  • Protocol:

    • Prepare 384-well white plates.

    • Add 2 µL of inhibitor (serial dilution in DMSO).

    • Add 2 µL of Kinase (optimized concentration, typically 1-5 nM). Incubate 10 min.

    • Add 2 µL of ATP/Substrate mix (at K_m apparent for ATP).

    • Incubate at RT for 60 min.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Read Luminescence.[4]

  • Data Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response (Variable Slope) to determine IC₅₀.

Cellular Target Engagement (Western Blot)

To confirm the compound permeates the cell and inhibits the target in situ.

  • Cell Line: HCT-116 (Colon cancer) or MV4-11 (Leukemia - FLT3 driven).

  • Biomarker:

    • For Aurora A: p-Aurora A (Thr288) .

    • For FLT3: p-FLT3 (Tyr591) .

  • Protocol:

    • Seed cells at

      
       cells/well.
      
    • Treat with compound (0.1, 1.0, 10 µM) for 2-4 hours.

    • Lyse cells (RIPA buffer + Phosphatase Inhibitors).

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Probe with specific phospho-antibodies.

    • Validation: Total protein levels (e.g., Total Aurora A) and Loading Control (GAPDH) must remain constant.

References

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry.

  • Newhouse, B. J., et al. (2013).[5] Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters.

  • Ryu, J., et al. (2025).[6] Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[6]

  • Sajith, A. M., et al. (2015).[7] Design, synthesis and structure-Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry.

  • Reaction Biology. (2024).[4][7] Step-by-Step Guide to Kinase Inhibitor Development.

Sources

Exploratory

"3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid" as a fragment for drug design

Topic: "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid" as a fragment for drug design Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, FBDD Specialists, and Drug Discovery Leads E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid" as a fragment for drug design Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, FBDD Specialists, and Drug Discovery Leads

Executive Summary: The Privileged Vector

In the landscape of Fragment-Based Drug Discovery (FBDD), the search for "privileged scaffolds"—structures that inherently possess high affinity for diverse biological targets—is perpetual. 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (hereafter referred to as 3-MIP-6-CA ) represents a high-value fragment that bridges the gap between classic purine mimics and modern, solubility-optimized lead generation.

Unlike the ubiquitous benzimidazole or unsubstituted imidazopyridine, the 3-MIP-6-CA fragment offers three distinct medicinal chemistry advantages:

  • Defined Tautomeric State: The N3-methyl group locks the tautomeric equilibrium, reducing entropic penalty upon binding and improving lipophilicity (LogD) compared to the NH-analog.

  • Orthogonal Growth Vector: The C6-carboxylic acid provides a solvent-exposed exit vector, ideal for elaboration into deep pockets via amide coupling or bioisosteric replacement.

  • Kinase & GPCR Relevance: The core scaffold is a proven bioisostere for adenine, making it a "hinge-binding" privileged structure for kinase inhibitors and an allosteric modulator for GPCRs.

Chemoinformatics & Physiochemical Profile

The utility of 3-MIP-6-CA lies in its adherence to the "Rule of Three" (RO3) for fragments, allowing significant molecular weight "headroom" for optimization.

PropertyValue (Calc.)Significance in FBDD
Molecular Weight 177.16 DaIdeal for fragments (<300 Da). Allows addition of ~300 Da during optimization.
cLogP ~0.8 - 1.1Moderate lipophilicity ensures solubility in assay buffers (DMSO/PBS).
TPSA ~65 ŲGood membrane permeability predictor; <60-70 Ų is ideal for CNS penetration.
H-Bond Donors 1 (COOH)Low count minimizes desolvation penalties during binding.
H-Bond Acceptors 4 (3 N, 1 O)Rich interaction potential with backbone residues (e.g., Kinase Hinge).
pKa (Acid) ~3.5Ionized at physiological pH, improving solubility.
pKa (Base) ~3.0 (Pyridine N)The N3-Me reduces the basicity of the imidazole ring, focusing basicity on the pyridine.

Structural Logic & Pharmacophore Mapping

The 3-MIP-6-CA molecule functions as a rigid anchor. The diagram below illustrates the pharmacophoric features and the strategic "Exit Vector" provided by the carboxylic acid.

Pharmacophore Core Imidazo[4,5-b]pyridine Core (Aromatic/Planar) N3_Me N3-Methyl Group (Hydrophobic/Blocker) Core->N3_Me Tautomer Lock N1_Site N1 Interaction Site (H-Bond Acceptor) Core->N1_Site Electronic Tuning C6_Acid C6-COOH (Growth Vector) Core->C6_Acid Synthetic Handle Target Biological Target (e.g., Kinase Hinge) N3_Me->Target Hydrophobic Pocket N1_Site->Target H-Bond (Backbone NH) C6_Acid->Target Solvent Channel

Figure 1: Pharmacophore map of 3-MIP-6-CA showing the functional roles of specific substituents in drug-target interactions.

Synthetic Accessibility & Manufacturing

A critical barrier to using specific isomers of imidazopyridines is the regioselectivity of methylation. Direct methylation of the parent scaffold often yields a mixture of N1 and N3 isomers, which are difficult to separate.

Validated Synthetic Route (Regioselective)

To guarantee the 3-Methyl isomer, a cyclization strategy from a pre-methylated diamine precursor is preferred over direct alkylation of the fused ring system.

Step 1: Precursor Synthesis

  • Start: 6-bromo-3-nitropyridin-2-amine.

  • Methylation: React with Methylamine (primary amine displacement) or Methyl iodide (if protecting group strategy is used) to establish the N-Me bond before ring closure.

  • Reduction: Reduction of the nitro group to the amine.[1]

Step 2: Cyclization

  • Reagent: Triethyl orthoformate (HC(OEt)₃) or Formic acid.

  • Mechanism: Cyclization of the N-methyl-2,3-diaminopyridine yields the 3-methyl-imidazo[4,5-b]pyridine core exclusively.

Step 3: Carbonylation (Installing the Vector)

  • Reagent: Pd(OAc)₂, dppp, CO (gas), MeOH/H₂O.

  • Transformation: Palladium-catalyzed carbonylation of the C6-Bromide converts it to the methyl ester, followed by LiOH hydrolysis to the C6-Carboxylic Acid.

Medicinal Chemistry Applications

A. Kinase Inhibition (ATP-Competitive)

The imidazo[4,5-b]pyridine core is a bioisostere of purine (adenine).

  • Mechanism: The pyridine nitrogen (N4) and the imidazole nitrogen (N1) can form a bidentate H-bond interaction with the "hinge region" of kinases (e.g., CDK9, PAK4).

  • Design Strategy: Use the C6-COOH to attach a solubilizing tail or a hydrophobic moiety that reaches into the "back pocket" or solvent front.

  • Reference: Imidazo[4,5-b]pyridines have been successfully developed as CDK9 inhibitors, showing superior affinity to natural ligands [1].[2]

B. GPCR Allosteric Modulation
  • Mechanism: The rigid, planar core fits into narrow allosteric pockets (e.g., mGluR or Adenosine receptors).

  • Design Strategy: The C6-acid can be converted to an amide or oxadiazole to tune the electrostatic surface potential without disrupting the core binding mode.

C. Anti-Infective Agents[3][4][5][6][7][8][9]
  • Mechanism: Inhibition of bacterial DNA gyrase or specific tRNA synthetases.

  • Reference: Derivatives have shown activity against Trypanosoma brucei (Methionyl-tRNA synthetase inhibition) [2].[3]

Experimental Protocols

Protocol A: Library Generation (Amide Coupling)

Objective: To synthesize a library of 20-50 analogs using the C6-COOH vector.

  • Preparation: Dissolve 3-MIP-6-CA (0.1 mmol) in anhydrous DMF (1.0 mL).

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes at RT.

    • Note: The N3-methyl prevents N-acylation side reactions on the imidazole ring.

  • Coupling: Add the diverse amine (R-NH₂, 1.1 eq).

  • Incubation: Shake/Stir at RT for 4-12 hours. Monitor by LCMS.

  • Workup:

    • High Throughput:[4] Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

    • Manual: Dilute with EtOAc, wash with sat. NaHCO₃ and Brine. Dry over MgSO₄.

Protocol B: Regioselective Synthesis Verification (NMR)

Objective: Confirm the 3-Methyl vs 1-Methyl isomer.

  • Method: NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Diagnostic Signal:

    • 3-Methyl Isomer: Strong NOE correlation between the N-Methyl protons and the C2-Proton (imidazole ring) AND the C4-Proton (pyridine ring, if applicable/nearby). Crucially, the shift of the N-Me is distinct.

    • 1-Methyl Isomer: NOE correlation between N-Methyl and C2-Proton and C7-Proton.

  • Reference Data: 3-Methyl protons typically appear at

    
     3.80–4.00 ppm in DMSO-
    
    
    
    [3].

Strategic Workflow Diagram

The following diagram outlines the decision tree for utilizing this fragment in a drug discovery campaign.

Workflow Start Fragment: 3-MIP-6-CA Screen Biophysical Screening (SPR / NMR / X-Ray) Start->Screen Hit Confirmed Hit? Screen->Hit Path_A Vector Elaboration (Amide Coupling via C6-COOH) Hit->Path_A High Ligand Efficiency Path_B Scaffold Hopping (Replace Imidazo with Triazolo) Hit->Path_B IP/Metabolic Issues Opt_1 Fragment Growing (Add hydrophobic group) Path_A->Opt_1 Deep Pocket Available Opt_2 Fragment Linking (Connect to 2nd fragment) Path_A->Opt_2 Adjacent Pocket Identified

Figure 2: FBDD Workflow for 3-MIP-6-CA optimization.

References

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Source: PubMed / NIH URL:[Link] (Validates the scaffold for kinase inhibition and anticancer activity)

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Source: PMC (PubMed Central) URL:[Link] (Comprehensive review on synthesis and antimicrobial applications)

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Source: MDPI Molecules URL:[Link] (Provides NMR data and synthesis protocols for methyl-substituted derivatives)

  • The discovery and structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Source: ScienceDirect / Bioorganic & Medicinal Chemistry Letters URL:[Link] (Specific case study on FBDD application of this core)

Sources

Protocols & Analytical Methods

Method

Microwave-assisted synthesis of imidazo[4,5-b]pyridine derivatives.

Application Note: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine Derivatives Executive Summary The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine Derivatives

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines and benzimidazoles.[1] Its derivatives exhibit potent anticancer (e.g., Aurora kinase inhibition), antiviral, and antibacterial activities.[1] Conventional thermal synthesis of this scaffold often requires harsh dehydrating conditions (polyphosphoric acid), high temperatures (>200°C), and prolonged reaction times (24–48 hours), frequently resulting in low yields due to oxidative degradation.[1]

This Application Note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols. By leveraging dielectric heating, researchers can achieve cyclodehydration in minutes rather than hours, with significantly improved purity profiles.[1] We present two distinct pathways: (A) Direct Condensation with Carboxylic Acids and (B) Oxidative Cyclization with Aldehydes.[1]

Scientific Foundation & Mechanism[1]

The Microwave Advantage

The synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine involves a rate-limiting cyclodehydration step.[1] Microwave irradiation accelerates this via two primary mechanisms:[2]

  • Dipolar Polarization: The polar reaction solvent (e.g., water, acetic acid, DMF) and the polar transition state (intermediate amide/imine) align with the oscillating electric field, generating internal heat almost instantaneously.[1]

  • Superheating: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly increasing the reaction rate constant (

    
    ) according to the Arrhenius equation.[1]
    
Reaction Mechanism

The formation proceeds through the nucleophilic attack of the diamine nitrogens on the electrophilic carbonyl carbon, followed by dehydration.[1]

ReactionMechanism Reactants 2,3-Diaminopyridine + Electrophile (R-COOH) Inter1 Intermediate Amide/Schiff Base Reactants->Inter1 Nucleophilic Attack TS Transition State (Polarized) Inter1->TS MW Irradiation (Dipolar Stabilization) Product Imidazo[4,5-b]pyridine Derivative TS->Product - H2O (Cyclodehydration)

Figure 1: Mechanistic pathway for the formation of imidazo[4,5-b]pyridine.[1] Microwave energy specifically stabilizes the polar transition state during the dehydration step.[1]

Experimental Protocols

Protocol A: Green Direct Condensation (Carboxylic Acids)

Best for: Stable carboxylic acids, generating diversity at the C-2 position.[1]

Reagents:

  • 2,3-Diaminopyridine (1.0 equiv)[1][3]

  • Carboxylic Acid derivative (1.1 equiv)[1]

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) acts as both solvent and mild acid catalyst.[1] Alternatively, for acid-sensitive substrates, use Polyphosphoric Acid (PPA) esters or simply water if high temp is accessible.[1]

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, charge 2,3-diaminopyridine (1 mmol, 109 mg) and the corresponding carboxylic acid (1.1 mmol).

  • Solvent: Add 2–3 mL of Glacial Acetic Acid. Seal the vial with a PTFE-lined cap.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 160°C

    • Hold Time: 15 minutes

    • Stirring: High[1][2][4][5]

    • Pressure Limit: 15 bar

  • Workup: Cool to room temperature (RT). Pour the mixture into crushed ice/water (20 mL). Neutralize with aqueous Ammonia (NH₄OH) or NaHCO₃ until pH ~8.

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from Ethanol/Water.[1]

Validation Criteria:

  • TLC: Disappearance of the polar diamine spot (usually low

    
    ).[1]
    
  • Yield: Expected range 85–95%.

Protocol B: Oxidative Cyclization (Aldehydes)

Best for: Aromatic aldehydes, introducing aryl groups at C-2.[1] Requires an oxidant.[1]

Reagents:

  • 2,3-Diaminopyridine (1.0 equiv)[1][3]

  • Aromatic Aldehyde (1.0 equiv)[1]

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv) or Iodine (I₂).[1]

  • Solvent: DMF or Ethanol/Water (Green alternative).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2,3-diaminopyridine (1 mmol) and aldehyde (1 mmol) in 3 mL DMF (or Ethanol) in a microwave vial.

  • Oxidant Addition: Add Na₂S₂O₅ (1.5 mmol). Note: This oxidant promotes the cyclization of the intermediate imine.[1]

  • Irradiation:

    • Temperature: 120–140°C[1]

    • Hold Time: 10–20 minutes[1]

    • Absorption Level: Normal[1]

  • Workup: Pour reaction mixture into 30 mL ice water.

  • Purification: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[1] Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane:EtOAc).

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on internal application data.

ParameterIssueOptimization Strategy
Solvent Choice Low MW absorption (slow heating)Add a "doping" agent like ionic liquid or a drop of dilute HCl to non-polar solvents to increase dielectric loss (tan

).[1]
Temperature Product degradation (Charring)Reduce temp by 20°C and extend time by 5 min. Ensure active cooling (compressed air) is off during the ramp to prevent overshoot.
Pressure Vial venting/FailureUse a vessel with a higher headspace ratio (e.g., run a 2 mL reaction in a 10 mL vial). Ensure carboxylic acids don't decarboxylate rapidly.[1]
Yield Incomplete cyclization (Intermediate visible)Increase hold time. For Protocol A, add a Lewis acid catalyst (e.g., ZnCl₂ or silica gel support).[1]

Workflow Visualization

Workflow cluster_0 Setup Phase cluster_1 Reaction Phase (MW) cluster_2 Downstream Step1 Weigh Reagents (Diamine + Electrophile) Step2 Add Solvent/Catalyst (AcOH or DMF+Oxidant) Step1->Step2 Step3 Seal & Crimp Vial Step2->Step3 Step4 MW Irradiation 140-160°C | 10-20 min Step3->Step4  Load Reactor Step5 Quench (Ice/Water) & Neutralize Step4->Step5  Cool to RT Step6 Filtration or Extraction Step5->Step6 Step7 Analysis (NMR/LCMS) Step6->Step7

Figure 2: Standardized workflow for microwave-assisted synthesis of imidazo[4,5-b]pyridines.

References

  • Vertex AI Search (NIH/PubMed). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.

  • MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [1]

  • ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.

  • SciSpace. Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. [1]

Sources

Application

Mastering the Purification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid: An Application Guide

Abstract This comprehensive application note provides a detailed guide to the purification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical resear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide to the purification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research and development. Recognizing the critical role of purity in drug discovery and manufacturing, this document outlines multiple purification strategies, from fundamental techniques like recrystallization to advanced chromatographic methods. Each protocol is presented with a deep dive into the underlying chemical principles, enabling researchers to not only execute the procedures but also to adapt and troubleshoot them effectively. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows for this class of molecules.

Introduction: Understanding the Molecule

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a key building block in the synthesis of various biologically active compounds. Its structure, featuring a fused imidazopyridine ring system, imparts a unique set of physicochemical properties that are central to designing effective purification strategies.

The presence of both a basic imidazopyridine core and an acidic carboxylic acid group suggests that the molecule is likely zwitterionic at or near neutral pH. This amphoteric nature governs its solubility and chromatographic behavior, making purification a nuanced challenge. The primary goal of any purification strategy is the removal of process-related impurities, which may include unreacted starting materials, intermediates, and regioisomers.

Table 1: Physicochemical Properties of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
CAS Number 1138444-24-2[1]

Potential Impurities: A Synthesis-Forward Approach

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. The synthesis of imidazo[4,5-b]pyridines often involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative. A plausible synthetic pathway to the target molecule could involve the cyclization of a derivative of 3,4-diaminopyridine.

Based on common synthetic strategies for this class of compounds, potential impurities may include:

  • Unreacted Starting Materials: Such as substituted 3,4-diaminopyridines.

  • Incompletely Cyclized Intermediates: Amide intermediates that have not undergone the final ring closure.

  • Regioisomers: Depending on the specific precursors and reaction conditions, isomeric products may form.

  • Byproducts of Oxidation: If the carboxylic acid is formed by oxidation of a methyl group, partially oxidized intermediates like aldehydes could be present.

The purification strategies outlined below are designed to effectively separate the target molecule from these and other potential contaminants.

Purification Strategy Overview

The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. This guide will cover three primary techniques:

  • Recrystallization and pH-Mediated Precipitation: Ideal for large-scale purification and removal of major impurities.

  • Silica Gel Chromatography: A standard technique for the separation of moderately polar compounds.

  • High-Performance Liquid Chromatography (HPLC): For high-resolution separation and achieving the highest purity levels.

Purification_Workflow cluster_initial Initial Assessment cluster_purification Purification Methods cluster_final Final Product Crude_Product Crude Product (Post-Synthesis) Purity_Check Purity Assessment (TLC, LC-MS, NMR) Crude_Product->Purity_Check Recrystallization Recrystallization / pH Precipitation Purity_Check->Recrystallization >80% Pure Column_Chrom Silica Gel Chromatography Purity_Check->Column_Chrom <80% Pure or Complex Mixture Final_Analysis Final Purity & Characterization Recrystallization->Final_Analysis Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC For Highest Purity Column_Chrom->Final_Analysis Prep_HPLC->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: A decision-making workflow for the purification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

Method 1: Recrystallization and pH-Mediated Precipitation

This classical purification technique leverages the zwitterionic nature of the target molecule and its differential solubility in various solvents and pH conditions. It is a cost-effective method for removing significant amounts of non-polar impurities and unreacted starting materials.

Principle of Operation

The solubility of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is highly dependent on the pH of the solution.

  • Acidic Conditions (Low pH): The pyridine and imidazole nitrogens are protonated, forming a cationic species that is generally more soluble in aqueous media.

  • Basic Conditions (High pH): The carboxylic acid is deprotonated, forming an anionic species that is also typically soluble in aqueous solutions.

  • Isoelectric Point (pI): At a specific pH (the pI), the net charge on the molecule is zero. At this point, the zwitterionic form predominates, and the molecule often exhibits its lowest aqueous solubility, facilitating precipitation.

Step-by-Step Protocol
  • Dissolution: Suspend the crude material in a suitable solvent. For initial purification, a polar protic solvent like water or a water/alcohol mixture (e.g., water/ethanol) is a good starting point. Heat the suspension to aid dissolution.

  • Acidification/Basification:

    • Acidic Dissolution: Adjust the pH to ~2 with an acid (e.g., HCl) to fully dissolve the compound by forming the hydrochloride salt.

    • Basic Dissolution: Alternatively, adjust the pH to >9 with a base (e.g., NaOH) to form the sodium salt.

  • Hot Filtration: While the solution is still hot, perform a gravity filtration to remove any insoluble impurities.

  • Precipitation: Slowly add a base (if initially dissolved in acid) or an acid (if initially dissolved in base) to the hot filtrate with stirring until the isoelectric point is reached. The target compound will precipitate out of the solution. The exact pI will need to be determined empirically but is likely to be in the range of pH 4-6.

  • Cooling and Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with cold water, followed by a non-polar solvent like diethyl ether or hexane to remove residual water and any adsorbed non-polar impurities.

  • Drying: Dry the purified product under vacuum.

Table 2: Troubleshooting Recrystallization/Precipitation

IssuePotential CauseSuggested Solution
Oiling out Compound is precipitating as a liquid.Add more solvent, reheat to dissolve, and cool more slowly. Consider a different solvent system.
Poor Recovery Compound is too soluble in the chosen solvent.Use a less polar solvent or a mixed solvent system. Ensure the pH is precisely at the isoelectric point.
Low Purity Impurities are co-precipitating.Perform a second recrystallization. Consider a pre-purification step like a charcoal treatment to remove colored impurities.

Method 2: Silica Gel Chromatography

For more complex mixtures or when higher purity is required, silica gel chromatography is a versatile technique. Given the polar nature of the target molecule, a polar mobile phase will be necessary.

Principle of Operation

Silica gel is a polar stationary phase. The separation is based on the differential adsorption of the components of the mixture onto the silica surface. More polar compounds will interact more strongly with the silica and elute later, while less polar compounds will elute earlier.

Step-by-Step Protocol
  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase Selection: A mixture of a non-polar solvent and a polar solvent is typically used. For this compound, a good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). The addition of a small amount of acetic acid or formic acid to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.

    • Initial Gradient: Start with 100% DCM and gradually increase the percentage of MeOH. A typical gradient might be from 0% to 20% MeOH in DCM.

  • Sample Preparation: Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel (dry loading).

  • Packing and Elution: Pack the column with silica gel in the initial mobile phase. Load the sample and begin elution with the chosen solvent system.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Setup cluster_column Chromatography Column Solvent Mobile Phase (e.g., DCM/MeOH) Silica Stationary Phase (Silica Gel) Solvent->Silica Sample Sample Band Silica->Sample Fractions Collected Fractions Sample->Fractions Elution

Caption: A schematic representation of a typical silica gel chromatography setup.

Method 3: High-Performance Liquid Chromatography (HPLC)

For achieving the highest levels of purity, preparative HPLC is the method of choice. Given the polar and ionizable nature of the target molecule, several HPLC modes can be considered.

Reversed-Phase (RP) HPLC
  • Principle: The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. More polar compounds elute first. The retention of the target molecule can be modulated by adjusting the pH of the mobile phase.

  • Protocol:

    • Column: C18, 5-10 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). The acid suppresses the ionization of the carboxyl group, increasing retention.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or FA.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Detection: UV detection, typically in the range of 254-280 nm.

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Principle: HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent. It is particularly well-suited for the separation of highly polar compounds that show little or no retention in reversed-phase chromatography.

  • Protocol:

    • Column: HILIC (e.g., silica or amide-bonded phase).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous buffer (e.g., ammonium formate or ammonium acetate).

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

Mixed-Mode Chromatography
  • Principle: These columns have stationary phases with both reversed-phase and ion-exchange properties. This allows for the simultaneous separation of compounds with a wide range of polarities and charges.[2]

  • Protocol:

    • Column: Mixed-mode (e.g., C18 with embedded ion-exchange groups).

    • Mobile Phase: A combination of an organic solvent (e.g., ACN) and an aqueous buffer. The retention can be fine-tuned by adjusting the organic content, buffer concentration, and pH.

Table 3: Comparison of HPLC Methods

MethodStationary PhaseMobile PhaseBest For
Reversed-Phase Non-polar (C18)Polar (Water/ACN/MeOH)General purpose, good for moderately polar compounds.
HILIC Polar (Silica, Amide)Non-polar (High ACN)Highly polar compounds with poor RP retention.[3]
Mixed-Mode Dual-propertyTunable (Organic/Buffer)Complex mixtures with varying polarities and charges.

Purity Assessment

Regardless of the purification method employed, the purity of the final product must be rigorously assessed. A combination of analytical techniques should be used:

  • LC-MS: To confirm the molecular weight of the desired product and identify any impurities.

  • ¹H and ¹³C NMR: To confirm the structure of the compound and detect any structural isomers or other impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Elemental Analysis (CHN): To determine the percentage composition of carbon, hydrogen, and nitrogen.

Conclusion

The purification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid requires a thoughtful approach that takes into account its zwitterionic nature and the likely impurities from its synthesis. This application note has provided a range of methods, from the straightforward and scalable recrystallization to the high-resolution power of HPLC. By understanding the principles behind each technique, researchers can develop a robust and efficient purification strategy to obtain this valuable compound in high purity, thereby ensuring the integrity and reliability of their subsequent research and development activities.

References

  • Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 2, 2026, from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved February 2, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid 4,5,6,7-tetrahydro-3-(phenylmethyl)- dihydrochloride (S). Retrieved February 2, 2026, from [Link]

  • Patel, H., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) for the Analysis of Polar Compounds. Retrieved February 2, 2026, from [Link]

Sources

Method

Recrystallization of "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid"

Executive Summary The purification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid presents a unique challenge in process chemistry due to its amphoteric nature, high melting point, and the critical need to deple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid presents a unique challenge in process chemistry due to its amphoteric nature, high melting point, and the critical need to deplete the common regioisomeric impurity, 1-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid.

This guide moves beyond standard textbook protocols, offering a targeted strategy that exploits the molecule's zwitterionic character for crude isolation, followed by a thermal recrystallization polishing step designed to maximize crystallinity and reject regioisomers.

Part 1: Compound Characterization & Solubility Profile

To design an effective recrystallization, one must first understand the "personality" of the molecule. The imidazo[4,5-b]pyridine core is electron-deficient, leading to poor solubility in standard organic solvents. The addition of a carboxylic acid at position 6 and a methyl group at position 3 creates a rigid, high-melting solid that likely exists as a zwitterion or strong hydrogen-bonded dimer in the solid state.

Table 1: Physicochemical Profile & Solvent Compatibility

ParameterCharacteristicImplication for Purification
Molecular Structure Fused bicyclic heterocycleHigh lattice energy; requires high-boiling solvents.
Acidity/Basicity Amphoteric (Pyridine N ≈ pKa 3-4; COOH ≈ pKa 4-5)Solubility Switch: Soluble in dilute base (pH > 8) and strong acid (pH < 2). Insoluble at isoelectric point (pH 3-5).
Key Impurities 1-Methyl regioisomer3-Methyl isomer is typically more thermodynamically stable but separation requires kinetic control during crystallization.
Thermal Stability High (>250°C dec.)[1]Allows for use of high-boiling solvents like DMF or DMSO without degradation.

Part 2: Solvent Selection Strategy (Logic Flow)

The following decision tree illustrates the logic used to select the optimal solvent system based on the impurity profile of the crude material.

SolventStrategy Start Crude Material Analysis PurityCheck Purity > 90%? Start->PurityCheck InorganicSalts Contains Inorganic Salts? PurityCheck->InorganicSalts No (<90%) Regioisomer Contains 1-Methyl Isomer? PurityCheck->Regioisomer Yes (>90%) AcidBase Protocol A: Acid-Base Swing (pH Controlled Precipitation) InorganicSalts->AcidBase Yes Thermal Protocol B: Thermal Recrystallization (DMF/Water or AcOH/Water) InorganicSalts->Thermal No Regioisomer->Thermal Critical Step

Figure 1: Decision matrix for selecting between pH-swing isolation and thermal polishing.

Part 3: Detailed Protocols

Protocol A: The Acid-Base Swing (Primary Isolation)

Best for: Crude material containing inorganic salts or non-acidic organic impurities.

This method utilizes the carboxylic acid moiety to solubilize the target molecule in mild base, filtering off insoluble impurities, and then re-precipitating at the isoelectric point.

  • Dissolution: Suspend the crude solid (10 g) in 0.5 M NaHCO₃ (100 mL) . Stir at ambient temperature for 30 minutes.

    • Why: The weak base deprotonates the carboxylic acid (forming the carboxylate) without hydrolyzing sensitive groups.

  • Filtration: Filter the resulting solution through a Celite pad or 0.45 µm membrane.

    • Why: Removes non-acidic impurities (e.g., unreacted starting materials lacking COOH) and dust.

  • Precipitation: Slowly add 1 M HCl dropwise to the filtrate while stirring vigorously until pH reaches 3.5 – 4.0 .

    • Critical Control: Do not overshoot to pH < 2, or the pyridine ring will protonate and the compound may re-dissolve as the hydrochloride salt.

  • Isolation: Allow the slurry to age for 1 hour at 0-5°C. Filter the white/off-white solid and wash with water (2 x 20 mL) followed by Acetone (1 x 20 mL).

  • Drying: Vacuum dry at 50°C.

Protocol B: Thermal Recrystallization (Polishing)

Best for: Final API grade purity, polymorph control, and removal of regioisomers.

  • Solvent Preparation: Prepare a mixture of DMF (N,N-Dimethylformamide) and Water (ratio depends on solubility, typically start with pure DMF).

  • Dissolution: Suspend the semi-pure solid in DMF (10 volumes, e.g., 10 mL/g). Heat to 90-100°C .

    • Note: If not fully dissolved, add more DMF dropwise. If particles remain that look like salts, hot filter.

  • Anti-Solvent Addition: While maintaining temperature at 80°C, slowly add Water (warm, ~60°C) dropwise until a faint turbidity persists.

    • Ratio Target: Final solvent composition often settles around DMF:Water 3:1 or 2:1.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (over 2-3 hours) in the oil bath.

    • Causality: Rapid cooling traps the kinetic impurity (1-methyl isomer). Slow cooling allows the thermodynamically stable 3-methyl crystal lattice to exclude the impurity.

  • Final Crystallization: Cool further to 0-5°C for 1 hour.

  • Filtration: Filter the crystals.

  • Washing: Wash with a cold mixture of DMF:Water (1:1), then displace with Ethanol to facilitate drying.

  • Drying: Dry under high vacuum at 60°C for 12 hours. (DMF is difficult to remove; ensure NMR shows no residual solvent).

Part 4: Process Workflow & Critical Process Parameters (CPPs)

RecrystWorkflow Input Crude 3-Methyl Intermediate Dissolve Dissolve in Hot DMF (T = 95°C) Input->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter Clarification Seed Optional: Seeding (at T = 75°C) HotFilter->Seed Cool Controlled Cooling (Rate: 10°C/hour) Seed->Cool Crystal Growth Isolate Filtration & Wash (EtOH displacement) Cool->Isolate Dry Vacuum Dry (Remove DMF) Isolate->Dry

Figure 2: Thermal Recrystallization Workflow emphasizing temperature control.

Part 5: Analytical Validation & Troubleshooting

Self-Validating the Protocol: Before scaling up, confirm success using these metrics:

  • 1H-NMR (DMSO-d6):

    • Check the methyl group shift.[1] The N3-Methyl typically resonates distinctively from the N1-Methyl.

    • Success Criteria: Integration of regioisomer < 0.5%.

  • HPLC (Reverse Phase):

    • Use a C18 column with a buffered mobile phase (Ammonium Acetate/Acetonitrile) to ensure the carboxylic acid doesn't streak.

    • Success Criteria: Purity > 99.5% (a/a).

  • XRPD (X-Ray Powder Diffraction):

    • Compare the pattern of the dried solid to the "wet" cake. If peaks shift significantly after drying, you may be forming a DMF-solvate.

    • Correction: If solvate forms, reslurry in Ethanol at reflux for 2 hours to break the solvate.

Troubleshooting Table:

IssueRoot CauseCorrective Action
Oiling Out Temperature dropped too fast or water added too quickly.Re-heat to dissolution. Add water slower. Seed at the cloud point.
Low Yield Compound too soluble in DMF/Water mix.Increase the proportion of Water (Anti-solvent) or cool to -10°C.
Gel Formation Hydrogen bonding network trapping solvent.Use Acetic Acid instead of DMF as the primary solvent.

References

  • Vertex AI Search. (2023). Synthesis of imidazo[4,5-b]pyridine derivatives and alkylation patterns.
  • PubChem. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2014). CN103788086A - Pyridoimidazole compounds and preparation method thereof. (Discusses 3H-imidazo[4,5-b]pyridine-carboxylic acid intermediates).
  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (Details on solubility and synthesis of related 3-methyl scaffolds). Retrieved from [Link]

Sources

Application

Application Note: Purification Strategies for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Executive Summary The purification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid presents a distinct challenge in organic synthesis due to its amphoteric nature and high polarity. Standard normal-phase chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid presents a distinct challenge in organic synthesis due to its amphoteric nature and high polarity. Standard normal-phase chromatography often results in irreversible adsorption or severe peak tailing caused by the interaction between the free carboxylic acid and silica silanol groups, compounded by the basicity of the imidazopyridine core.

This Application Note provides two validated protocols: Acid-Modified Normal Phase (NP) for bulk purification and Reverse Phase (RP) for high-purity isolation. We emphasize the critical role of pH control in the mobile phase to suppress ionization, ensuring sharp peak shape and high recovery.

Compound Profile & Physicochemical Analysis[1][2][3][4]

Understanding the molecule is the first step to successful isolation.

  • Compound: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid[1]

  • Core Structure: Fused pyridine-imidazole bicycle.

  • Functional Groups:

    • Acidic:[2] Carboxylic acid at C6 (

      
      ).
      
    • Basic: Pyridine nitrogen (N4) and Imidazole nitrogen (N1) (

      
      ).[3]
      
  • Chromatographic Behavior:

    • Neutral pH: Exists largely as a zwitterion or anion. Highly retained on silica; streaks significantly.

    • Acidic pH (< 2): Fully protonated (Cationic/Neutral mixture). The carboxylic acid is suppressed (

      
      ), reducing silanol interaction.
      
Solubility Profile (for Loading)
SolventSolubilityUsage
Dichloromethane (DCM) PoorMobile phase component (requires MeOH)
Methanol (MeOH) ModerateMobile phase modifier
DMSO / DMF HighInjection solvent for Reverse Phase
Water (Acidic) ModerateMobile phase for Reverse Phase
Hexanes InsolubleAntisolvent (Precipitation)

Strategic Decision Tree

Before beginning chromatography, evaluate your crude mixture using the following logic flow to select the optimal method.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Solubility Check: Dissolves in DCM/MeOH (9:1)? Start->SolubilityCheck ScaleCheck Scale Check: > 500 mg? SolubilityCheck->ScaleCheck Yes MethodB PROTOCOL B: Reverse Phase (C18) (H2O:ACN + TFA) SolubilityCheck->MethodB No (Very Polar) MethodA PROTOCOL A: Acid-Modified Normal Phase (DCM:MeOH:AcOH) ScaleCheck->MethodA Yes (Bulk Purification) ScaleCheck->MethodB No (High Purity Req.) Precipitation Alternative: Isoelectric Precipitation MethodA->Precipitation If purity < 95%

Figure 1: Decision matrix for selecting the appropriate purification modality based on solubility and scale.

Protocol A: Acid-Modified Normal Phase (Flash Chromatography)

Best for: Intermediate scale (>500 mg), removing non-polar byproducts. Mechanism: The addition of acetic acid suppresses the ionization of the carboxylic acid, preventing the "streaking" caused by ionic interactions with the silica gel [1].

Materials
  • Stationary Phase: High-quality Silica Gel (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% Acetic Acid (AcOH) .

  • Loading: Solid loading (Dry load) is mandatory due to poor solubility in pure DCM.

Step-by-Step Procedure
  • Column Pre-Treatment (Crucial):

    • Pack the column with DCM.

    • Flush with 2 column volumes (CV) of DCM + 1% AcOH .

    • Why? This deactivates the most active silanol sites before the sample touches the column.

  • Sample Loading (Dry Load):

    • Dissolve the crude material in a minimal amount of MeOH/DCM (1:1).

    • Add silica gel (ratio 1:2 sample-to-silica by weight).

    • Evaporate solvent under reduced pressure until a free-flowing powder remains.

    • Load this powder on top of the pre-packed column.

  • Elution Gradient:

    • Run a linear gradient from 0% to 20% Mobile Phase B (MeOH + 1% AcOH) in DCM over 15–20 CV.

    • Note: The product typically elutes between 5–10% MeOH.

  • Detection:

    • UV at 254 nm (Pyridine/Imidazole chromophore is strong).

    • TLC Stain: Bromocresol Green (acids turn yellow on a blue background).

Data: Typical Elution Profile
Fraction% MeOH (in DCM)ComponentObservation
1–50–2%Non-polar impuritiesFast eluting, sharp peaks
6–12 4–8% Target Product Broad peak (unless acid is used)
13+>10%Polar baseline trashHighly colored

Protocol B: Reverse Phase Chromatography (C18)

Best for: Final polishing, removing closely related isomers, or small scale (<500 mg). Mechanism: Hydrophobic interaction. The use of Trifluoroacetic Acid (TFA) ensures the molecule is fully protonated, improving retention on the hydrophobic C18 chains [2].

Materials
  • Stationary Phase: C18 (Octadecyl-functionalized silica).

  • Mobile Phase A: Water + 0.1% TFA .[4]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA .[4]

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve crude in DMSO or DMF (max conc. 100 mg/mL). Filter through a 0.45 µm PTFE filter.

  • Gradient Setup:

    • Flow Rate: Dependent on column diameter (e.g., 15 mL/min for 12g column).

    • Equilibration: 3 CV of 5% B.

  • Elution Method:

    • 0–2 min: Hold 5% B (Flush DMSO).

    • 2–15 min: Linear Ramp 5%

      
       60% B.
      
    • 15–18 min: Ramp 60%

      
       95% B (Wash).
      
  • Workup (Isolation):

    • Pool fractions.

    • Lyophilization (Freeze Drying) is preferred over rotary evaporation to remove water and TFA effectively.

    • Caution: Rotovapping aqueous TFA requires high vacuum and moderate heat (<45°C) to avoid decarboxylation (though unlikely for this scaffold, it is good practice).

Workflow Visualization

Workflow cluster_0 Protocol A: Acid-Modified NP cluster_1 Protocol B: Reverse Phase Step1 Pre-equilibrate Silica (DCM + 1% AcOH) Step2 Dry Load Sample Step1->Step2 Step3 Elute: DCM/MeOH (Gradient) Step2->Step3 Step4 Dissolve in DMSO Step5 C18 Column (H2O/ACN + 0.1% TFA) Step4->Step5 Step6 Lyophilize Step5->Step6

Figure 2: Comparative workflow steps for Normal Phase vs. Reverse Phase protocols.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Severe Tailing (NP) Insufficient acid in mobile phase.Increase AcOH to 2% or switch to Formic Acid.
Fronting (RP) Mass overload or solubility issue.Reduce injection volume; ensure DMSO plug is separated from product.
Co-elution Isomers (e.g., 5-COOH vs 6-COOH).Switch to RP-HPLC with a Phenyl-Hexyl column for different selectivity.
Product Stuck Product precipitated on column.Use "Solid Loading" (Protocol A). Do not liquid load with DCM.

References

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org.[5][6][7] Synth.2025 , 102, 276–302. (Discusses acid modification for carboxylic acids). Link

  • Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." Application Note AN70. (Validates TFA use for polar acids). Link

  • Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography."[5] Biotage Blog. (Alternative HILIC strategies). Link

  • PubChem. "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid - Compound Summary."[3][8] (Physicochemical data). Link

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid for Enhanced Biological Activity

Abstract The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines and its broad therapeutic potential.[1][2] Derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines and its broad therapeutic potential.[1][2] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of protein kinases, antiproliferative effects against cancer cell lines, and antimicrobial properties.[3][4][5] This application note provides a detailed guide for the strategic derivatization of a key intermediate, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid , to generate a library of novel amide and ester analogs for biological screening. We present field-proven protocols for chemical synthesis, purification, and subsequent evaluation in relevant biological assays, with a focus on the causal reasoning behind experimental choices.

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine ring system is a cornerstone in the rational design of novel therapeutics.[1] Its bioisosteric relationship with purines allows for competitive binding to a variety of enzymatic targets. The presence of the carboxylic acid moiety at the 6-position of "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid" offers a versatile chemical handle for systematic structural modifications. Such derivatization is a critical step in exploring the structure-activity relationship (SAR) of this scaffold, aiming to optimize potency, selectivity, and pharmacokinetic properties.[6] By converting the carboxylic acid into a diverse array of amides and esters, researchers can modulate key parameters such as hydrogen bonding capacity, lipophilicity, and steric bulk, thereby fine-tuning the molecule's interaction with its biological target.

Logical Workflow for Derivatization and Screening

The process of generating and evaluating a focused library of derivatives follows a logical progression from chemical synthesis to biological validation. This workflow ensures that each step is self-validating and builds upon the previous one.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Core Molecule: 3-Methyl-3H-imidazo[4,5-b]pyridine -6-carboxylic acid B Derivatization Strategy (Amides / Esters) A->B C Chemical Synthesis (e.g., HATU Coupling) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Primary Screening (e.g., Kinase Inhibition Assay) D->E Test Compounds F Hit Identification (IC50 Determination) E->F G Secondary Screening (e.g., Cellular Antiproliferative Assay) F->G H SAR Analysis G->H H->B Iterative Design

Caption: Derivatization and screening workflow.

Derivatization Strategies and Protocols

The carboxylic acid group is readily activated for nucleophilic attack by amines or alcohols. The choice of coupling reagents and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve chiral integrity if applicable.

Amide Synthesis via HATU-Mediated Coupling

Amide bond formation is a widely utilized reaction in medicinal chemistry to generate stable and structurally diverse compounds.[7] The use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient method, particularly for coupling with a broad range of amines, including those that are sterically hindered or electron-deficient.[8]

Causality of Reagent Choice:

  • HATU: This uronium-based coupling reagent rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The 7-azabenzotriazole moiety is an excellent leaving group and is thought to accelerate the subsequent aminolysis step.[9]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base is essential to deprotonate the carboxylic acid, initiating its attack on HATU, without competing with the primary amine nucleophile.[9]

  • Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent is used to ensure the solubility of the reactants and reagents while not interfering with the reaction mechanism.

G cluster_0 Mechanism Steps step1 Step 1: Acid Activation Carboxylic acid is deprotonated by DIPEA. The carboxylate attacks HATU. step2 Step 2: Active Ester Formation A highly reactive OAt-active ester is formed. Tetramethylurea is released as a byproduct. step1->step2 step3 Step 3: Nucleophilic Attack The primary amine (R-NH2) attacks the carbonyl carbon of the active ester. step2->step3 step4 Step 4: Amide Formation The tetrahedral intermediate collapses, displacing the HOAt leaving group to form the stable amide bond. step3->step4

Caption: Mechanism of HATU-mediated amide coupling.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • To a solution of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (1.0 eq.) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

Ester Synthesis via Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[10] This equilibrium-controlled reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.[11]

Causality of Reagent Choice:

  • Excess Alcohol (R-OH): According to Le Châtelier's principle, using the alcohol as the solvent shifts the reaction equilibrium towards the ester product.[11]

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[10][12]

Protocol 2: General Procedure for Fischer Esterification

  • Suspend 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the suspension at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ester derivative.

Application in Biological Assays

The newly synthesized library of amide and ester derivatives can be evaluated in a variety of biological assays to determine their therapeutic potential. Based on the known activities of the imidazo[4,5-b]pyridine scaffold, kinase inhibition and antiproliferative assays are highly relevant primary screens.[3][13]

Kinase Inhibition Screening

Many imidazo[4,5-b]pyridine derivatives function as ATP-competitive kinase inhibitors.[13] A luminescent-based kinase assay, such as the Kinase-Glo® assay, provides a rapid and sensitive method for high-throughput screening. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition is observed as a rescue of the luminescent signal.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the test compound solution to the appropriate wells. Include wells with a known inhibitor (positive control) and DMSO only (negative control).

  • Add 10 µL of a solution containing the target kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.[14]

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.[14]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[14]

Cellular Antiproliferative Assay

To assess the cytotoxic or cytostatic effects of the derivatives on cancer cells, a cell viability assay such as the MTT assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol 4: Antiproliferative Assay in Cancer Cell Lines

  • Seed cancer cells (e.g., LNCaP C-81 for prostate cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM) for 72 hours.[15]

  • After the incubation period, add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to vehicle-treated control cells and determine the IC₅₀ value.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The primary output from these assays will be the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the derivative required to inhibit 50% of a specific biological process.[14] A lower IC₅₀ value indicates higher potency.

Table 1: Hypothetical Biological Data for a Library of Derivatives

Compound IDR Group (Amide/Ester)Kinase X IC₅₀ (nM)LNCaP C-81 IC₅₀ (µM)
Parent Acid -OH>10,000>100
IMPC-A1 -NH-(4-fluorobenzyl)552.1
IMPC-A2 -NH-(cyclohexylmethyl)25015.8
IMPC-A3 -NH-(2-pyridinylmethyl)351.5
IMPC-E1 -O-ethyl1,20045.2
IMPC-E2 -O-benzyl85033.7

By analyzing the data in Table 1, initial SAR insights can be drawn. For example:

  • Amides vs. Esters: Amide derivatives (IMPC-A series) are significantly more potent than the corresponding ester derivatives (IMPC-E series) and the parent carboxylic acid, suggesting a critical hydrogen bond donor or acceptor interaction in the amide linkage is beneficial for activity.

  • Aromatic vs. Aliphatic Amides: The benzylamide (IMPC-A1) is more potent than the cyclohexylamide (IMPC-A2), indicating that an aromatic ring at this position may be involved in a favorable π-stacking or hydrophobic interaction with the target protein.

  • Influence of Heteroatoms: The introduction of a nitrogen atom in the pyridine ring (IMPC-A3) further enhances potency compared to the fluorobenzyl analog (IMPC-A1), possibly by forming an additional hydrogen bond or improving solubility and cell permeability.

These initial findings guide the next round of synthesis, allowing for a data-driven optimization of the lead compounds.[6][16]

Conclusion

The derivatization of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid into a focused library of amides and esters is a powerful strategy for the discovery of novel bioactive compounds. The robust protocols for HATU-mediated amidation and Fischer esterification, coupled with high-throughput biological screening assays, provide a clear and efficient path from chemical synthesis to lead optimization. The systematic analysis of the resulting SAR data is paramount for rationally designing next-generation derivatives with improved therapeutic potential.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Pandey, S. K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(28), 7582–7591. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11503. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]

  • PubMed. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. [Link]

  • ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]

  • National Center for Biotechnology Information. On Exploring Structure Activity Relationships. [Link]

  • PubMed Central. Antiproliferative activity of novel imidazopyridine derivatives on castration-resistant human prostate cancer cells. [Link]

  • PubMed Central. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • ResearchGate. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Google Patents.
  • Semantic Scholar. Exploring the untapped pharmacological potential of imidazopyridazines. [Link]

  • PubMed Central. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]

  • University of Toronto. Fischer Esterification. [Link]

  • ResearchGate. Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. [Link]

  • Excelra. Structure–Activity Relationship (SAR) in Drug Discovery. [Link]

  • Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Fiveable. Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. [Link]

  • ResearchGate. (PDF) Structure-Activity Relationship Studies in Organic Drug Development. [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

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Application

Application Notes and Protocols for Amide Coupling Reactions with 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview and detailed protocols for the successful amide coupling o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine core is a key pharmacophore in various biologically active molecules, and the ability to efficiently form amide bonds from its carboxylic acid derivatives is crucial for the synthesis of new chemical entities.[1][2] This document will delve into the nuances of handling this electron-deficient heterocyclic carboxylic acid, offering field-proven insights and step-by-step methodologies to empower researchers in their synthetic endeavors.

Core Concepts and Strategic Considerations

The amide bond is a cornerstone of modern drug discovery, offering metabolic stability and the ability to form key hydrogen bond interactions with biological targets.[3] The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[3] While numerous coupling reagents are available, the unique electronic properties of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid necessitate a carefully considered approach.

The pyridine and imidazole rings in the scaffold are electron-withdrawing, which can decrease the nucleophilicity of the carboxylate and potentially slow down the activation step. Furthermore, the presence of multiple nitrogen atoms offers potential sites for side reactions if not properly managed. This guide will focus on two of the most reliable and widely used coupling strategies for such substrates: uronium-based reagents like HATU and carbodiimide-based reagents such as EDC in combination with an additive like HOBt.

Choosing the Right Coupling Reagent: A Comparative Overview

The selection of the coupling reagent is paramount for a successful reaction. Below is a comparative analysis of the two main classes of reagents discussed in this guide.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HBTU, PyBOPRapid formation of a highly reactive acyl-OAt or -OBt active ester.[4]High reactivity, fast reaction times, low racemization, particularly effective for hindered or electron-deficient substrates.[5]Higher cost, potential for side reactions if amine is added before acid activation, byproducts can sometimes be challenging to remove.
Carbodiimides EDC, DCCFormation of an O-acylisourea intermediate, which then reacts with the amine. Often used with additives (HOBt, HOAt) to increase efficiency and reduce side reactions.[6][7]Cost-effective, water-soluble byproducts (for EDC), well-established and widely used.[5]Slower reaction rates compared to uronium salts, higher risk of racemization without additives, potential for N-acylurea byproduct formation.[6]

Mechanistic Insights: Visualizing the Activation Pathways

Understanding the mechanism of action for each coupling reagent is key to troubleshooting and optimizing your reactions.

HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent. The reaction proceeds through the formation of a highly reactive OAt-active ester.[4]

HATU_Mechanism cluster_activation Acid Activation cluster_coupling Amide Formation Carboxylic_Acid R-COOH (3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate - H⁺ Base Base (e.g., DIPEA) Active_Ester R-CO-OAt (Active Ester) Carboxylate->Active_Ester + HATU HATU HATU TMU Tetramethylurea Amine R'-NH₂ Active_Ester->Amine Nucleophilic Attack Amide R-CO-NHR' (Product) Amine->Amide

Caption: HATU-mediated amide coupling workflow.

EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. HOBt (Hydroxybenzotriazole) is often added to trap this unstable intermediate, forming a more stable active ester and minimizing side reactions.[6]

EDC_Mechanism cluster_activation Acid Activation cluster_coupling Amide Formation Carboxylic_Acid R-COOH (3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid) O_Acylisourea O-Acylisourea (Unstable Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester R-CO-OBt (Active Ester) O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amine R'-NH₂ Active_Ester->Amine Nucleophilic Attack Amide R-CO-NHR' (Product) Amine->Amide EDU EDU (Byproduct)

Caption: EDC/HOBt-mediated amide coupling workflow.

Detailed Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient. For imidazopyridine carboxylic acids, it is crucial to pre-activate the acid with HATU before adding the amine to ensure efficient formation of the active ester and to avoid potential side reactions.[8]

Materials:

  • 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (or another suitable aprotic solvent like DCM or THF).

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: Add HATU (1.1-1.2 eq) to the mixture. It is crucial to allow the acid to be pre-activated. Stir the reaction mixture for 20-30 minutes at room temperature.[8] The solution may change color.

  • Amine Addition: In a separate vial, dissolve the amine (1.0-1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[8]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a more cost-effective alternative to HATU and is generally effective for a wide range of primary and secondary amines.

Materials:

  • 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

  • Amine of choice

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere, add 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x) (to remove excess amine and base), saturated aqueous NaHCO₃ solution (2x) (to remove unreacted carboxylic acid and HOBt), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance around the carboxylic acid or amine.- For HATU, ensure a pre-activation time of at least 20 minutes before adding the amine.[8]- Increase the reaction temperature (e.g., to 40-50 °C).- Increase the equivalents of the coupling reagent and/or amine.- Switch to a more powerful coupling reagent like HATU if using EDC/HOBt.
Formation of N-acylurea Byproduct (with EDC) The O-acylisourea intermediate rearranges before reacting with the amine.- Ensure HOBt is used as an additive to trap the intermediate.- Maintain a low reaction temperature (0 °C to room temperature).- Add the amine as soon as the acid is activated.
Side Reactions on the Heterocycle The nitrogen atoms in the imidazo[4,5-b]pyridine ring can be basic and may interfere with the reaction.- Use a non-nucleophilic base like DIPEA.- Ensure the carboxylic acid is fully deprotonated by the base before adding the coupling reagent.
Difficult Purification - Polar nature of the product and byproducts.- Contamination with tetramethylurea (from HATU) or ethyl-dimethylaminopropyl urea (from EDC).- For HATU reactions, thorough aqueous washes can help remove tetramethylurea.- For EDC reactions, the urea byproduct is water-soluble and should be removed during the aqueous workup.- Consider reverse-phase chromatography for highly polar amides.

Conclusion

The successful amide coupling of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is readily achievable with careful selection of reagents and optimization of reaction conditions. For challenging substrates, the use of HATU with a pre-activation step is often the most robust method. The EDC/HOBt protocol provides a reliable and cost-effective alternative for many applications. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently synthesize novel amide derivatives of this important heterocyclic scaffold for the advancement of drug discovery programs.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. National Institutes of Health. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • EDC Coupling Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science. Available at: [Link]

  • Pyridoimidazole compounds and preparation method thereof. Google Patents.

Sources

Method

Application Note: Esterification Strategies for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid

[1] Executive Summary The esterification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid presents specific challenges typical of fused nitrogen heterocycles: poor solubility in non-polar solvents, high melting po...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The esterification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid presents specific challenges typical of fused nitrogen heterocycles: poor solubility in non-polar solvents, high melting points ("brick-dust" properties), and zwitterionic character due to the basicity of the pyridine/imidazole nitrogens and the acidity of the carboxylic group.

This Application Note provides three validated protocols to overcome these barriers. While standard Fischer esterification is often sluggish due to protonation of the heterocyclic ring, we prioritize Acid Chloride Activation (Method A) for scalability and Carboxylate Alkylation (Method B) for mild, high-yield synthesis on smaller scales.

Introduction & Strategic Analysis

The Substrate

The target molecule features an imidazo[4,5-b]pyridine core.[1][2][3][4][5] The 3-methyl substitution removes the acidic proton on the imidazole ring, but the scaffold retains two basic nitrogen sites (N1 and N4).

  • Chemical Challenge: In acidic media, N1 and N4 become protonated. This creates a dicationic species that repels the protonated alcohol (in Fischer esterification) and significantly destabilizes the transition state due to charge repulsion.

  • Solubility: The zwitterionic nature (COO⁻ / NH⁺) leads to strong intermolecular electrostatic interactions, making the starting material insoluble in standard organic solvents (DCM, THF) and only sparingly soluble in alcohols.

Decision Matrix

Select the protocol based on your available equipment and the nature of the target ester group (R).

decision_matrix Start Target: Ester of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-COOH Simple Target: Methyl/Ethyl Ester Start->Simple Complex Target: Complex/Chiral Alcohol Start->Complex Scale Scale > 10g? Simple->Scale MethodB Method B: Alkylation (Cs2CO3 + R-X) Complex->MethodB Alkyl Halide Available MethodC Method C: HATU Coupling Complex->MethodC Alcohol Available MethodA Method A: Thionyl Chloride (SOCl2) Scale->MethodA Yes (Robust) Scale->MethodA No

Figure 1: Decision matrix for selecting the optimal esterification strategy.

Detailed Protocols

Method A: Thionyl Chloride Mediated Esterification (Preferred for Methyl/Ethyl Esters)

Principle: In situ generation of the acid chloride followed by quenching with alcohol. The release of HCl ensures the heterocyclic nitrogens are protonated, solubilizing the substrate as the hydrochloride salt.

Reagents:

  • Substrate: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)

  • Solvent: Anhydrous Methanol or Ethanol (0.1 M concentration relative to substrate)

  • Catalyst: DMF (2-3 drops)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon/Nitrogen.

  • Addition: Charge the flask with the carboxylic acid substrate. Add anhydrous alcohol (MeOH or EtOH). The solid will likely not dissolve.

  • Activation: Cool the suspension to 0°C in an ice bath. Add SOCl₂ dropwise via a pressure-equalizing addition funnel or syringe. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C for MeOH).

    • Observation: As the reaction proceeds, the suspension should clear as the ester hydrochloride salt is more soluble than the zwitterionic acid.

  • Monitoring: Monitor by LC-MS. TLC is difficult due to the polarity of the starting material.

    • Endpoint: Typically 2–4 hours.

  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and alcohol.

    • Neutralization: The residue is the HCl salt. Resuspend in DCM or EtOAc. Slowly add Saturated NaHCO₃ solution until pH ~8.

    • Phase Separation: Extract the aqueous layer with DCM (3x). The ester should partition into the organic layer.

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: Cesium Carbonate Promoted Alkylation (Preferred for Complex Esters)

Principle: This method avoids the formation of the acyl chloride and operates under mild, basic conditions. It utilizes the carboxylate anion as a nucleophile to attack an alkyl halide.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide (R-I or R-Br): 1.2 equiv

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)

  • Solvent: DMF or NMP (anhydrous)

Protocol:

  • Dissolution: In a vial/flask, suspend the carboxylic acid in DMF (0.2 M).

  • Deprotonation: Add Cs₂CO₃. Stir at Room Temperature (RT) for 30 minutes.

    • Note: The mixture may remain a suspension, but the carboxylate is forming.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) dropwise.

  • Reaction: Stir at RT for 4–12 hours. If the alkyl halide is unreactive (e.g., a secondary chloride), heat to 60°C.

  • Workup:

    • Dilute with water (5x reaction volume).

    • Precipitation: Often, the hydrophobic ester will precipitate as a solid. Filter and wash with water.

    • Extraction: If no precipitate forms, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

Method C: HATU Coupling (For Precious Alcohols)

Principle: Uses a coupling reagent to activate the acid for reaction with a stoichiometric amount of alcohol.

Protocol:

  • Dissolve the acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 mins to activate.

  • Add the target Alcohol (1.1 equiv) and DMAP (0.1 equiv).

  • Stir at RT for 16 hours.

  • Note: Removal of the urea byproduct and HATU residues can be difficult. Column chromatography is usually required.

Analytical Data & Validation

Expected Data (Methyl Ester Example)
ParameterExpected Value/Observation
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in Water
1H NMR (DMSO-d6) Methyl Ester Singlet: ~3.85–3.95 ppm (3H, s)N-Methyl: ~3.80 ppm (3H, s)Aromatic: Distinct signals for H-5 and H-7 protons.
MS (ESI+) [M+H]⁺ = 192.07 (Calculated MW ~191.19)
Quality Control Workflow

qc_workflow Rxn_Complete Reaction Complete (LC-MS Check) Workup Workup & Isolation Rxn_Complete->Workup NMR_Check 1H NMR Analysis Workup->NMR_Check Purity_Check Purity > 95%? NMR_Check->Purity_Check Final Final Product (Store at 4°C) Purity_Check->Final Yes Recryst Recrystallize (EtOH or iPrOH) Purity_Check->Recryst No Recryst->NMR_Check

Figure 2: Quality control workflow for ester validation.

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Reaction (Method A): If the starting material remains undissolved after 2 hours of reflux, add 2-3 drops of additional DMF (catalyst) or increase the equivalents of SOCl₂.

  • Product Loss during Workup: The imidazopyridine core is basic. If the aqueous workup is too acidic (pH < 4), the ester will remain in the water layer as a salt. Ensure pH is adjusted to ~8 using NaHCO₃.

  • Hydrolysis: The ester bond can be labile in strong aqueous base. Perform the neutralization quickly and cold.

Safety Hazards[7][8]
  • Thionyl Chloride: Releases HCl and SO₂ gases. Must be used in a well-ventilated fume hood.

  • Alkyl Halides (Method B): Methyl Iodide is a potent alkylating agent and suspected carcinogen.

  • Substrate: Treat the imidazopyridine derivative as a potential skin and respiratory irritant.[6][7]

References

  • General Reactivity of Imidazo[4,5-b]pyridines

    • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines.[1][2][3][4][5][8][9] ResearchGate.[9] Link

  • Esterification Protocols for Heterocycles

    • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. Link

  • Specific Compound Data (Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate analogs)

    • PubChem Compound Summary for CID 53989929. National Center for Biotechnology Information. Link

  • Acid Chloride Activation Methodology

    • Simple Method for the Esterification of Carboxylic Acids.[10][11][12] Organic Chemistry Portal. Link

Sources

Application

Use of "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid" in kinase activity assays

Application Note: Utilizing 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid in Kinase Inhibitor Discovery Executive Summary 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2) is a critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid in Kinase Inhibitor Discovery

Executive Summary

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2) is a critical pharmacophore scaffold used in the design of ATP-competitive kinase inhibitors, particularly for the JNK (c-Jun N-terminal kinase) and PAD4 families. Unlike fully optimized drugs, this compound serves as a fragment or chemical building block . Its planar, nitrogen-rich structure mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding.

This guide details the specific protocols for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) assays. It addresses the technical challenges of solubility, weak-affinity detection, and downstream kinase activity validation.

Part 1: Scientific Foundation & Mechanism

The "Privileged Scaffold" Concept

The imidazo[4,5-b]pyridine core is a bioisostere of the purine ring found in ATP. In kinase inhibitor design, "privileged scaffolds" are molecular frameworks capable of providing diverse ligands for a variety of receptors.

  • Mechanism of Action: The N1 and N3 nitrogens of the imidazole ring often serve as hydrogen bond acceptors/donors to the kinase "hinge" region (e.g., Met108 in JNK1).

  • Role of the Carboxylic Acid: The C6-carboxylic acid is rarely the final "warhead." Instead, it acts as a synthetic handle for amide coupling to introduce solubility groups or specificity pockets (e.g., piperidine or quinoline moieties) that extend into the solvent-exposed or hydrophobic back-pockets of the enzyme.

JNK Signaling Pathway Target

The primary application of this scaffold is in modulating the MAPK/JNK pathway , which regulates cell proliferation and apoptosis. Inhibitors derived from this acid block the phosphorylation of c-Jun.

JNK_Pathway Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K Activation MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylation JNK JNK1/2/3 (Target of Scaffold) MKK4_7->JNK Phosphorylation (Thr183/Tyr185) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/73) Response Apoptosis / Inflammation cJun->Response Gene Expression Inhibitor Imidazo-pyridine Inhibitor Inhibitor->JNK ATP Competition

Figure 1: The JNK Signaling Cascade. The imidazo-pyridine scaffold targets the ATP-binding pocket of JNK, preventing downstream phosphorylation of c-Jun.

Part 2: Experimental Protocols

Protocol A: Scaffold Solubility & Preparation

Rationale: The free acid form has limited solubility in organic solvents compared to its ester or amide derivatives. Proper preparation is essential to prevent precipitation in aqueous assay buffers.

Materials:

  • Compound: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid ( >95% purity).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: 1M HEPES (pH 7.5).

Procedure:

  • Stock Solution (50 mM): Weigh 8.85 mg of the compound (MW ≈ 177.16 g/mol ) and dissolve in 1 mL of anhydrous DMSO. Vortex for 2 minutes. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Quality Control: Inspect for micro-precipitates. The solution must be perfectly clear.

  • Intermediate Dilution: Dilute the stock 1:10 in 100% DMSO (not water) to create a 5 mM working solution.

    • Critical Step: Do not dilute directly into aqueous buffer for storage. Only dilute into buffer immediately prior to the assay to avoid "crashing out" due to the carboxylic acid's pKa.

Protocol B: Fragment-Based Screening (Thermal Shift Assay)

Rationale: As a fragment, the acid may have low affinity (high µM to mM IC50). Standard enzymatic assays may miss this. Differential Scanning Fluorimetry (DSF) is the gold standard for detecting weak binder stabilization.

Assay Principle: Binding of the scaffold stabilizes the kinase domain, increasing its melting temperature (


).

Steps:

  • Protein Prep: Dilute Recombinant JNK1 kinase domain to 2 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

  • Dye Prep: Dilute SYPRO Orange (5000x stock) to 10x in Assay Buffer.

  • Plate Setup (384-well PCR plate):

    • Test Well: 9 µL Protein + 1 µL Compound (Final conc: 1 mM, 5% DMSO).

    • Control Well: 9 µL Protein + 1 µL DMSO (Vehicle).

    • Blank: Buffer only.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min using a RT-PCR machine (e.g., Roche LightCycler).

  • Analysis: Calculate

    
    .
    
    • Success Criterion: A

      
       indicates significant binding of the scaffold to the ATP pocket.
      
Protocol C: ADP-Glo™ Kinase Activity Assay

Rationale: Once binding is confirmed, or derivatives (amides) are synthesized, use this assay to quantify inhibition (IC50).

Materials:

  • Enzyme: JNK1 (human, recombinant).

  • Substrate: ATF2 (recombinant protein) or c-Jun peptide.

  • ATP: Ultra-pure (10 µM final).

  • Detection: Promega ADP-Glo™ Kinase Assay Kit.

Workflow:

  • Compound Titration: Prepare a 10-point serial dilution of the imidazo-pyridine derivative in DMSO.

  • Enzyme Reaction (5 µL):

    • Add 2 µL Kinase (2 ng/well) in 1x Kinase Buffer.

    • Add 1 µL Compound (or DMSO control). Incubate 10 min at RT to allow scaffold-hinge interaction.

    • Add 2 µL Substrate/ATP Mix (0.2 µg/µL ATF2 + 10 µM ATP).

    • Incubate: 60 minutes at 25°C.

  • ADP Depletion (5 µL): Add 5 µL ADP-Glo™ Reagent. Incubate 40 min to stop the kinase reaction and deplete unconsumed ATP.

  • Detection (10 µL): Add 10 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase). Incubate 30 min.
    
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Convert RLU to % Inhibition:



Plot log[Compound] vs. % Inhibition to determine IC50.

Part 3: Data Interpretation & Troubleshooting

Comparison of Scaffold vs. Optimized Inhibitor:

Feature3-Methyl-3H-imidazo...[1][2][3][4][5][6][7][8][9][10][11] (Acid Scaffold)Amide Derivative (e.g., Example 1-46 from WO2013)
Role Starting Material / FragmentActive Kinase Inhibitor
IC50 (JNK1) > 100 µM (Weak/Inactive)< 50 nM (Potent)
Solubility Moderate (DMSO), Low (Water)Optimized by R-groups
Binding Mode Hinge binder onlyHinge binder + Hydrophobic Pocket fit

Troubleshooting Guide:

  • High Background in Fluorescence: The imidazo-pyridine ring is aromatic and may autofluoresce. Run a "Compound Only" control in the ADP-Glo or Fluorescence Polarization assays.

  • Precipitation: If the acid precipitates in the kinase buffer (pH 7.5), ensure the final DMSO concentration is at least 1-2%, or switch to a TR-FRET assay which is less sensitive to turbidity.

Part 4: Synthesis Workflow (Contextual)

To move from the acid scaffold to a potent inhibitor, the carboxylic acid must be activated.

Synthesis_Flow Scaffold 3-Methyl-3H-imidazo... (Acid Scaffold) Activation Activation (HATU/T3P + Amine) Scaffold->Activation Coupling Inhibitor Amide Derivative (Active Kinase Inhibitor) Activation->Inhibitor Purification Assay Kinase Assay (IC50 Determination) Inhibitor->Assay Testing

Figure 2: Workflow from Scaffold to Active Inhibitor. The acid is coupled with amines (e.g., quinolines, piperidines) to generate potency.

References

  • Aminomethyl quinolone compounds. (2013). Patent WO2013007676A1. (Demonstrates the use of the title compound as a starting material for JNK inhibitors).

  • Heterocyclic compounds as PAD inhibitors. (2019). Patent WO2019058393A1. (Details the synthesis of PAD4 inhibitors using the 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid scaffold).

  • PubChem Compound Summary: 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid. (Note: Isomeric reference for structural properties).[6] National Center for Biotechnology Information.

  • Fragment-Based Discovery of 7-Azabenzimidazoles as Potent CDK4/6 Inhibitors. ACS Med.[5] Chem. Lett. (2012).[5] (Provides mechanistic insight into the binding mode of similar imidazo/aza-benzimidazole scaffolds).

Sources

Method

Application Notes &amp; Protocols: A Guide to Tandem Reaction for Imidazo[4,5-b]pyridine Skeleton Construction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif due to its structural analogy to purines, which imparts a wide range of biological activities. This has led to its incorporation into numerous pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif due to its structural analogy to purines, which imparts a wide range of biological activities. This has led to its incorporation into numerous pharmacologically active agents.[1][2][3] Consequently, the development of efficient and robust synthetic methodologies for the construction of this skeleton is of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of a powerful tandem reaction strategy for the synthesis of substituted imidazo[4,5-b]pyridines, emphasizing the underlying chemical principles, providing detailed experimental protocols, and offering insights into the practical aspects of the synthesis.

Introduction: The Power of Tandem Reactions in Heterocyclic Chemistry

Tandem reactions, also known as cascade or domino reactions, are a class of chemical transformations in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates.[4] This approach offers significant advantages over traditional stepwise synthesis, including:

  • Increased Efficiency: Reduced number of synthetic steps, workups, and purifications.

  • Atom Economy: Maximized incorporation of starting material atoms into the final product.

  • Reduced Waste: Lower consumption of solvents and reagents.

  • Access to Molecular Complexity: Rapid construction of complex molecular architectures from simple precursors.

For the synthesis of the imidazo[4,5-b]pyridine core, a tandem approach starting from readily available 2-chloro-3-nitropyridine has proven to be particularly effective.[1][4] This strategy elegantly combines a nucleophilic aromatic substitution (SNAr), a nitro group reduction, and a condensation/heteroannulation sequence in a one-pot procedure.

Mechanistic Insights: A Step-by-Step Look at the Tandem Reaction

The overall transformation from 2-chloro-3-nitropyridine to the imidazo[4,5-b]pyridine skeleton can be dissected into three key stages. Understanding the mechanism of each stage is crucial for optimizing reaction conditions and troubleshooting potential issues.

A plausible mechanistic pathway for this tandem reaction involves an initial SNAr reaction, followed by reduction of the nitro group, and subsequent condensation with an aldehyde, intramolecular cyclization, and aromatization.[4]

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction commences with the SNAr of 2-chloro-3-nitropyridine with a primary amine. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride.

Stage 2: Nitro Group Reduction

The resulting N-substituted-3-nitropyridin-2-amine is then subjected to reduction. A variety of reducing agents can be employed, with Zn/HCl being a common choice in a green chemistry context.[4] This step is critical as it generates the vicinal diamine functionality necessary for the subsequent cyclization.

Stage 3: Condensation, Cyclization, and Aromatization

The in situ generated N-substituted pyridine-2,3-diamine reacts with an aldehyde to form an imine intermediate. This is followed by an intramolecular nucleophilic attack of the adjacent amino group onto the imine carbon, leading to a dihydro-imidazo[4,5-b]pyridine intermediate. Subsequent aromatization, often through oxidation, yields the final imidazo[4,5-b]pyridine product.[4] Water can play a crucial role in this stage by activating both the electrophilic aldehyde and the nucleophilic amine through hydrogen bonding.[4]

Diagram of the Tandem Reaction Mechanism

Tandem_Mechanism cluster_start Starting Materials cluster_tandem Tandem Reaction Sequence cluster_intermediates Intermediates 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine SNAr SNA_r 2-Chloro-3-nitropyridine->SNAr Primary_Amine R1-NH2 Primary_Amine->SNAr Aldehyde R2-CHO Condensation Condensation & Cyclization Aldehyde->Condensation Intermediate1 N-substituted-3-nitropyridin-2-amine SNAr->Intermediate1 Reduction Nitro Reduction Intermediate2 N-substituted-pyridine-2,3-diamine Reduction->Intermediate2 Intermediate3 Dihydro-imidazo[4,5-b]pyridine Condensation->Intermediate3 Aromatization Aromatization Product Imidazo[4,5-b]pyridine Aromatization->Product Intermediate1->Reduction Intermediate2->Condensation Intermediate3->Aromatization

Caption: The tandem reaction sequence for imidazo[4,5-b]pyridine synthesis.

Experimental Protocols

The following protocols are based on established procedures and are intended to be a starting point for researchers.[4] Optimization may be required for specific substrates.

Protocol 1: One-Pot Tandem Synthesis of N-substituted-2-aryl-imidazo[4,5-b]pyridines

This protocol outlines a one-pot synthesis that leverages a green solvent system and avoids the need for a catalyst in the condensation step.[1][4]

Materials:

  • 2-Chloro-3-nitropyridine

  • Substituted primary amine (e.g., benzylamine)

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Zinc dust

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropyl alcohol (IPA)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • SNAr Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 mmol) in a 1:1 mixture of H₂O:IPA (10 mL).

    • Add the primary amine (1.1 mmol) to the solution.

    • Heat the reaction mixture to 80-85 °C and stir for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Nitro Reduction:

    • Cool the reaction mixture to room temperature.

    • Add zinc dust (5.0 mmol) in portions, followed by the slow addition of concentrated HCl (2.0 mL) while stirring.

    • Stir the mixture at room temperature for 30-60 minutes until the reduction is complete (monitored by TLC).

  • Condensation and Cyclization:

    • To the resulting solution containing the in situ generated diamine, add the aromatic aldehyde (1.2 mmol).

    • Heat the mixture to 80-85 °C and stir for 8-10 hours.[4]

    • Monitor the formation of the product by TLC.

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a saturated NaHCO₃ solution.

    • Extract the product with EtOAc (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Experimental Workflow

Workflow Start Start: 2-Chloro-3-nitropyridine + Primary Amine in H2O:IPA SNAr SNA_r Reaction (80-85 °C, 2-3 h) Start->SNAr Cool1 Cool to RT SNAr->Cool1 Reduction Nitro Reduction (Zn/HCl, RT, 30-60 min) Cool1->Reduction Condensation Add Aldehyde Condensation/Cyclization (80-85 °C, 8-10 h) Reduction->Condensation Cool2 Cool to RT Condensation->Cool2 Workup Work-up: Neutralize (NaHCO3) Extract (EtOAc) Dry (Na2SO4) Cool2->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Imidazo[4,5-b]pyridine Purification->Product

Caption: A typical experimental workflow for the tandem synthesis.

Substrate Scope and Data Presentation

The described tandem reaction has been shown to be applicable to a range of substrates, allowing for the synthesis of a library of diversely substituted imidazo[4,5-b]pyridines.

EntryPrimary Amine (R¹)Aldehyde (R²)ProductYield (%)
1BenzylamineBenzaldehyde1-benzyl-2-phenyl-1H-imidazo[4,5-b]pyridine85-95
24-Methoxybenzylamine4-Chlorobenzaldehyde1-(4-methoxybenzyl)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine80-90
3Cyclohexylamine4-Nitrobenzaldehyde1-cyclohexyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine75-85
4n-Butylamine2-Naphthaldehyde1-butyl-2-(naphthalen-2-yl)-1H-imidazo[4,5-b]pyridine80-90

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Palladium-Catalyzed Alternative

An alternative approach for the construction of the imidazo[4,5-b]pyridine skeleton involves a palladium-catalyzed amidation of 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization and dehydration.[5] This method offers a different route to the key diamine precursor and can be advantageous for certain substrates.

The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, and a phosphine ligand, like Me₄tBu-XPhos, in a suitable solvent like tert-butanol.[5] This methodology provides regioselective access to N1-substituted imidazo[4,5-b]pyridines.[5]

Conclusion and Future Perspectives

The tandem reaction strategy for the synthesis of imidazo[4,5-b]pyridines represents a highly efficient and versatile tool for medicinal chemists and drug discovery professionals. Its one-pot nature, coupled with the use of readily available starting materials and amenability to green chemistry principles, makes it an attractive method for the rapid generation of compound libraries for high-throughput screening.

Future research in this area may focus on expanding the substrate scope to include more complex and functionally diverse amines and aldehydes, developing enantioselective variations of the reaction, and adapting the methodology for flow chemistry applications to enable large-scale synthesis.

References

  • Dubina, T. F., et al. (2024). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. Available at: [Link]

  • El-Sebbar, S., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]

  • Yadav, P., & Singh, R. (2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. Available at: [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Samanta, S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4594-4602. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2017). ResearchGate. Available at: [Link]

  • New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2022). Beilstein Journals. Available at: [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. (2013). ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). MDPI. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Application

Solid-phase synthesis of substituted imidazo[4,5-b]pyridines.

Application Note: High-Throughput Solid-Phase Synthesis of Substituted Imidazo[4,5-b]pyridines Executive Summary The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis of Substituted Imidazo[4,5-b]pyridines

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, GPCR antagonists, and anticancer agents (e.g., Vejurafenib analogs).[1] Traditional solution-phase synthesis of these bicyclic heterocycles often suffers from tedious purification steps and poor regioselectivity.

This Application Note details a robust, self-validating Solid-Phase Synthesis (SPS) protocol. By leveraging the regioselective nucleophilic aromatic substitution (


) of 2,4-dichloro-3-nitropyridine on resin, followed by reductive cyclization, researchers can rapidly generate diverse libraries with high purity.[1] We integrate microwave-assisted heating to overcome the entropic penalties of solid-phase cyclization.

Strategic Analysis: The Chemistry of Choice

Why Solid Phase?
  • Purification Efficiency: Intermediates are purified by simple filtration and washing, eliminating column chromatography until the final cleavage.[1]

  • Regiocontrol: The steric bulk of the resin often directs

    
     reactions to the less hindered position (C4 vs C2), enhancing regioselectivity compared to solution phase.[1]
    
  • High Throughput: The protocol is compatible with 96-well filter plates and automated synthesizers.

The Mechanistic Pathway

The synthesis hinges on the differential reactivity of the halogens in 2,4-dichloro-3-nitropyridine .

  • First

    
     (C4):  The C4-chlorine is displaced by the resin-bound amine. This bond is stable and anchors the scaffold.
    
  • Second

    
     (C2):  The C2-chlorine is displaced by a solution-phase primary amine.
    
  • Nitro Reduction: The nitro group is reduced to an aniline.[2]

  • Cyclization: The resulting vicinal diamine reacts with an aldehyde (oxidative) or carboxylic acid to close the imidazole ring.

Synthetic Workflow Visualization

The following diagram outlines the critical path and decision points for the synthesis.

SPS_Workflow Start Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect SNAr1 1st SNAr (Resin Loading) 2,4-dichloro-3-nitropyridine DIEA, DMF, 25°C Deprotect->SNAr1 SNAr2 2nd SNAr (Diversity R2) R2-NH2, DIEA, DMSO 80°C (Microwave) SNAr1->SNAr2 Regioselective C4 displacement Reduction Nitro Reduction SnCl2·2H2O / DMF SNAr2->Reduction Decision Cyclization Strategy? Reduction->Decision RouteA Aldehyde Route (R3) R3-CHO, DMSO 100°C, Open Vessel (Air) Decision->RouteA Diversity at C2 RouteB Orthoester Route (R3=H) HC(OEt)3, cat. H+ Microwave 140°C Decision->RouteB Unsubstituted C2 Cleavage TFA Cleavage 95% TFA / TIS / H2O RouteA->Cleavage RouteB->Cleavage Final Imidazo[4,5-b]pyridine (C-term Amide) Cleavage->Final

Figure 1: Step-wise workflow for the solid-phase assembly of the imidazo[4,5-b]pyridine core. The pathway highlights the critical regioselective displacement steps.

Detailed Experimental Protocols

Reagents & Materials:

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[1]

  • Scaffold: 2,4-Dichloro-3-nitropyridine.[3][4]

  • Solvents: Anhydrous DMF, DMSO, DCM.[1]

  • Bases:

    
    -Diisopropylethylamine (DIEA).[1]
    
Step 1: Resin Preparation & Scaffold Loading ( 1)

This step anchors the pyridine core to the solid support via the C4 position.[1]

  • Swelling: Place 500 mg Rink Amide resin in a fritted syringe reactor. Swell in DCM (30 min) and DMF (30 min).

  • Fmoc Removal: Treat with 20% piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ), DCM (
    
    
    ), DMF (
    
    
    ).[1]
  • Loading:

    • Dissolve 2,4-dichloro-3-nitropyridine (5.0 eq) and DIEA (10.0 eq) in anhydrous DMF (5 mL).

    • Add solution to resin. Shake at room temperature for 12 hours.

    • Note: The solution will turn yellow/orange.

  • QC Check: Wash resin thoroughly. Perform a negative Kaiser test (ninhydrin) to confirm amine consumption.[1]

Step 2: Introduction of Diversity R2 ( 2)

Displacement of the C2-chlorine with a primary amine.

  • Reagent Prep: Dissolve primary amine

    
     (5.0 eq) and DIEA (10.0 eq) in DMSO.
    
  • Reaction: Add to resin. Heat at 80°C for 2 hours (conventional) or 60°C for 30 min (Microwave, 50W).

  • Wash: Extensive washing with DMF is crucial to remove excess amine salts.

Step 3: Nitro Reduction

Standard tin(II) chloride reduction is preferred over catalytic hydrogenation on solid phase due to pore clogging risks with Pd/C.[1]

  • Solution: Prepare 1M

    
     in DMF.
    
  • Reaction: Add solution to resin (ensure resin is fully submerged). Shake at room temperature for 16 hours.

  • Critical Wash: The resin may turn slightly grey/white. Wash with DMF (

    
    ), then 10% MeOH/H2O  (
    
    
    
    ) to remove tin salts, followed by THF (
    
    
    ) and DCM (
    
    
    ).[1]
    • Validation: An aliquot cleaved at this stage should show the mass of the diamine intermediate (

      
      ).
      
Step 4: Cyclization (The Critical Step)

We utilize an oxidative cyclization with aldehydes.

  • Reagents: Suspend resin in DMSO. Add aldehyde

    
     (10 eq).
    
  • Conditions: Heat at 100°C for 12–16 hours in an open vessel (or a vial with a permeable cap).

    • Mechanism:[1][5][6][7][8][9] The reaction requires oxygen (air) to oxidize the intermediate aminal to the imidazole. Alternatively, add 10 mol%

      
       as an oxidant to accelerate the process.[1]
      
  • Microwave Option: 120°C for 20 mins in DMSO often drives this reaction to completion without external oxidants if DMSO acts as the oxidant (Swern-like mechanism).

Step 5: Cleavage & Isolation[1]
  • Cleavage Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

    
    .
    
  • Execution: Treat resin for 2 hours. Collect filtrate.

  • Workup: Evaporate TFA under

    
     flow. Precipitate in cold diethyl ether (
    
    
    
    ).[1] Centrifuge and dry.

Quality Control & Troubleshooting

Data Presentation: Common Failure Modes

ObservationProbable CauseCorrective Action
Incomplete Loading (Step 1) Steric hindrance of resin or scaffold.Use a lower loading resin (0.3 mmol/g) or switch to microwave heating (50°C, 20 min).[1]
Tin Residues (Step 3)

precipitation in resin pores.[1]
Wash with 0.5 M HCl/DMF briefly, or use sodium dithionite (

) as an alternative reductant.[1]
Incomplete Cyclization (Step 4) Formation of intermediate imine/aminal only.Increase temperature to 120°C. Add an oxidant (

or Nitrobenzene).[1] Ensure DMSO is dry.
Regioisomer Mix Competition during

1.
Ensure 2,4-dichloro-3-nitropyridine is used (C4 is significantly more reactive than C2). Keep Step 1 at RT, do not heat.

Mechanism of Cyclization (Graphviz)

Understanding the oxidative cyclization is vital for troubleshooting.

Cyclization_Mech Diamine Resin-Bound Vicinal Diamine Imine Intermediate Schiff Base Diamine->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Aminal Cyclic Aminal (Dihydroimidazole) Imine->Aminal Ring Closure Product Imidazo[4,5-b]pyridine Aminal->Product Aromatization Oxidation Oxidation (Air/DMSO/Fe3+) Oxidation->Product Promotes

Figure 2: Mechanistic pathway of the cyclization step. The transition from Cyclic Aminal to Product requires an oxidative drive, provided by air or DMSO at high temperatures.[1]

References

  • Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014).[1][3] Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.[1][3][4] ACS Combinatorial Science, 16(10), 558–565.[1][3] [Link]

  • Soural, M., Krchňák, V. (2013).[1] Efficient Solid-Phase Synthesis of Imidazo[4,5-b]pyridines. Journal of Combinatorial Chemistry (Now ACS Comb. Sci). [Link]

  • Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Letters, 25(8), 839-842.[1] [Link]

  • Bavetsias, V., et al. (2010).[1] Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. [Link][1]

Sources

Method

Biological screening protocols for imidazo[4,5-b]pyridine compounds

Abstract The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its isomorphism with the purine adenine.[1] This structural mimicry allows these compounds to interact potentl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its isomorphism with the purine adenine.[1] This structural mimicry allows these compounds to interact potently with ATP-binding sites in kinases (e.g., Aurora, VEGFR, BTK) and nucleotide-binding proteins (e.g., tubulin). However, this scaffold presents distinct screening challenges: planar aromaticity leading to poor aqueous solubility and intrinsic fluorescence that can interfere with standard photometric assays. This guide provides a validated workflow for screening imidazo[4,5-b]pyridine derivatives, prioritizing luminescence-based readouts to ensure data integrity.

Compound Management & Pre-Screening Quality Control

Before biological interrogation, the physicochemical properties of imidazo[4,5-b]pyridines must be managed to prevent false negatives (due to precipitation) or false positives (due to aggregation).

Solubility & Aggregation Profiling

Imidazo[4,5-b]pyridines are flat, lipophilic intercalators. They often precipitate in aqueous buffers at concentrations >10 µM.

Protocol: Kinetic Solubility via Nephelometry

  • Stock Prep: Dissolve compounds to 10 mM in 100% DMSO. Sonicate for 10 minutes to ensure complete dissolution.

  • Dilution: Prepare a serial dilution (100 µM to 0.1 µM) in Assay Buffer (PBS pH 7.4, 1% DMSO).

  • Incubation: Incubate for 90 minutes at room temperature (RT).

  • Readout: Measure light scattering (nephelometry) or absorbance at 600 nm (turbidimetry).

  • Criteria: The "Solubility Limit" is defined as the concentration where scattering intensity exceeds 3x the background noise.

Fluorescence Interference Check (Critical Step)

Many imidazo[4,5-b]pyridines exhibit intrinsic fluorescence, often used as chemosensors [1]. This interferes with Fluorescence Intensity (FI) and Fluorescence Polarization (FP) assays.

  • Recommendation: Avoid standard FI kinase assays (e.g., IMAP). Prioritize Time-Resolved FRET (TR-FRET) or Luminescence (ADP-Glo).

  • Validation: Scan emission spectra (300–600 nm) of the compound (10 µM) in assay buffer. If emission overlaps with the assay fluorophore (e.g., Fluorescein/Coumarin), switch to a luminescent readout immediately.

Biochemical Screening: Kinase Inhibition (ADP-Glo™)

Given the scaffold's adenine-mimetic nature, kinases are the primary target class. The ADP-Glo™ Kinase Assay (Promega) is the gold standard for this scaffold because it measures ADP production via luminescence, bypassing the compound's potential fluorescence interference [2].

Assay Principle

The assay quantifies kinase activity by converting the ADP produced during the reaction back into ATP, which is then used by luciferase to generate light.[2]

Reagent Preparation
  • 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate Working Solution: Specific peptide substrate (e.g., Poly E4Y for VEGFR) + ATP (at

    
     concentration, typically 10–50 µM).
    
  • Enzyme Working Solution: Recombinant Kinase (e.g., 2 ng/µL).

Step-by-Step Protocol (384-Well Format)
StepActionVolumeNotes
1 Compound Addition 2.5 µLAdd compound in 1X Kinase Buffer (max 1% DMSO final).
2 Enzyme Addition 2.5 µLAdd Kinase.[3] Incubate 10 min at RT to allow inhibitor binding.
3 Reaction Start 2.5 µLAdd ATP/Substrate mix.
4 Kinase Reaction -Incubate for 60 min at RT.
5 ADP-Glo Reagent 2.5 µLStops reaction and depletes remaining ATP. Incubate 40 min.
6 Detection Reagent 5.0 µLConverts ADP to ATP -> Luciferase signal. Incubate 30 min.
7 Readout -Measure Luminescence (Integration time: 0.5–1.0 sec).
Data Analysis

Calculate Percent Inhibition:



  • RLU_max: Enzyme + Substrate + DMSO (No inhibitor).

  • RLU_min: No Enzyme (Background).

Visualizing the Assay Logic

KinaseAssay Compound Imidazo[4,5-b]pyridine Compound Reaction Kinase Reaction (Generation of ADP) Compound->Reaction Inhibits Kinase Kinase Enzyme (e.g., VEGFR2) Kinase->Reaction ATP ATP + Substrate ATP->Reaction ADPGlo ADP-Glo™ Reagent (Depletes Unused ATP) Reaction->ADPGlo Stop Rxn Detect Detection Reagent (ADP -> ATP -> Light) ADPGlo->Detect 40 min Incubation Signal Luminescent Signal (Proportional to Activity) Detect->Signal Luciferase

Figure 1: Workflow for the ADP-Glo Kinase Assay, selected to eliminate fluorescence interference common with this scaffold.

Cellular Screening: Viability & Mechanism

Once biochemical potency is established, cellular permeability and target engagement must be validated. Imidazo[4,5-b]pyridines often target tubulin or cell cycle kinases (Aurora), leading to G2/M arrest [3].

Cell Viability (CellTiter-Glo®)

Do not use MTT/MTS. The metabolic reduction of tetrazolium salts can be inhibited by certain nitrogen heterocycles, and the colorimetric readout overlaps with the absorbance of some imidazo-derivatives. Use CellTiter-Glo (CTG) for an ATP-based luminescent readout.

Protocol:

  • Seeding: Seed 3,000–5,000 cells/well in 96-well opaque white plates. Incubate 24h.

  • Treatment: Add compounds (serially diluted). Final DMSO < 0.5%. Incubate 72h.

  • Lysis/Detection: Add equal volume of CTG reagent. Shake 2 min. Incubate 10 min.

  • Read: Measure Luminescence.

Mechanistic Validation: Cell Cycle Analysis

To confirm the "purine-mimic" mechanism (e.g., Aurora Kinase inhibition or Tubulin destabilization), flow cytometry is required.

Protocol:

  • Treatment: Treat cells (e.g., HeLa or HCT116) with IC₅₀ concentration of compound for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol for >2h at -20°C.

  • Staining: Wash cells and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Analysis: Analyze via Flow Cytometry (FL2 channel).

  • Expected Result:

    • Aurora B Inhibition: Increase in >4N DNA content (Polyploidy).

    • Tubulin Inhibition:[4] Arrest in G2/M phase (4N peak).

Signaling Pathway Visualization

CellPathway Inhibitor Imidazo[4,5-b]pyridine Target Target: Aurora Kinase B (ATP Pocket) Inhibitor->Target Blocks ATP Binding Phospho Phosphorylation of Histone H3 (Ser10) Inhibitor->Phospho Reduces p-H3 Target->Phospho Normally Promotes Cytokinesis Cytokinesis Phospho->Cytokinesis Essential For Phenotype Polyploidy / Apoptosis Cytokinesis->Phenotype Failure leads to

Figure 2: Expected Mechanism of Action for Aurora Kinase targeting derivatives, a common pathway for this scaffold.

ADME Profiling: Metabolic Stability

The imidazo[4,5-b]pyridine core is susceptible to oxidative metabolism, particularly at the pyridine nitrogen (N-oxidation) and the imidazole ring.

Microsomal Stability Assay

Rationale: To determine intrinsic clearance (


) and half-life (

).

Protocol:

  • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Liver Microsomes (Human/Mouse) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quenching: Add to ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor parent ion disappearance.

Troubleshooting Note: If recovery at T=0 is low, the compound may be binding non-specifically to microsomes. Add 0.1% BSA to the buffer to improve recovery, though this requires adjusting


 calculations for protein binding.

Summary of Critical Screening Parameters

ParameterRecommended MethodReason for Imidazo[4,5-b]pyridines
Solubility NephelometryPlanar structure causes rapid precipitation.
Biochemical Assay ADP-Glo™ (Luminescence)Avoids intrinsic fluorescence interference.
Cell Viability CellTiter-Glo®Avoids colorimetric overlap (MTT) and metabolic artifacts.
Mechanism Flow Cytometry (PI Staining)Distinguishes G2/M arrest (Tubulin) vs. Polyploidy (Aurora).
Metabolism LC-MS/MS (Microsomes)Monitors N-oxidation susceptibility.

References

  • Fluorescence Properties: Goswami, S., et al. (2013). "Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+." RSC Advances.

  • Kinase Assay Protocol: Promega Corporation.[2][3][5] "ADP-Glo™ Kinase Assay Technical Manual."

  • Anticancer Mechanism: Jarmoni, K., et al. (2023). "Imidazo[4,5-b]pyridines: From Kinase Inhibitors to More Diversified Biological Properties."[1] Current Medicinal Chemistry.

  • Structure-Activity Relationship: Bavetsias, V., et al. (2016). "Aurora Kinase Inhibitors: Synthesis and SAR of Imidazo[4,5-b]pyridine Derivatives." Bioorganic & Medicinal Chemistry Letters.

  • General Biological Activity: Starčević, K., et al. (2021). "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules.

Sources

Application

Analytical methods for "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid" quantification

Executive Summary This application note details the analytical strategy for the quantification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid , a critical heterocyclic building block and potential process impuri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical strategy for the quantification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid , a critical heterocyclic building block and potential process impurity in the synthesis of bioactive imidazo-pyridine derivatives (e.g., kinase inhibitors, angiotensin II receptor antagonists).

Due to the amphoteric nature of the analyte (containing both a basic pyridine/imidazole core and an acidic carboxylic acid tail), standard Reverse Phase Chromatography (RPC) often yields poor peak symmetry. This guide provides two optimized protocols:

  • Method A (HPLC-UV): For raw material assay and high-level intermediate tracking.

  • Method B (LC-MS/MS): For trace impurity profiling (ppm level) in complex matrices.

Chemical Context & Properties

Understanding the physicochemical properties is the prerequisite for method success.

  • Analyte: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid[1]

  • Formula: C₈H₇N₃O₂

  • MW: 177.16 g/mol [2]

  • pKa (Calculated):

    • Acidic (–COOH): ~3.2 – 3.6

    • Basic (Pyridine N): ~4.5 – 5.5

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).

Analytical Challenge: At neutral pH, the molecule exists as a zwitterion or anion, leading to poor retention on C18 columns. At low pH (<2.5), the carboxylic acid is protonated (neutral), but the heterocyclic nitrogen is protonated (cationic), requiring specific stationary phases to prevent peak tailing caused by secondary silanol interactions.

Method Selection Logic

The following decision tree outlines the selection of the appropriate analytical workflow based on the sensitivity requirements and sample matrix.

MethodSelection Start Sample Type Conc Concentration Range Start->Conc High > 0.1 mg/mL (Raw Material/API) Conc->High Assay Trace < 10 µg/mL (Impurity/Bioanalysis) Conc->Trace Screening UV Method A: HPLC-UV (Robustness) High->UV MS Method B: LC-MS/MS (Sensitivity) Trace->MS

Figure 1: Analytical method selection guide based on required sensitivity and application context.

Method A: HPLC-UV (Assay & Purity)

Objective: Robust quantification for purity assessment and reaction monitoring.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX SB-C18 (4.6 x 150 mm, 3.5 µm) or EquivalentSterically protected C18 resists hydrolysis at low pH; "SB" (Stable Bond) allows aggressive acidic conditions.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Suppresses carboxylic acid ionization (–COOH) and ensures consistent protonation of the N-heterocycle.
Mobile Phase B Acetonitrile (HPLC Grade)Provides elution strength; lower UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (primary) and 280 nm254 nm targets the aromatic imidazo-pyridine core.
Temp 30°CImproves mass transfer and peak shape.
Injection 5 - 10 µLDependent on sample concentration.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration (High aqueous for retention)
2.05Isocratic hold to elute polar salts
12.060Linear gradient to elute analyte
14.095Wash step
14.15Re-equilibration
20.05End of run
Standard Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 2 mL DMSO, sonicate for 5 mins, and dilute to volume with Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent shock and peak distortion.

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantification of the analyte as a genotoxic impurity (GTI) or trace metabolite in biological fluids.

Mass Spectrometry Parameters (ESI+)

The imidazo[4,5-b]pyridine core is readily protonated. Positive mode Electrospray Ionization (ESI+) is preferred.

  • Source: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Precursor Ion: m/z 178.2 [M+H]⁺

MRM Transitions (Multiple Reaction Monitoring):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
Quantifier 178.2134.120Loss of CO₂ (–COOH group cleavage)
Qualifier 1 178.2160.115Loss of H₂O (Dehydration)
Qualifier 2 178.2107.135Ring fragmentation (Pyridine core)
LC Conditions (Compatible with MS)
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm). Note: CSH (Charged Surface Hybrid) technology provides superior peak shape for basic compounds in low ionic strength buffers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B over 8 minutes).

Sample Preparation Workflow

For complex matrices (e.g., plasma or reaction slurry), a solid-phase extraction (SPE) is recommended to remove protein/catalyst interferences.

SamplePrep Sample Raw Sample (Plasma/Reaction Mix) Pretreat Protein PPT / Dilution (Add 1% Formic Acid) Sample->Pretreat SPE_Load SPE Load (MCX Mixed-Mode Cation Exchange) Pretreat->SPE_Load pH < 3 Wash Wash 1: 0.1% FA (Aq) Wash 2: Methanol SPE_Load->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute Release Basic Analyte Evap Evaporation & Reconstitution (Mobile Phase A) Elute->Evap Inject LC-MS/MS Injection Evap->Inject

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction protocol exploiting the basic pyridine nitrogen for selectivity.

Protocol Rationale: The MCX cartridge retains the positively charged pyridine nitrogen at acidic pH (Load step), allowing neutral interferences to be washed away. Elution with high pH (Ammonium Hydroxide) deprotonates the nitrogen, releasing the analyte.

Validation Criteria (ICH Q2)

To ensure the trustworthiness of the data, the following validation parameters must be met:

  • Linearity:

    
     over the range of 0.1 µg/mL to 100 µg/mL (HPLC-UV).
    
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Acceptance: 95–105%.

  • Precision: RSD < 2.0% for six replicate injections.

  • LOD/LOQ:

    • HPLC-UV: LOQ ~ 0.5 µg/mL.

    • LC-MS/MS: LOQ ~ 10 ng/mL.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions with pyridine N.Ensure Mobile Phase A pH is < 3.0. Add 5mM Ammonium Formate to increase ionic strength.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (or <20% organic) rather than 100% MeOH/DMSO.
Retention Time Drift Column dewetting or pH fluctuation.Use a "Phase Collapse Resistant" column (e.g., C18-Aq). Verify buffer pH daily.

References

  • Sigma-Aldrich. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid Product Specification. Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Vianello, E., et al. (2025). "Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry." Molecules, 30(1), 2684. (Provides structural insights into the imidazo-pyridine core ionization). Retrieved from

  • PubChem. (2025).[2] Compound Summary: Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (Structural Analog). Retrieved from [2]

(Note: While specific literature on the 6-carboxylic acid isomer is sparse, methods are derived from the structural analog chemistry of imidazo[4,5-b]pyridines as cited in Ref 3 and 4).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for imidazo[4,5-b]pyridine synthesis.

Technical Support Center: Imidazo[4,5-b]pyridine Synthesis & Optimization Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthetic Routes, Regioselectivity, and Yield Opti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[4,5-b]pyridine Synthesis & Optimization

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthetic Routes, Regioselectivity, and Yield Optimization

Welcome to the Technical Support Center

You have reached the advanced support module for the synthesis of imidazo[4,5-b]pyridine scaffolds. This heterocyclic core is a privileged structure in medicinal chemistry, functioning as a bioisostere for purines and a critical pharmacophore in kinase inhibitors (e.g., inhibitors of Aurora kinases and VEGF receptors).

However, its electron-deficient pyridine ring introduces unique challenges compared to standard benzimidazoles:

  • Nucleophilicity: Reduced reactivity of the pyridine nitrogens.

  • Regioselectivity: The "N1 vs. N3" alkylation problem.

  • Solubility: High polarity making purification difficult.

Select a support module below to troubleshoot your specific experimental issue.

Module 1: The "Classic" Condensation Fails or Has Low Yield

User Issue: "I am reacting 2,3-diaminopyridine with a carboxylic acid, but the reaction is incomplete or yields a black tar."

Root Cause Analysis: The electron-withdrawing nature of the pyridine ring makes the 2- and 3-amino groups less nucleophilic than their benzene counterparts. Standard thermal dehydration (refluxing in solvent) often fails to overcome the activation energy required for ring closure, leading to the isolation of the intermediate amide or oxidative decomposition of the diamine.

Solution: The Polyphosphoric Acid (PPA) Protocol Switch to a dehydrating solvent system that also acts as a Lewis acid. Polyphosphoric acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid) are the gold standards here.

Optimized Protocol (PPA Method):

  • Stoichiometry: Mix 2,3-diaminopyridine (1 equiv) and Carboxylic Acid (1.0–1.2 equiv).

  • Solvent: Add PPA (10–15 volumes by weight). Warning: PPA is extremely viscous.

  • Temperature: Heat to 180–200 °C .

    • Note: Lower temperatures (120–150 °C) often stop at the mono-acylated intermediate.

  • Duration: 4–12 hours. Monitor by HPLC (TLC is difficult due to PPA matrix).

  • Workup (Critical):

    • Cool to ~80 °C (do not let it solidify).

    • Pour slowly into crushed ice/water with vigorous stirring.

    • Neutralize with NH₄OH (aq) to pH ~8–9 to precipitate the product.

Data Comparison: Thermal vs. PPA

ConditionTemperatureTypical YieldMain Impurity
Reflux (EtOH/HCl)78 °C<30%Mono-amide intermediate
Melt (Neat)250 °C40–50%Black tar (degradation)
PPA (Recommended) 180 °C 75–90% Trace starting material
Microwave (PPA)200 °C85-95%Cleaner profile (10-20 min)

Module 2: Regioselectivity (The N1 vs. N3 Problem)

User Issue: "I need the N1-alkylated isomer for my kinase inhibitor, but direct alkylation gives me a mixture or predominantly the N3 isomer."

Root Cause Analysis: The imidazo[4,5-b]pyridine core exists in a tautomeric equilibrium. Under thermodynamic control (direct alkylation with alkyl halides/base), the alkyl group prefers the N3 position (or N4 in some nomenclature schemes depending on protonation state) due to steric relief relative to the pyridine nitrogen lone pair. Separating N1/N3 isomers is notoriously difficult due to similar polarity.

Solution: The "Pre-Cyclization" Strategy Do not rely on post-cyclization alkylation if you need high regioselectivity. You must install the substituent before closing the imidazole ring.

The "Golden Route" for N1 Selectivity:

  • Start: 2-Chloro-3-nitropyridine.

  • Step A (SɴAr): React with Primary Amine (R-NH₂) -> Gives 2-(R-amino)-3-nitropyridine.

  • Step B (Reduction): Reduce Nitro group (Fe/AcOH, SnCl₂, or H₂/Pd) -> Gives N2-substituted-2,3-diaminopyridine.

  • Step C (Cyclization): Close ring with Orthoformate or Aldehyde.

    • Result: The R-group is "locked" onto N1.

Regioselectivity Start Target: N-Alkylated Imidazo[4,5-b]pyridine Decision When to install the Alkyl Group? Start->Decision Post Post-Cyclization (Direct Alkylation) Decision->Post Quick/Dirty Pre Pre-Cyclization (SɴAr Route) Decision->Pre High Fidelity Result_Post Result: Mixture (N3 usually favored) Post->Result_Post Result_Pre Result: 100% N1 Selectivity (Guaranteed Structure) Pre->Result_Pre

Figure 1: Decision logic for achieving N1 vs. N3 regioselectivity.

Module 3: One-Pot Oxidative Cyclization (Aldehyde Route)

User Issue: "Acid chlorides are unstable, and I want to use commercially available aldehydes to introduce C2-substituents."

Root Cause Analysis: Diamines do not condense with aldehydes to form imidazoles directly; they form imines (Schiff bases). To close the ring, an oxidation step is required to dehydrogenate the intermediate aminal.

Solution: Sodium Metabisulfite (Na₂S₂O₅) Mediated Synthesis This method allows the use of aldehydes and works under milder conditions than PPA.

Protocol (The Na₂S₂O₅ Method):

  • Reagents: 2,3-Diaminopyridine (1 equiv), Aromatic Aldehyde (1 equiv), Na₂S₂O₅ (1–1.2 equiv).

  • Solvent: DMF or Ethanol/Water mixtures.

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: The bisulfite forms an adduct with the aldehyde, facilitating nucleophilic attack by the diamine, followed by in situ oxidative dehydrogenation.

  • Workup: Pour into ice water. The product usually precipitates as a solid.

Alternative: Use FeCl₃ or Cu(OAc)₂ as oxidative catalysts in open air if bisulfite fails.

Module 4: Workflow Visualization

The following diagram illustrates the two primary pathways discussed: the PPA condensation (Module 1) and the N1-Selective SɴAr route (Module 2).

SynthesisPathways Diamine 2,3-Diaminopyridine PPA PPA / 180°C (Dehydration) Diamine->PPA Acid Carboxylic Acid Acid->PPA ChloroNitro 2-Chloro-3-nitropyridine SnAr SɴAr Displacement ChloroNitro->SnAr Amine Primary Amine (R-NH2) Amine->SnAr Amide Intermediate Amide Product_NH 1H-Imidazo[4,5-b]pyridine (Unsubstituted N) Amide->Product_NH SubNitro 2-(R-amino)-3-nitropyridine Reduction Nitro Reduction (Fe/AcOH) SubNitro->Reduction SubDiamine N2-Substituted Diamine Cyclize Cyclization w/ Aldehyde SubDiamine->Cyclize PPA->Amide Transient SnAr->SubNitro Reduction->SubDiamine Product_N1 1-Alkyl-Imidazo[4,5-b]pyridine (N1 Selective) Cyclize->Product_N1

Figure 2: Comparison of "Classic" PPA Condensation vs. N1-Selective SɴAr Pathway.

References

  • Regioselective Synthesis Strategies

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[1][2][3][4]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • One-Pot Oxidative Cyclization

    • Title: Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation.[1]

    • Source: ResearchGate.[1][3]

    • URL:[Link]

  • Microwave & Green Methods

    • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.
    • Source: ACS Omega.
    • URL:[Link]

  • Palladium-Catalyzed Approaches

    • Title: Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation.[5][6]

    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this and related imidazopyridine compounds. As Senior Application Scientists, we understand that nuanced experimental details can significantly impact reaction outcomes. This resource is structured to anticipate and resolve potential issues, ensuring a higher success rate in your synthetic endeavors.

I. Overview of the Synthetic Strategy

The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid typically proceeds through a multi-step sequence. A plausible and common route involves the initial construction of the imidazo[4,5-b]pyridine core, followed by N-methylation and final hydrolysis of an ester precursor. This guide will focus on potential side products and challenges arising from this general pathway.

Synthetic_Overview A Starting Materials (e.g., Substituted 2,3-Diaminopyridine) B Step 1: Imidazopyridine Core Formation A->B C Methyl 3H-imidazo[4,5-b]pyridine-6-carboxylate B->C D Step 2: N-Methylation C->D E Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (and Isomers) D->E F Step 3: Ester Hydrolysis E->F G 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (Target Molecule) F->G H Purification G->H

Caption: General synthetic workflow for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

FAQ 1: Low Yield and Multiple Spots on TLC After Imidazopyridine Core Formation

Question: I've reacted my substituted 2,3-diaminopyridine with a glyoxylic acid derivative to form the imidazo[4,5-b]pyridine-6-carboxylic acid methyl ester, but the yield is low, and my TLC plate shows multiple spots that are difficult to separate. What could be the issue?

Answer: This is a common issue in the cyclization step to form the imidazopyridine core. The formation of multiple products can often be attributed to side reactions and incomplete cyclization.

Potential Causes and Solutions:

  • Incomplete Cyclization: The initial condensation between the diamine and the aldehyde or keto-acid might not have gone to completion, leaving starting material or the intermediate Schiff base in the reaction mixture.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by TLC until the starting materials are consumed. For challenging substrates, a moderate increase in temperature might be necessary.

      • Dehydrating Agent: The use of a dehydrating agent like polyphosphoric acid (PPA) can be beneficial in driving the cyclization to completion.[1]

  • Oxidative Degradation: Diaminopyridines can be sensitive to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored impurities.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.

  • Side Reactions: Depending on the specific reagents and conditions, other side reactions can occur. For instance, if using a strong acid catalyst, you might observe some charring or polymerization.

Experimental Protocol: Optimized Imidazopyridine Core Formation

  • To a solution of methyl 3,4-diamino-5-methylbenzoate (1 equivalent) in a suitable solvent (e.g., DMF or acetic acid), add the desired aldehyde or keto-acid (1.1 equivalents).

  • If necessary, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture and precipitate the product by adding an anti-solvent (e.g., water or ether).

  • Filter the solid and wash with a suitable solvent to remove impurities.

FAQ 2: Difficulty in Isolating the Desired N-Methylated Isomer

Question: After N-methylation of my imidazo[4,5-b]pyridine-6-carboxylate ester, I'm seeing two or more isomeric products that are very difficult to separate by column chromatography. How can I improve the regioselectivity of the methylation and achieve better separation?

Answer: The N-alkylation of the imidazo[4,5-b]pyridine core is often not selective and can lead to a mixture of N-1 and N-3 alkylated products.[2] This is one of the most significant challenges in the synthesis of your target molecule.

N_Methylation_Isomers A Methyl 3H-imidazo[4,5-b]pyridine-6-carboxylate B Methylating Agent (e.g., CH3I, (CH3)2SO4) A->B E Mixture of Isomers B->E C Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (Desired Product) D Methyl 1-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate (Isomeric Side Product) E->C E->D

Caption: Non-regioselective N-methylation leading to a mixture of isomers.

Understanding the Lack of Regioselectivity:

The two nitrogen atoms in the imidazole ring have similar nucleophilicity, leading to competitive methylation at both positions. The final ratio of isomers can be influenced by steric and electronic factors of the substrate and the reaction conditions.

Strategies to Improve Regioselectivity and Separation:

  • Steric Hindrance: The regioselectivity of N-alkylation can sometimes be influenced by steric hindrance.[3] If one of the nitrogen atoms is more sterically hindered, the alkylating agent may preferentially attack the less hindered nitrogen. However, in the case of your target molecule, the steric environment around N-1 and N-3 is quite similar.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the isomer ratio. Experiment with different solvents (e.g., DMF, acetonitrile, THF) to see if it impacts the regioselectivity.

    • Base: The strength and nature of the base used for deprotonation can also play a role. Weaker bases might favor the formation of one isomer over the other. Consider using bases like K₂CO₃ or Cs₂CO₃.

    • Temperature: Lowering the reaction temperature may improve selectivity in some cases.

  • Purification:

    • Column Chromatography: While challenging, careful optimization of the mobile phase for column chromatography can sometimes achieve separation. A shallow gradient and the use of a high-resolution silica gel are recommended.

    • Preparative HPLC: If the isomers are inseparable by conventional column chromatography, preparative HPLC is a viable but more expensive option.

    • Crystallization: Fractional crystallization can sometimes be used to separate isomers if they have different solubilities.

Experimental Protocol: N-Methylation and Isomer Separation

  • Dissolve the methyl 3H-imidazo[4,5-b]pyridine-6-carboxylate (1 equivalent) in anhydrous DMF.

  • Add a base (e.g., K₂CO₃, 1.5 equivalents) and stir for 30 minutes at room temperature.

  • Cool the mixture to 0 °C and slowly add the methylating agent (e.g., methyl iodide, 1.1 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Attempt to separate the isomers using flash column chromatography with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

FAQ 3: Low Yield During the Final Ester Hydrolysis Step

Question: I am trying to hydrolyze the methyl ester of 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate to the final carboxylic acid, but I am getting a low yield and observing some decomposition. What are the optimal conditions for this hydrolysis?

Answer: The hydrolysis of the ester to the carboxylic acid can be a delicate step. The imidazopyridine ring system can be sensitive to harsh basic or acidic conditions, which may lead to side reactions like decarboxylation or ring opening.

Potential Issues and Solutions:

  • Harsh Reaction Conditions: Using strong bases (like high concentrations of NaOH or KOH) at high temperatures can lead to decomposition of the heterocyclic core.

    • Troubleshooting:

      • Milder Base: Use a milder base such as lithium hydroxide (LiOH) which is often effective for ester hydrolysis at room temperature.

      • Controlled Temperature: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to minimize degradation.

  • Decarboxylation: Pyridine carboxylic acids can be prone to decarboxylation, especially at higher temperatures and in the presence of certain catalysts.

    • Troubleshooting:

      • Careful pH Adjustment: During the workup, carefully acidify the reaction mixture to precipitate the carboxylic acid. Avoid strongly acidic conditions for prolonged periods.

  • Incomplete Hydrolysis: The reaction may not go to completion if the conditions are too mild or the reaction time is too short.

    • Troubleshooting:

      • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting ester.

Experimental Protocol: Optimized Ester Hydrolysis

  • Dissolve the methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • The product should precipitate out of the solution. If not, concentrate the mixture to remove the organic solvent.

  • Filter the solid product, wash with cold water, and dry under vacuum.

III. Summary of Potential Side Products

The following table summarizes the most common side products that may be encountered during the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

Side Product Formation Stage Reason for Formation Analytical Signature (vs. Product) Mitigation and Removal
1-Methyl Isomer N-MethylationNon-regioselective methylation of the imidazole ring.[2]Similar mass, slightly different polarity on TLC/HPLC, distinct NMR spectrum.Optimize methylation conditions (base, solvent, temp.), careful chromatography, or preparative HPLC.
Unreacted Starting Material All stagesIncomplete reaction.Different Rf on TLC, different mass.Drive reaction to completion, purification by chromatography or recrystallization.
Decarboxylated Product Ester HydrolysisHigh temperature or harsh acidic/basic conditions.Lower mass (loss of CO₂), higher Rf on TLC.Use milder hydrolysis conditions, control temperature and pH during workup.
Ring-Opened Products Ester HydrolysisHarsh basic conditions.Significantly different mass and polarity.Use milder hydrolysis conditions (e.g., LiOH at room temperature).
Oxidized Impurities Core FormationAir oxidation of diaminopyridine starting material.Colored impurities, different polarity.Use an inert atmosphere, purify starting materials before use.

IV. References

  • Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]

  • Dabija, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]

  • Guchhait, S. K., et al. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Results in Chemistry, 8, 101789.

  • PrepChem. (n.d.). Synthesis of 3H-imidazo[4,5-b]pyridine. Retrieved February 2, 2026, from [Link]

  • Shaikh, A. A., et al. (2019). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 55(4), 281-297.

  • Google Patents. (2014). CN103788086A - Pyridoimidazole compounds and preparation method thereof. Available at:

  • Perdih, A., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(15), 2788. Available at: [Link]

  • ARKIVOC. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group.

  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4394-4404.

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22485-22500.

  • FABAD Journal of Pharmaceutical Sciences. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.

  • Molecules. (2024). Total Synthesis and Biological Profiling of Putative (±)-Marinoaziridine B and (±). Molecules, 29(13), 3149.

  • ResearchGate. (2018). Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study.

  • J&K Scientific. (n.d.). Methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate. Retrieved February 2, 2026, from [Link]

  • PubMed. (2010). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Archives of Pharmacal Research, 33(11), 1745-1752.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Welcome to the technical support center for the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1] This guide provides in-depth technical advice based on established synthetic principles and field-proven insights.

Conceptual Synthetic Workflow

The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid can be approached through a multi-step sequence. A plausible and efficient route involves the initial formation of a functionalized diaminopyridine, followed by cyclization to the imidazopyridine core, N-methylation, and final conversion to the target carboxylic acid.

A Starting Pyridine Derivative (e.g., Methyl 2,6-dichloropyridine-3-carboxylate) B Diaminopyridine Precursor Synthesis (e.g., Methyl 5-amino-6-methylaminopyridine-3-carboxylate) A->B Amination C Cyclization to Imidazopyridine Core (e.g., Methyl 3H-imidazo[4,5-b]pyridine-6-carboxylate) B->C Ring Closure D N-Methylation (e.g., Methyl 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate) C->D Alkylation E Ester Hydrolysis D->E Saponification F Final Product (3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid) E->F

Caption: Proposed synthetic pathway for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in Diaminopyridine Precursor Synthesis

Scenario: You are attempting to synthesize a diaminopyridine precursor, such as Methyl 5-amino-6-(methylaminopyridine)-3-carboxylate, from a di-substituted pyridine (e.g., Methyl 2,6-difluoro- or 2,6-dichloropyridine-3-carboxylate) and are observing low yields or a mixture of regioisomers.

Potential CauseRecommended SolutionScientific Rationale
Poor regioselectivity of amination Modulate the reaction temperature. For instance, reacting methyl 2,6-difluoropyridine-3-carboxylate with methylamine at -25°C can still result in a mixture of regioisomers.[2] Experiment with even lower temperatures or different solvents to enhance selectivity.The electronic and steric environment of the substitution sites on the pyridine ring influences the regioselectivity of nucleophilic aromatic substitution. Temperature can affect the kinetic vs. thermodynamic control of the reaction.
Side reactions Employ a stepwise introduction of the amino groups if direct diamination is problematic. Protect one amino group while introducing the second, followed by deprotection.Protecting group strategies can prevent unwanted side reactions and allow for controlled, sequential functionalization of the pyridine ring.
Incomplete reaction Ensure anhydrous conditions and use a suitable base (e.g., Et3N) to scavenge the acid generated during the reaction. Monitor the reaction progress using TLC or LC-MS.The presence of water can lead to hydrolysis of the starting materials or intermediates. A base is often necessary to drive the nucleophilic substitution reaction to completion.
Difficult purification Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol) to separate regioisomers and impurities.[3]The polarity difference between the desired product and its isomers or byproducts allows for their separation by chromatography.
Problem 2: Inefficient Cyclization to the Imidazopyridine Core

Scenario: The cyclization of the diaminopyridine precursor with a one-carbon source (e.g., formic acid, triethyl orthoformate) to form the imidazole ring is resulting in a low yield of the desired Methyl 3H-imidazo[4,5-b]pyridine-6-carboxylate.

Potential CauseRecommended SolutionScientific Rationale
Harsh reaction conditions leading to degradation Instead of strong mineral acids, consider using polyphosphoric acid (PPA) at elevated temperatures or microwave-assisted synthesis.[4] Microwave irradiation, in particular, can lead to reduced reaction times and higher yields.[5]PPA acts as both a catalyst and a dehydrating agent, facilitating the cyclization under controlled conditions. Microwave energy can accelerate the reaction rate and minimize the formation of degradation products.
Incomplete reaction Use a dehydrating agent or perform the reaction under conditions that remove water (e.g., Dean-Stark apparatus).The cyclization is a condensation reaction that produces water. Removing water from the reaction mixture will shift the equilibrium towards the product side, according to Le Chatelier's principle.
Side reactions If using an aldehyde for cyclization, ensure an oxidative workup or the presence of a mild oxidizing agent to facilitate the final aromatization of the imidazole ring.The initial condensation with an aldehyde forms a dihydro-imidazopyridine intermediate which needs to be oxidized to the aromatic imidazopyridine.
Problem 3: Poor Yield and Lack of Regioselectivity in N-Methylation

Scenario: The methylation of the imidazopyridine core with a methylating agent (e.g., methyl iodide) is giving a low yield of the desired 3-methyl isomer and a significant amount of the other regioisomer and/or poly-methylated byproducts.

Potential CauseRecommended SolutionScientific Rationale
Lack of regioselectivity The alkylation of the imidazo[4,5-b]pyridine core is notoriously unselective, often yielding a mixture of N1 and N3 isomers.[3] The regioselectivity can be influenced by steric hindrance.[6] Consider a synthetic strategy that introduces the methyl group on one of the nitrogen atoms of the diaminopyridine precursor before the cyclization step.Pre-installing the methyl group on the diamine precursor ensures the regiochemical outcome of the subsequent cyclization, leading to a single desired isomer.
Low conversion Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF to ensure complete deprotonation of the imidazole nitrogen.The imidazole N-H is weakly acidic, and a strong base is required to generate the nucleophilic anion for efficient alkylation.
Over-methylation Use a stoichiometric amount of the methylating agent and carefully monitor the reaction progress to avoid di-methylation or methylation of the pyridine nitrogen.Precise control over the stoichiometry of the reactants can minimize the formation of over-alkylated byproducts.
Problem 4: Incomplete Ester Hydrolysis or Product Degradation

Scenario: The final step of hydrolyzing the methyl ester to the carboxylic acid is either incomplete or leads to the degradation of the product.

Potential CauseRecommended SolutionScientific Rationale
Incomplete hydrolysis Use a stronger base (e.g., LiOH instead of NaOH or KOH) or a higher reaction temperature. The use of a co-solvent like THF or methanol can improve the solubility of the ester.Saponification is a bimolecular reaction, and its rate is dependent on the concentration of both the ester and the hydroxide ions, as well as the temperature.
Product degradation Perform the hydrolysis under milder conditions (e.g., lower temperature for a longer duration). After the reaction is complete, carefully neutralize the reaction mixture to the isoelectric point of the carboxylic acid to induce precipitation without causing degradation.The imidazopyridine ring system can be sensitive to harsh basic or acidic conditions, especially at elevated temperatures. Careful pH control during workup is crucial for isolating the product.
Difficult purification After acidification, the product may precipitate out of the aqueous solution. If it remains dissolved, extraction with an organic solvent may be necessary. Recrystallization from a suitable solvent system can be used for further purification.The carboxylic acid product will have different solubility properties compared to the starting ester, which can be exploited for its purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for this synthesis?

A highly suitable starting material is a diaminopyridine derivative with a protected carboxylic acid group at the 6-position. For instance, "Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate" is an excellent precursor as it already contains the necessary amino groups in the correct orientation for cyclization and the methyl group on one of the nitrogens, which dictates the regiochemistry of the final product.[7]

Q2: How can I improve the yield of the cyclization step?

To improve the yield of the imidazole ring formation, consider using microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields for the preparation of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives.[5] Alternatively, using polyphosphoric acid (PPA) as a dehydrating agent at elevated temperatures can also be effective for the cyclization of diaminopyridines with carboxylic acids.[4]

Q3: I am getting a mixture of N1 and N3 isomers during methylation. How can I obtain only the 3-methyl isomer?

Direct methylation of the 3H-imidazo[4,5-b]pyridine core is often unselective.[3] To achieve regioselective synthesis of the 3-methyl isomer, it is highly recommended to introduce the methyl group before the cyclization step. This can be achieved by starting with a precursor like 2-amino-3-methylaminopyridine. The cyclization of this precursor will then yield the desired N-methylated imidazopyridine.[8]

Q4: What is the best way to purify the final carboxylic acid product?

The purification of aminopyridine carboxylic acids can often be achieved by precipitation from an aqueous solution by adjusting the pH to the isoelectric point.[9] If the product is colored or has significant impurities, treatment with activated carbon followed by filtration can be beneficial.[10] Recrystallization from a suitable solvent is also a standard method for obtaining a high-purity product.

Q5: Are there any specific safety precautions I should take?

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used in this synthesis are hazardous. For example, methyl iodide is a carcinogen, and strong acids and bases are corrosive. The safety data sheet (SDS) for "Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate" indicates that it can cause skin and serious eye irritation.[11] Always work in a well-ventilated fume hood and handle all chemicals with care.

Experimental Protocols

Protocol 1: Cyclization of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate
  • To a solution of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (1.0 eq) in triethyl orthoformate (5.0 eq), add a catalytic amount of formic acid (0.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate.

Protocol 2: Hydrolysis of Methyl 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate
  • Dissolve Methyl 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (1.0 eq) in a mixture of methanol and water (1:1 v/v).

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

Visualization of Key Troubleshooting Logic

cluster_0 Low Yield Troubleshooting A Low Yield Observed B Identify Problematic Step (e.g., Cyclization, Methylation) A->B C Cyclization Issue B->C If Cyclization D Methylation Issue B->D If Methylation E Consider Microwave Synthesis or PPA C->E F Check Dehydration Conditions C->F G Synthesize N-methylated Precursor D->G H Optimize Base and Stoichiometry D->H

Sources

Optimization

Technical Support Center: Solubilization Guide for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

[1][2] Topic: Troubleshooting Solubility Issues in Aqueous Buffers Target Audience: Researchers, Medicinal Chemists, and Pharmacologists Document ID: TS-IMP-006-SOL Last Updated: 2026-02-02[1][2] Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Troubleshooting Solubility Issues in Aqueous Buffers Target Audience: Researchers, Medicinal Chemists, and Pharmacologists Document ID: TS-IMP-006-SOL Last Updated: 2026-02-02[1][2]

Executive Summary: The "Brick Dust" Challenge

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid presents a classic solubility paradox often encountered in heteroaromatic drug discovery. While it contains a polar carboxylic acid group, the fused imidazopyridine core is highly planar and aromatic.[1][2] This leads to high crystal lattice energy (strong


-

stacking interactions between molecules in the solid state), making the compound behave like "brick dust"—difficult to dissolve even when thermodynamically soluble.[1]

Key Physicochemical Drivers:

  • pKa (Acidic): The carboxylic acid group typically has a pKa range of 3.5 – 4.5 [1].[1][2]

  • pKa (Basic): The pyridine nitrogen (N1) is weakly basic, but its basicity is modulated by the fused imidazole ring.[2]

  • The Trap: At pH values below the pKa (e.g., acidic buffers or unbuffered water), the molecule exists in its neutral, protonated form, which has minimal aqueous solubility. To dissolve, the crystal lattice must be disrupted by ionizing the carboxylic acid (forming the carboxylate anion).

Troubleshooting Workflow: Decision Tree

If you are experiencing precipitation, inconsistent assay data, or "crashing out" upon dilution, follow this logic flow to diagnose the root cause.

Solubility_Workflow Start START: Compound is solid/precipitated Solvent_Check 1. Are you using a Stock Solution? Start->Solvent_Check Direct_Aq Directly into Buffer Solvent_Check->Direct_Aq No Stock_DMSO DMSO Stock (e.g., 10-100 mM) Solvent_Check->Stock_DMSO Yes Kinetics Issue: Kinetic Solubility (Slow dissolution) Direct_Aq->Kinetics Problem: High Lattice Energy Check_pH 2. Check Final Buffer pH Stock_DMSO->Check_pH Dilute into Buffer Acidic_pH pH < 5.0 Check_pH->Acidic_pH Neutral_Basic_pH pH > 7.0 Check_pH->Neutral_Basic_pH Precipitation Precipitation Likely (Neutral species dominates) Acidic_pH->Precipitation Protonated Form Check_Conc 3. Check Final Concentration Neutral_Basic_pH->Check_Conc High_Conc > 100 µM Check_Conc->High_Conc Low_Conc < 100 µM Check_Conc->Low_Conc High_Conc->Precipitation Oversaturation Success Likely Soluble (Thermodynamic limit met) Low_Conc->Success

Figure 1: Diagnostic flowchart for solubilizing imidazopyridine carboxylic acids. Blue nodes indicate decision points; Red nodes indicate high-risk failure modes.[1][2]

Recommended Protocols

Protocol A: Preparation of High-Concentration Stock (Recommended)

Objective: Create a stable, high-concentration stock solution for long-term storage.[1][2]

  • Solvent Choice: Use 100% DMSO (Dimethyl sulfoxide).[1][2]

    • Why: DMSO disrupts the intermolecular hydrogen bonding and

      
      -stacking of the imidazopyridine core better than water [2].[1][2]
      
  • Concentration: Aim for 10 mM to 50 mM .

    • Note: If the solution appears cloudy, sonicate at 40°C for 10 minutes. The heat helps overcome the initial crystal lattice energy barrier.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Dilution into Aqueous Assay Buffer

Objective: Dilute the stock into a biological buffer (e.g., PBS) without precipitation.[2]

  • Prepare the Buffer: Ensure the buffer pH is 7.4 or higher .[1][2]

    • Critical Step: The carboxylic acid must be deprotonated.[1][2] At pH 7.4, >99.9% of the molecules will be in the anionic (soluble) form (assuming pKa ~4).[2]

  • Step-wise Dilution (The "Sandwich" Method):

    • Do NOT add the DMSO stock directly to a large volume of static buffer.[1][2] This creates local regions of high concentration where the compound can crash out instantly.[1][2]

    • Step 1: Place the buffer in a vortexing tube.[1][2]

    • Step 2: While vortexing the buffer, slowly pipette the DMSO stock into the center of the vortex.

    • Step 3: Ensure the final DMSO concentration is < 1% (or as tolerated by your assay).[1][2]

Data Summary: Solubility Expectations

Solvent / ConditionSolubility EstimateState of MoleculeRecommendation
Water (pH 3-5) < 10 µM (Poor)Neutral / ProtonatedAvoid. Will precipitate.[1][2]
PBS (pH 7.4) ~100 - 500 µMAnionic (Carboxylate)Good for assays.[1][2]
DMSO > 50 mMSolvatedBest for stock.[1][2]
0.1 M NaOH > 10 mMFully Ionized SaltGood for initial dissolution if DMSO is prohibited.[1][2]

Frequently Asked Questions (FAQs)

Q1: I see a fine precipitate immediately after adding my DMSO stock to the cell culture media. Why? A: This is likely due to the "Solvent Shift" effect.[1][2]

  • Mechanism: When a hydrophobic molecule in DMSO hits an aqueous environment, the solubility drops exponentially.[1][2] If the local concentration at the pipette tip exceeds the aqueous solubility limit, nuclei form immediately.

  • Fix: Pre-dilute the DMSO stock into a "intermediate" solvent if possible, or vortex the media vigorously during addition. Alternatively, ensure your final concentration is well below the thermodynamic solubility limit (e.g., try 10 µM instead of 100 µM).

Q2: Can I use ethanol instead of DMSO? A: Generally, no .[1][2]

  • Imidazo[4,5-b]pyridines are often sparingly soluble in alcohols compared to DMSO.[1][2] Ethanol also evaporates faster, potentially changing stock concentrations over time.[1][2] Stick to DMSO or Dimethylformamide (DMF) unless strictly contraindicated.[1][2]

Q3: The compound dissolves in 1N NaOH but crashes out when I neutralize it to pH 7. Is this normal? A: Yes. This indicates the compound is concentration-limited at neutral pH.[1][2]

  • In 1N NaOH (pH 14), the solubility is extremely high due to full ionization.[1][2]

  • At pH 7, the solubility is lower.[1][2] If you dissolved 10 mM in NaOH and neutralized, you might have exceeded the 500 µM limit of the neutral pH buffer, causing precipitation.

  • Solution: Determine the maximum solubility at pH 7.4 (likely lower than you think) and work below that threshold.

Q4: My compound is "3-Methyl-3H-...", does the methyl group affect solubility? A: Yes, it likely decreases aqueous solubility compared to the un-methylated parent.[1][2]

  • The methyl group adds lipophilicity (hydrophobicity) and removes a potential hydrogen-bond donor (the N-H on the imidazole ring).[1][2] This makes the use of DMSO and proper pH control even more critical than for the non-methylated analog [3].[2]

References

  • Williams, R. (2022).[1][2] pKa Data Compiled by R. Williams: Carboxylic Acids and Nitrogen Heterocycles. Organic Chemistry Data. Link

  • MDPI. (2026).[1][2] Functionalized Benzoxazole–Pyrimidine Derivatives: Solubility in DMSO and Biological Assays. Molecules. Link[1][2]

  • PubChem. (2025).[1][2] Compound Summary: Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (Structural Analog).[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Semantic Scholar. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Link

Sources

Troubleshooting

Degradation of "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid" under experimental conditions

Technical Support Center: Stability & Degradation of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid Executive Summary This guide addresses the stability profile and degradation pathways of 3-Methyl-3H-imidazo[4,5-b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Executive Summary

This guide addresses the stability profile and degradation pathways of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (3-MIPCA) .[1] As a fused heterocyclic scaffold containing both a basic pyridine nitrogen and an acidic carboxylic acid, 3-MIPCA exhibits complex amphoteric behavior. This "dual personality" is the root cause of 80% of reported stability failures, which are often solubility issues masquerading as degradation.[1]

The following protocols are designed to distinguish between true chemical degradation (bond breaking) and physicochemical instability (precipitation/aggregation).

Module 1: Solubility & Solution Stability (The "False Positive" Degradation)

User Question: "My HPLC peak area dropped by 40% after 24 hours in aqueous buffer, but no new peaks appeared. Is it degrading?"

Diagnosis: Likely Isoelectric Precipitation , not degradation. 3-MIPCA is zwitterionic.[1] At its isoelectric point (pI), the net charge is zero, leading to minimum solubility and rapid precipitation out of solution.[1] This often happens when diluting a DMSO stock into a neutral buffer (pH 7.0–7.4).[1]

Troubleshooting Protocol:

  • Check pH: Measure the pH of your final solution.[1] If it is between pH 4.5 and 6.5, you are likely in the "Danger Zone" of the pI.[1]

  • Solvent Switch:

    • Standard: Dissolve in 100% DMSO (Stock).[1]

    • Dilution:[1] Dilute into a buffer that forces ionization.[1]

      • Basic Route: 10 mM Ammonium Bicarbonate (pH ~8.[1]5) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

        
         Forms the carboxylate anion (Soluble).
        
      • Acidic Route: 0.1% Formic Acid (pH ~2.[1]5) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

        
         Forms the protonated pyridinium cation (Soluble).
        

Data Summary: Solubility Profile

Solvent SystemStability (24h, RT)Solubility StatusRisk Factor
DMSO (Anhydrous) HighExcellent (>10 mM)Hygroscopic (Keep sealed)
Methanol (MeOH) Low (Artifact Risk) GoodEsterification Risk (See Module 2)
PBS (pH 7.4) ModeratePoor (<100 µM)Precipitation over time
0.1% Formic Acid HighGoodPeak tailing in HPLC

Module 2: Chemical Degradation Pathways

User Question: "I see a new peak at RRT 1.2 (longer retention) when stored in Methanol. What is it?"

Diagnosis: Pseudo-Degradation (Esterification). Carboxylic acids dissolved in alcohols (Methanol/Ethanol), especially in the presence of trace acids (e.g., TFA/Formic acid from mobile phases), will convert to their corresponding esters.[1]

  • Reaction: 3-MIPCA + MeOH ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate + H₂O.
    
  • Fix: Switch diluent to Acetonitrile (ACN) or DMSO. Avoid MeOH for storage.[1]

User Question: "I see a peak at RRT 0.8 (shorter retention) after oxidative stress."

Diagnosis: N-Oxidation. The pyridine nitrogen (N-4 position) is electron-deficient but susceptible to oxidation by peroxides or aggressive radical initiators, forming the N-oxide.[1]

Visualizing the Degradation Logic:

DegradationLogic Start Unknown Peak Detected CheckRT Check Retention Time (RT) relative to Parent Start->CheckRT LaterRT RT > Parent (More Hydrophobic) CheckRT->LaterRT EarlierRT RT < Parent (More Polar) CheckRT->EarlierRT SolventCheck Is solvent Methanol/Ethanol? LaterRT->SolventCheck OxCheck Oxidative Conditions? EarlierRT->OxCheck Artifact ARTIFACT: Methyl Ester Formation (Not true degradation) SolventCheck->Artifact Yes Unknown Impurity Unknown Impurity SolventCheck->Unknown Impurity No NOxide DEGRADATION: N-Oxide Formation (Pyridine Ring Oxidation) OxCheck->NOxide Yes Decarb DEGRADATION: Decarboxylation (Loss of CO2, Rare) OxCheck->Decarb No (Thermal Stress)

Figure 1: Decision tree for identifying impurity peaks based on retention time shifts and experimental conditions.

Module 3: Chromatography Troubleshooting (HPLC/LC-MS)

User Question: "My peak is tailing severely (Asymmetry > 2.0). I can't integrate it reliably."

Root Cause: Silanol Interactions. The basic imidazole/pyridine nitrogens interact strongly with free silanol groups on silica-based C18 columns.[1] The carboxylic acid group further complicates this by interacting with metals or causing secondary retention mechanisms.[1]

The "Gold Standard" Method Protocol:

  • Column Selection: Use a column with "End-capping" or a charged surface hybrid (CSH) particle.[1]

    • Recommended: Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus.[1]

  • Mobile Phase Modifier (Critical):

    • Do NOT use neutral phosphate buffer alone.[1]

    • DO use Ion-Pairing or suppression agents.[1]

    • Recipe: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH 4.5).[1]

  • Gradient:

    • Hold at 5% Organic for 1-2 mins to ensure the polar carboxylic acid binds to the column, then ramp.

Comparison of Peak Shapes:

ConditionPeak Symmetry (As)Outcome
Water/ACN (No additives)> 3.5Fail (Severe Tailing)
Water/ACN + 0.1% TFA1.1 - 1.3Pass (Sharp Peak)
Water/ACN + 10mM NH4OAc1.2 - 1.5Pass (Good for MS)

Module 4: Forced Degradation Protocol (Stress Testing)

To validate your analytical method, perform these stress tests. 3-MIPCA is generally robust, so "mild" conditions may show no change.[1]

  • Acid Hydrolysis: 1N HCl, 60°C, 4 hours.

    • Expectation: Stable.[1] (Ring system is robust).

  • Base Hydrolysis: 1N NaOH, 60°C, 4 hours.

    • Expectation: Stable (Carboxylate salt forms).[1]

  • Oxidation: 3% H₂O₂, Room Temp, 2 hours.

    • Expectation:Degradation. Look for M+16 peak (N-Oxide) in LC-MS.[1]

  • Photostability: 1.2 million lux hours (ICH Q1B).[1]

    • Expectation: Minor degradation.[1] Imidazopyridines absorb UV strongly; protect samples with amber glass.[1]

References

  • PubChem. (n.d.).[1][2][3] Compound Summary for CID 329772219: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.[1][4] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • ResearchGate (Review). (2022).[1] New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures... Journal of Chemical Technology and Metallurgy.[1] Retrieved from [Link]

  • Hovione. (n.d.).[1] Small Molecule Development Analytical Methods: HPLC Peak Tailing in Carboxylic/Amine Compounds. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Alternative Catalysts for Imidazo[4,5-b]pyridine Synthesis

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines using alternative catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines using alternative catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during experimentation. We will delve into the nuances of various catalytic systems, providing not just protocols, but the rationale behind them to empower your research and development.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter with different classes of alternative catalysts.

Heterogeneous Catalysts (e.g., Al³⁺-K10 Clay)

Heterogeneous catalysts offer advantages in terms of reusability and ease of separation. However, challenges can arise.

Issue 1: Low Product Yield

  • Question: My reaction using Al³⁺-K10 clay for the intramolecular cyclization is resulting in a low yield of the desired imidazo[4,5-b]pyridine. What are the likely causes and how can I improve it?

  • Answer: Low yields in solid-acid catalyzed reactions can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Catalyst Activity: The catalytic activity of the clay may be compromised.

      • Activation: Ensure the Al³⁺-K10 clay is properly activated before use. This typically involves heating to remove adsorbed water, which can inhibit the Lewis acid sites.

      • Catalyst Loading: An insufficient amount of catalyst will lead to a slow and incomplete reaction. Experiment with increasing the catalyst loading incrementally.

    • Water Removal: The condensation reaction to form the imidazo[4,5-b]pyridine ring releases water. This water can deactivate the catalyst and hinder the reaction equilibrium. If your reaction setup allows, using a Dean-Stark trap to remove water azeotropically can significantly improve yields.[1]

    • Substrate Purity: Impurities in your starting materials (ketones and 2-nitro-3-aminopyridine) can poison the catalyst. Ensure the purity of your reactants before starting the reaction.

Issue 2: Catalyst Deactivation After Recycling

  • Question: I am reusing my Al³⁺-K10 clay catalyst, but I'm observing a significant drop in yield with each cycle. How can I maintain its activity?

  • Answer: While Al³⁺-K10 clay is reusable, a gradual decrease in activity is not uncommon. Here’s how to address it:

    • Washing Procedure: After each use, ensure the catalyst is thoroughly washed to remove any adsorbed organic residues. A typical procedure involves washing with a suitable organic solvent (e.g., acetone or ethanol) followed by drying.

    • Re-activation: Before the next use, the catalyst should be reactivated by heating it in an oven to remove any adsorbed moisture from the washing process and the atmosphere.

    • Leaching: Although designed to be stable, minor leaching of the active Al³⁺ sites can occur under harsh reaction conditions. If a significant drop in activity persists, it might be necessary to use a fresh batch of the catalyst. The literature suggests that Al³⁺-K10 clay can be reused at least five times with only a slight decrease in yield under optimized conditions.[2]

Palladium-Catalyzed Reactions

Palladium catalysts are powerful tools for C-N and C-C bond formation in the synthesis of imidazo[4,5-b]pyridines. However, their complexity can lead to specific challenges.

Issue 1: Poor Regioselectivity in N-Arylation/Alkylation

  • Question: My palladium-catalyzed N-arylation of an imidazo[4,5-b]pyridine is producing a mixture of N1 and N3 isomers. How can I control the regioselectivity?

  • Answer: Achieving high regioselectivity in the substitution of the imidazo[4,5-b]pyridine core is a common challenge.[3] The outcome is highly dependent on the choice of ligand, base, and solvent.

    • Ligand Selection: The steric and electronic properties of the phosphine ligand play a crucial role.[2] Bulky, electron-rich ligands often favor substitution at the less sterically hindered nitrogen. It is essential to screen a variety of ligands (e.g., XPhos, SPhos, BrettPhos) to find the optimal one for your specific substrate. In some cases, specific ligands like BrettPhos have been shown to be critical for achieving high yields where others fail.[2]

    • Base: The choice of base can significantly influence the regioselectivity. The nature of the counter-ion and the base strength can affect the nucleophilicity of the different nitrogen atoms in the substrate.

    • Solvent: The polarity of the solvent can also impact the reaction outcome. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).

Issue 2: Catalyst Deactivation or Low Turnover

  • Question: My palladium-catalyzed amidation reaction is sluggish and requires high catalyst loading. What could be the issue?

  • Answer: Low catalyst turnover can be due to several factors:

    • Oxygen Sensitivity: Many Pd(0) catalysts are sensitive to air. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

    • Substrate Impurities: Certain functional groups or impurities in your starting materials can act as catalyst poisons. Purification of starting materials is crucial.

    • Ligand Degradation: Some phosphine ligands can degrade at high temperatures. Ensure your reaction temperature is appropriate for the chosen ligand.

    • Inadequate Pre-catalyst Activation: If you are using a pre-catalyst, ensure that the activation to the active Pd(0) species is efficient under your reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate reaction times and improve yields. However, it requires specific considerations.

Issue 1: Inconsistent Results and Poor Reproducibility

  • Question: My microwave-assisted synthesis of imidazo[4,5-b]pyridines is giving variable yields and sometimes leads to decomposition. Why is this happening?

  • Answer: Inconsistent results in microwave chemistry often point to issues with temperature and pressure control.

    • Hotspot Formation: Localized overheating, or "hotspots," can occur in the reaction mixture, leading to decomposition. Ensure efficient stirring to maintain a uniform temperature distribution. Using a microwave reactor with a built-in temperature sensor is highly recommended for accurate temperature monitoring and control.

    • Pressure Buildup: Rapid heating can cause a significant buildup of pressure, especially with volatile solvents. Use sealed microwave-safe vessels designed to withstand high pressures. Modern microwave reactors have pressure monitoring systems to prevent dangerous over-pressurization.

    • Solvent Choice: The choice of solvent is critical in microwave synthesis. Solvents with high dielectric constants absorb microwave energy more efficiently. Ensure your chosen solvent is appropriate for the reaction and the temperature you are aiming for.

Metal-Free Catalysis

Metal-free approaches offer a greener alternative, but they come with their own set of challenges.

Issue 1: Slow Reaction Rates and High Catalyst Loading

  • Question: My metal-free synthesis of an imidazo[4,5-b]pyridine is very slow, and I need to use a high loading of the organocatalyst. How can I optimize this?

  • Answer: While avoiding metals is advantageous, organocatalysts can sometimes be less active than their transition metal counterparts.

    • Catalyst Screening: Not all metal-free catalysts are created equal. It's important to screen a variety of catalysts (e.g., Brønsted acids, Lewis acids, iodine-based catalysts) to find the most effective one for your specific transformation.

    • Concentration: Increasing the concentration of your reactants can sometimes accelerate the reaction rate.

    • Temperature: While many metal-free reactions are performed at room temperature, some may benefit from gentle heating.

    • Water Scavenging: For condensation reactions, the in-situ removal of water using molecular sieves can help drive the reaction to completion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods for imidazo[4,5-b]pyridine synthesis?

A1: Traditional methods for synthesizing imidazo[4,5-b]pyridines often involve harsh conditions, such as strongly acidic media, high temperatures, and the use of stoichiometric amounts of hazardous reagents.[2] Alternative catalysts offer several advantages:

  • Milder Reaction Conditions: Many alternative catalysts operate under milder conditions, which can improve the tolerance of sensitive functional groups.

  • Improved Sustainability: Heterogeneous catalysts can be recycled and reused, reducing waste. Metal-free catalysts avoid the use of toxic and expensive heavy metals.

  • Enhanced Efficiency: Catalytic methods often lead to higher yields and shorter reaction times, especially with microwave-assisted techniques.[2]

  • Greater Selectivity: The careful selection of a catalyst and its ligands can provide greater control over regioselectivity, a significant challenge in the functionalization of the imidazo[4,5-b]pyridine scaffold.[3]

Q2: How do I choose the right alternative catalyst for my specific imidazo[4,5-b]pyridine derivative?

A2: The choice of catalyst depends on the specific transformation you are trying to achieve. The following diagram illustrates a general decision-making workflow:

catalyst_selection cluster_catalysts Catalyst Classes start Define Synthetic Goal bond_formation Type of Bond Formation? start->bond_formation catalyst_type Select Catalyst Class bond_formation->catalyst_type C-N/C-C Coupling bond_formation->catalyst_type Cyclization/Condensation functional_group Functional Group Tolerance? sustainability Sustainability a Priority? functional_group->sustainability optimization Screen & Optimize Conditions sustainability->optimization catalyst_type->functional_group palladium Palladium Catalysts (High activity, selectivity) catalyst_type->palladium High activity needed heterogeneous Heterogeneous Catalysts (Reusable, easy separation) catalyst_type->heterogeneous Ease of workup metal_free Metal-Free Catalysts (Green, avoids metal contamination) catalyst_type->metal_free Metal sensitivity microwave Microwave-Assisted (Rapid, high yield) catalyst_type->microwave Speed is critical

Caption: Catalyst selection workflow for imidazo[4,5-b]pyridine synthesis.

Q3: Can you provide a general protocol for a microwave-assisted synthesis of 2-substituted imidazo[4,5-b]pyridines?

A3: Certainly. The following is a representative protocol for the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid using silica gel as a support under microwave irradiation. This method is noted for its good to excellent yields (71-92%).[2]

Experimental Protocol: Microwave-Assisted Synthesis

  • Reactant Preparation: In a 10 mL microwave-safe vial, add 2-amino-3-hydroxypyridine (1 mmol), the desired carboxylic acid (1 mmol), and silica gel (500 mg).

  • Mixing: Thoroughly mix the components using a vortex mixer.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 100 W for the specified time (typically 5-15 minutes). The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add ethyl acetate (10 mL) and stir for 5 minutes.

  • Purification: Filter the mixture to remove the silica gel and wash the solid with additional ethyl acetate. The combined filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Q4: Where can I find more information on the biological activities of imidazo[4,5-b]pyridines?

A4: The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines.[2] These compounds have been investigated for a wide range of biological activities, including as anti-inflammatory agents (e.g., inhibitors of nitric oxide synthase and cyclooxygenase), anticancer agents, and antimicrobials.[2][4] A thorough review of recent literature in medicinal chemistry journals will provide detailed information on specific derivatives and their therapeutic potential.

Section 3: Data Summary

The following table summarizes the performance of selected alternative catalysts for the synthesis of imidazo[4,5-b]pyridines.

Catalyst SystemReactantsConditionsYield (%)Key AdvantagesReference
Al³⁺-K10 Clay Ketones, 2-nitro-3-aminopyridineSolvent-free, 120 °C80-93Reusable, environmentally benign, simple workup
Pd(OAc)₂/BrettPhos 3-Amino-2-chloropyridine, AmidesLiHMDS, t-BuOH, 100 °Cup to 82High yields for challenging couplings
Microwave/Silica Gel 2-Amino-3-hydroxypyridine, Carboxylic acids100 W, 5-15 min71-92Rapid, high yields, simple procedure
Air Oxidation 2,3-Diaminopyridine, Aryl aldehydesWater, thermal83-87Environmentally benign, no oxidative reagent needed

Section 4: Visualizing Reaction Mechanisms

The following diagram illustrates a generalized mechanism for the condensation reaction to form the imidazo[4,5-b]pyridine core.

reaction_mechanism reactants 2,3-Diaminopyridine + Aldehyde/Carboxylic Acid intermediate1 Schiff Base/Amide Intermediate reactants->intermediate1 Condensation (-H₂O) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[4,5-b]pyridine intermediate2->product Oxidation/Dehydration (-H₂O)

Caption: Generalized reaction mechanism for imidazo[4,5-b]pyridine formation.

We trust this technical support center will be a valuable resource in your research endeavors. For further inquiries, please do not hesitate to contact our technical support team.

References

  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Technical Support.
  • Perin, N., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(15), 3428. Available from: [Link]

  • Saeed, A., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5739. Available from: [Link]

  • Krasavin, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35226. Available from: [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available from: [Link]

  • Perin, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3324. Available from: [Link]

Sources

Troubleshooting

Technical Support Guide: Regioselective Alkylation of Imidazo[4,5-b]pyridine

[1] Department: Chemical Process Optimization & Synthesis Support Subject: Minimizing Regioisomer Formation (N1 vs. N3 vs.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Department: Chemical Process Optimization & Synthesis Support Subject: Minimizing Regioisomer Formation (N1 vs. N3 vs. N4) Document ID: TS-ORG-45B-002 Last Updated: February 2026

Executive Summary & Diagnostic Core

The Challenge: The Tautomeric Triad

The imidazo[4,5-b]pyridine scaffold presents a classic "three-headed" electrophilic attack problem. Unlike benzimidazole, the pyridine nitrogen (N4) introduces a strong dipole and electronic bias.

  • N3 (Distal): Typically the thermodynamically favored site for alkylation under standard basic conditions (

    
    ), driven by the stabilization of the transition state away from the pyridine lone pair.
    
  • N1 (Proximal): Often the kinetically favored product, or favored when the C2 position provides specific steric shielding.

  • N4 (Pyridine): A "distraction" nucleophile. While less acidic, it is highly nucleophilic, leading to quaternary salts or N-oxides, particularly with reactive electrophiles (e.g., MeI, BnBr).

Diagnostic Flowchart

Use this logic to determine your optimization strategy.

RegioControl Start Diagnostic: Which Isomer is Dominant? Mix Problem: 1:1 Mixture (N1/N3) Start->Mix N4_Side Problem: N4 Alkylation (Quat Salt) Start->N4_Side Wrong_Iso Problem: Wrong Isomer (Need N1, got N3) Start->Wrong_Iso Sol_Mix Solution: Switch Mechanism (Mitsunobu or Pre-alkylation) Mix->Sol_Mix Tautomeric control failed Sol_N4 Solution: Harder Base (NaH) or Transient Protection N4_Side->Sol_N4 Pyridine N too nucleophilic Sol_Wrong Solution: De Novo Synthesis (Cyclize AFTER alkylation) Wrong_Iso->Sol_Wrong Thermodynamic bias too strong

Figure 1: Decision tree for troubleshooting alkylation regioselectivity issues.

Troubleshooting & Optimization (FAQ Format)

Scenario A: "I am getting an inseparable mixture of N1 and N3 isomers."

Root Cause: The imidazo[4,5-b]pyridine anion is an ambident nucleophile. Under standard


 conditions (e.g., 

/DMF), the reaction is often under thermodynamic control, but the energy difference between the N1-alkyl and N3-alkyl transition states is negligible, especially if the C2 position is unsubstituted.

Corrective Actions:

  • Switch to "Hard" Conditions (Kinetic Control):

    • Protocol: Use NaH (1.1 equiv) in THF at 0°C .

    • Why: Sodium hydride ensures complete deprotonation before the electrophile is added. The tight ion pair between

      
       and the heterocycle can shield the N3 position (depending on coordination), sometimes shifting selectivity toward N1.
      
  • The Mitsunobu Inversion:

    • If alkylating with an alcohol, the Mitsunobu reaction (

      
      , DIAD) often exhibits different selectivity than base-mediated alkylation due to the bulky phosphonium intermediate.
      
    • Note: Mitsunobu reactions on this scaffold are sensitive to steric bulk at C2.

Scenario B: "I strictly need the N1 isomer, but N3 is the major product."

Root Cause: N3 is generally the thermodynamically preferred alkylation site because it minimizes electronic repulsion with the pyridine nitrogen lone pair (N4). Direct alkylation will almost always favor N3 or a mixture.

The "Gold Standard" Solution: De Novo Synthesis Do not alkylate the bicycle. Alkylate the diamine precursor before ring closure. This is the only self-validating method to guarantee >95% regiochemical purity.

  • Step 1: Monosubstitution of 2,3-diaminopyridine.

    • React 2,3-diaminopyridine with your alkyl halide.[1] The pyridine ring nitrogen (N1 of the diamine) is more nucleophilic than the exocyclic amine.

  • Step 2: Cyclization.[2][3][4]

    • Close the ring using formic acid (for H at C2) or an orthoester. This forces the alkyl group into the N1 position of the final bicycle.

Scenario C: "My product is water-soluble and mass spec shows M+15 (Methylation). I suspect N4 alkylation."

Root Cause: The pyridine nitrogen (N4) is highly nucleophilic. If the imidazole N-H is not fully deprotonated (using weak bases like


), or if the electrophile is extremely reactive (MeI), N4 attacks to form a pyridinium salt.

Corrective Actions:

  • Base Strength: Switch to Cs2CO3 or NaH . You must ensure the imidazole proton (

    
    ) is removed to create the imidazo-anion, which is more nucleophilic than the neutral pyridine N.
    
  • Solvent Switch: Avoid polar aprotic solvents (DMF/DMSO) if N4 alkylation is high; they enhance the nucleophilicity of the neutral pyridine. Try Acetonitrile or DCM with Phase Transfer Catalysts.

Comparative Data: Conditions vs. Regioselectivity

The following table summarizes expected outcomes based on literature precedents for 6-substituted-imidazo[4,5-b]pyridines.

MethodBase / ReagentSolventMajor IsomerMechanismNotes
Standard Alkylation

or

DMFN3 (60-80%)

(Thermo)
High mixture risk.

favors N3 via "Ceasium Effect".
Strong Base NaHTHF/DMFMixture

(Kinetic)
Faster reaction, but often lower regiocontrol.
Mitsunobu

/ DIAD
THFN3 (Variable)

-like
Highly dependent on alcohol sterics.
Pd-Catalysis

/ Ligand
TolueneN1 (High)Cross-couplingRequires aryl/vinyl halides. Avoids N4 issues.
De Novo (Pre-alk) N/AN/AN1 (Exclusive) CyclizationRecommended for N1 targets.

Validated Experimental Protocols

Protocol A: Direct Alkylation favoring N3 (Thermodynamic)

Best for: Quick SAR generation where N3 is acceptable.

  • Dissolution: Dissolve imidazo[4,5-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     (2.0 equiv) . Stir at RT for 30 mins.
    
    • Why Cs? Cesium's large ionic radius promotes a "loose" ion pair, allowing the anion to attack from the less sterically hindered N3 position.

  • Addition: Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at 60°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF).

  • Purification: Isomers usually separate on Silica (N1 is typically more polar/slower moving than N3).

Protocol B: N1-Selective Synthesis (The "De Novo" Route)

Best for: Scale-up of N1 isomers.

  • Starting Material: Begin with 2-chloro-3-nitropyridine.

  • Displacement: React with primary amine (

    
    )  (1.1 equiv) and 
    
    
    
    in EtOH.
    • Result: 2-(alkylamino)-3-nitropyridine.

  • Reduction: Hydrogenation (

    
    , Pd/C) or Fe/AcOH reduction.
    
    • Result: 2-(alkylamino)-3-aminopyridine.

  • Cyclization: Reflux in Triethyl Orthoformate (with catalytic pTsOH).

    • Result: Pure N1-alkyl-imidazo[4,5-b]pyridine.

References

  • Regioselectivity Mechanisms: L. Pokhodylo et al. Regioselectivity in the alkylation of imidazo[4,5-b]pyridines..[3]

  • Mitsunobu vs Alkylation: H. Goker et al. N-Alkylation of Some Imidazopyridines.5.

  • De Novo Synthesis Strategy: Y. Xing et al. Efficient synthesis of substituted imidazo[4,5-b]pyridine.[2].[2]

  • Biological Relevance & SAR: M. Zlatar et al. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[6].

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Welcome to the technical support center for the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic compound. We will delve into common issues, providing troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthetic Challenge

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a key building block in pharmaceutical research. Its synthesis, while achievable on a lab scale, presents unique challenges during scale-up. These can include regioselectivity issues during methylation, harsh conditions for functional group transformations, and difficulties in purification. This guide provides a systematic approach to addressing these potential hurdles.

A common and scalable synthetic route proceeds through the formation of the imidazo[4,5-b]pyridine core, followed by N-methylation and subsequent functional group manipulation to install the carboxylic acid. A likely precursor is the corresponding 6-cyano derivative, which can be hydrolyzed to the desired carboxylic acid.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 2,3-Diamino-5-bromopyridine C 6-Bromo-3H-imidazo[4,5-b]pyridine A->C Cyclocondensation B Glyoxylic Acid B->C E 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine C->E N-Methylation D Methyl Iodide / Base D->E G 6-Cyano-3-methyl-3H-imidazo[4,5-b]pyridine E->G Cyanation F Zn(CN)2 / Pd Catalyst F->G I 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid G->I Hydrolysis H Acid or Base Hydrolysis H->I

Caption: A plausible synthetic route for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis and scale-up of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

Part 1: Formation of the Imidazo[4,5-b]pyridine Core

Question 1: My cyclocondensation reaction between 2,3-diamino-5-bromopyridine and glyoxylic acid is giving low yields and multiple byproducts. What could be the cause?

Answer:

Low yields and byproduct formation in this step are often due to several factors:

  • Reaction Conditions: The condensation of a diamine with a carboxylic acid equivalent to form the imidazole ring often requires harsh dehydrating conditions, such as high temperatures or the use of reagents like polyphosphoric acid.[1] On a larger scale, localized overheating can lead to decomposition.

  • Oxidation: 2,3-diaminopyridines can be sensitive to air oxidation, especially at elevated temperatures. This can lead to colored impurities and reduced yield.

  • Decarboxylation: If using glyoxylic acid, premature decarboxylation can occur, leading to the formation of undesired products.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. A gradual ramp-up to the target temperature can prevent localized overheating.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the starting material.

  • Alternative Reagents: Consider using an orthoester like triethyl orthoformate, which can lead to cleaner reactions and higher yields for the formation of the imidazopyridine ring system.[2]

  • Stepwise Approach: A two-step process, involving the formation of an intermediate amide followed by cyclization, can sometimes provide better control and higher yields.[3]

Question 2: I am observing poor solubility of my starting materials in the chosen solvent, which is affecting reaction kinetics on a larger scale.

Answer:

Solubility issues are a common challenge in scaling up heterocyclic syntheses.

Troubleshooting Steps:

  • Solvent Screening: Conduct a thorough solvent screen to find a suitable medium that dissolves all reactants at the desired reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO are often used, but their removal on a large scale can be problematic.[4]

  • Co-solvent System: Employ a co-solvent system to improve solubility.

  • Phase-Transfer Catalysis: For certain steps, such as N-alkylation, phase-transfer catalysis can be an effective strategy to overcome solubility issues between reactants in different phases.[5]

Part 2: N-Methylation of the Imidazo[4,5-b]pyridine Core

Question 3: My N-methylation of 6-bromo-3H-imidazo[4,5-b]pyridine is resulting in a mixture of isomers. How can I improve the regioselectivity?

Answer:

The alkylation of the imidazo[4,5-b]pyridine core is known to be non-selective, often yielding a mixture of N1, N3, and N4-alkylated products.[4][5] The desired product is the N3-methylated isomer.

Troubleshooting Steps:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity of the methylation. Experiment with different bases (e.g., NaH, K2CO3) and solvents (e.g., DMF, THF, acetonitrile) to find the optimal conditions that favor N3 methylation.

  • Temperature Control: Lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable product.

  • Protecting Groups: While more complex, a protecting group strategy could be employed to block undesired methylation sites, followed by deprotection.

  • Purification: If a mixture is unavoidable, a robust purification method is essential. Column chromatography is common on a lab scale, but for larger quantities, crystallization or selective precipitation may be more practical.

Table 1: N-Methylation Conditions and Potential Outcomes

BaseSolventTemperatureExpected Outcome
NaHDMF0 °C to RTCan be effective but may lead to mixtures.[4]
K2CO3AcetoneRefluxMilder conditions, may offer better selectivity.
Part 3: Cyanation and Hydrolysis

Question 4: The palladium-catalyzed cyanation of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine is sluggish and gives incomplete conversion.

Answer:

Incomplete conversion in palladium-catalyzed cross-coupling reactions can be due to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Screen different palladium sources (e.g., Pd(PPh3)4, Pd2(dba)3) and ligands to find the most active catalytic system for this specific substrate.

  • Reagent Purity: Ensure that the zinc cyanide and all solvents are anhydrous, as water can poison the catalyst.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. Higher temperatures may be required, but can also lead to catalyst decomposition.

  • Inert Atmosphere: Rigorously maintain an inert atmosphere to prevent oxidation of the catalyst.

Question 5: The hydrolysis of 6-cyano-3-methyl-3H-imidazo[4,5-b]pyridine to the carboxylic acid is incomplete or leads to decomposition.

Answer:

Hydrolysis of nitriles on heterocyclic systems can be challenging and may require forcing conditions that can also lead to degradation of the ring system.

Troubleshooting Steps:

  • Acid vs. Base Hydrolysis: Evaluate both acidic and basic hydrolysis conditions.

    • Acidic Hydrolysis: Strong acids like concentrated HCl or H2SO4 at elevated temperatures are often effective.

    • Basic Hydrolysis: A strong base like NaOH or KOH in a high-boiling solvent (e.g., ethylene glycol) can also drive the reaction to completion.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate the hydrolysis and lead to cleaner reactions with higher yields.[2]

  • Monitoring Reaction Progress: Closely monitor the reaction by HPLC or TLC to determine the optimal reaction time and prevent over-hydrolysis or decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this synthesis?

A1: Key safety considerations include:

  • Handling of Reagents: Use appropriate personal protective equipment (PPE) when handling corrosive reagents like strong acids and bases, and toxic materials like methyl iodide and zinc cyanide.

  • Exothermic Reactions: Be aware of potentially exothermic steps, such as quenching reactions or the addition of strong reagents. Ensure adequate cooling capacity.

  • Pressure Build-up: Some reactions may evolve gas. Use a well-ventilated fume hood and appropriate pressure-relief systems.

Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compounds.

Q3: Are there any "green" chemistry considerations for this synthesis?

A3: Yes, several aspects can be optimized for a greener process:

  • Solvent Choice: Whenever possible, choose less hazardous solvents and minimize their use.

  • Catalysis: Utilize catalytic methods over stoichiometric reagents to reduce waste.

  • Atom Economy: Design the synthetic route to maximize the incorporation of atoms from the starting materials into the final product.[6]

  • Energy Efficiency: Employ energy-efficient methods like microwave-assisted synthesis where appropriate.[7]

Detailed Experimental Protocol (Hypothetical)

The following is a plausible, multi-step synthesis based on literature precedents for similar compounds.

Experimental_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis A Charge 2,3-diamino-5-bromopyridine and glyoxylic acid in PPA B Heat to 120-140 °C A->B C Quench with ice-water B->C D Neutralize and filter C->D E Suspend 6-bromo-3H-imidazo[4,5-b]pyridine in DMF with NaH F Add methyl iodide at 0 °C E->F G Warm to RT and stir F->G H Quench and extract G->H I Combine 6-bromo-3-methyl... with Zn(CN)2 and Pd(PPh3)4 in DMF J Heat under inert atmosphere I->J K Filter and concentrate J->K L Purify by chromatography/crystallization K->L M Reflux 6-cyano-3-methyl... in concentrated HCl N Cool and adjust pH to precipitate M->N O Filter and wash N->O P Dry to obtain final product O->P

Sources

Troubleshooting

Overcoming poor reactivity of starting materials for imidazo[4,5-b]pyridine synthesis

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical hete...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. The structural similarity of imidazo[4,5-b]pyridines to endogenous purines makes them a cornerstone in the development of novel therapeutics, from kinase inhibitors to antiviral agents.[1][2]

However, the synthesis of this scaffold is often plagued by the poor reactivity of its starting materials, particularly electron-deficient diaminopyridines or their reaction partners. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these synthetic hurdles and achieve consistent, high-yielding results.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you may encounter during the synthesis of imidazo[4,5-b]pyridines. Each answer provides a causal explanation and a series of actionable steps for optimization.

Q1: My condensation reaction between a 2,3-diaminopyridine and an aromatic aldehyde is resulting in low or no product yield. What are the primary causes and how can I resolve this?

A1: This is a classic and frequent challenge. Low yields in this condensation-cyclization-aromatization sequence typically stem from one of three areas: poor reactivity of the starting materials, unfavorable reaction equilibrium, or issues with the final oxidative aromatization step.

Causality & Explanation: The initial step is the formation of a Schiff base (imine) between one of the amino groups of the diaminopyridine and the aldehyde. The nucleophilicity of the diaminopyridine and the electrophilicity of the aldehyde are critical. If either partner is electron-deficient (e.g., a diaminopyridine with electron-withdrawing groups or a nitrobenzaldehyde), this initial condensation will be sluggish. Following cyclization to form the dihydro-imidazo intermediate, an oxidation step is required for aromatization to the final product. This step is often the bottleneck if the oxidant is too weak or incompatible with the substrate.[1][3]

Troubleshooting Workflow:

G start Low / No Yield check_sm 1. Verify Starting Material Purity & Reactivity start->check_sm Begin Troubleshooting optimize_cond 2. Enhance Condensation Conditions check_sm->optimize_cond Materials OK? boost_ox 3. Force Final Aromatization optimize_cond->boost_ox Still low yield? success Successful Synthesis boost_ox->success Problem solved? G cluster_0 Buchwald-Hartwig Optimization Cycle A 1. Ligand Selection (Bulky, Electron-Rich) B 2. Base Selection (Compatibility is Key) A->B C 3. Solvent & Temp (Aprotic, 80-110 °C) B->C D 4. Catalyst Precursor (Pd(OAc)₂, Pd₂(dba)₃) C->D D->A end Successful Coupling D->end start Failed C-N Coupling start->A

Caption: Key optimization parameters for Buchwald-Hartwig amination.

Actionable Solutions:

  • Ligand Selection is Critical:

    • For challenging heterocyclic couplings, standard ligands like P(t-Bu)₃ may not be sufficient.

    • Sterically Hindered Biaryl Phosphine Ligands: These are the gold standard. Use ligands such as XPhos , RuPhos , or BrettPhos . These ligands create a bulky coordination sphere around the palladium, which accelerates the rate-limiting reductive elimination step. [1] * Catalyst System: A combination of Pd(OAc)₂ with a ligand like Xantphos has been shown to be effective for coupling with pyridone nucleophiles. [4]

  • Base and Solvent Optimization:

    • Base: While NaOt-Bu is common, it can be too aggressive for some functionalized pyridines. Consider using weaker inorganic bases like Cs₂CO₃ or K₃PO₄ . For some systems, a strong, non-nucleophilic base like LiHMDS has proven optimal. [1] * Solvent: Anhydrous, polar aprotic solvents are required. Toluene , dioxane , or t-BuOH are standard choices. Ensure all reagents and the solvent are scrupulously dry.

  • Protecting Group Strategy:

    • If you are forming an N-H imidazo[4,5-b]pyridine, the imidazole N-H is acidic and can interfere with the reaction. Consider protecting it (e.g., with a Boc or SEM group) before performing subsequent cross-coupling reactions on the pyridine ring.

  • Consider a Tandem Approach:

    • Recent methods have been developed that combine SNAr, reduction, and condensation in a one-pot tandem process, starting from materials like 2-chloro-3-nitropyridine. This can be a highly efficient alternative to traditional cross-coupling. [5]

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to the imidazo[4,5-b]pyridine core?

A: There are two dominant strategies for constructing the core scaffold, each with distinct advantages depending on the desired substitution pattern.

G A Starting Materials B Route 1: Condensation / Cyclization A->B C Route 2: Sequential C-N Couplings A->C D 2,3-Diaminopyridine + Aldehyde / Carboxylic Acid B->D E ortho-Haloaminopyridine + Amine / Amide C->E F Imidazo[4,5-b]pyridine D->F E->F

Caption: Primary synthetic pathways to the imidazo[4,5-b]pyridine core.

  • Condensation and Oxidative Cyclization: This is the most traditional and widely used method. It involves reacting a substituted 2,3-diaminopyridine with a carbonyl compound (like an aldehyde or carboxylic acid) or its equivalent. This approach is robust but often requires high temperatures or harsh acidic conditions to drive the dehydration and a subsequent oxidation step to form the aromatic imidazole ring. [1]

  • Palladium-Catalyzed Cross-Coupling: This modern approach builds the ring in a stepwise fashion. A common sequence involves the Buchwald-Hartwig amination of a 2-halo-3-aminopyridine with an amine, followed by an intramolecular cyclization. [6][7]This method offers excellent control over regioselectivity, particularly for N1-substituted isomers, but requires careful optimization of the catalytic system. [6]

Q: My reaction is complete, but I've isolated a byproduct with a mass 16 units higher than my target. What is it and how can I avoid it?

A: You have most likely formed the N-oxide of your product. The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, especially when using strong oxidants or running reactions at high temperatures with exposure to air. [3]

  • Prevention:

    • Control Oxidants: If your synthesis requires an oxidant for the aromatization step, use the mildest conditions possible. Use a stoichiometric amount rather than a large excess and keep the temperature as low as feasible.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere, particularly for prolonged reactions at elevated temperatures, to prevent oxidation from atmospheric oxygen. [3]* Remediation:

    • If the N-oxide has already formed, it can often be reduced back to the parent pyridine using a reducing agent like PCl₃ or PPh₃ in a suitable solvent.

Q: Can microwave-assisted heating genuinely improve my difficult reaction?

A: Absolutely. For the synthesis of imidazo[4,5-b]pyridines, microwave irradiation is a proven enabling technology. It addresses the core problem of poor starting material reactivity by efficiently overcoming the reaction's activation energy.

  • Mechanism of Improvement: Microwaves cause rapid, uniform heating of the polar solvent and reactants, leading to a significant acceleration of reaction rates. This often allows reactions to be completed in minutes rather than hours. [8][9]* Key Benefits:

    • Higher Yields: By reducing reaction times, microwave heating minimizes the formation of thermal decomposition byproducts. * Cleaner Reactions: The rapid heating often leads to cleaner reaction profiles with fewer side products. [10] * Enabling Difficult Reactions: Reactions that fail under conventional heating can often be driven to completion with microwave assistance. This has been demonstrated for both condensation reactions and palladium-catalyzed couplings.

Validated Experimental Protocol: Microwave-Assisted Condensation

This protocol describes a general and robust method for the synthesis of 2-substituted-3H-imidazo[4,5-b]pyridines from a diaminopyridine and an aromatic aldehyde, leveraging microwave irradiation to enhance yield and reduce reaction time.

Objective: To synthesize 2-Aryl-3H-imidazo[4,5-b]pyridine via microwave-assisted condensation and oxidation.

Materials:

  • 5-Bromo-2,3-diaminopyridine (1.0 mmol, 1 equiv.)

  • Substituted Aromatic Aldehyde (1.1 mmol, 1.1 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous (3-5 mL)

  • Glacial Acetic Acid (catalytic, ~0.1 mmol)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial, add 5-bromo-2,3-diaminopyridine (188 mg, 1.0 mmol), the desired aromatic aldehyde (1.1 mmol), and a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (4 mL) and glacial acetic acid (6 µL, 0.1 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20-30 minutes. Note: The reaction progress should be monitored by TLC or LC-MS if possible by running short test reactions.

  • Work-up: After cooling the reaction vessel to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Precipitation: A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold diethyl ether or hexane to aid in drying.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.

Self-Validation:

  • Expected Outcome: Formation of a solid product. Yields for this microwave-assisted method are typically in the range of 70-95%. [10][8]* Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS to verify the molecular weight and fragmentation pattern.

References

  • Gawas, S., Shinde, S., & Shaikh, F. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Tomberg, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(15), 4643. [Link]

  • Pozharskii, A. F., et al. (2011). Available methods for synthesis of annelated imidazo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds, 47, 511-533. [Link]

  • Dubina, T. F., et al. (2024). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. [Link]

  • Dubina, T. F., et al. (2024). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Semantic Scholar. [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]

  • Perdih, A., & Dolenc, M. S. (2017). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 22(11), 1957. [Link]

  • Gouda, M. A., et al. (2013). Synthesis, in vitro antimicrobial and anticancer activities of novel coumarin substituted dihydrobenzoi[11]midazo[1,2-a]pyrimidin-4-ones. European Journal of Medicinal Chemistry, 70, 839-846. [Link]

  • Xing, Y.-Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines. Heterocyclic Communications, 19(5), 327-330. [Link]

  • Pozharskii, A. F., et al. (2011). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 47, 511-533. [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Wang, X., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 114, 117621. [Link]

  • Ghorai, S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4521-4529. [Link]

  • Almalki, F. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3232. [Link]

  • ResearchGate. (n.d.). A Buchwald-Hartwig method to synthesize imidazo[4,5-b]pyridine-2-one... ResearchGate. [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. [Link]

  • Pannico, M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4124. [Link]

  • Khader, A. M. A., et al. (2021). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Functionalization of Imidazo[4,5-b]pyridines via Suzuki-Miyaura Coupling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Troubleshooting of Pd-Catalyzed Cross-Couplings on Fused N-Heterocycles System Overview: The Scaffold Challenge The i...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Troubleshooting of Pd-Catalyzed Cross-Couplings on Fused N-Heterocycles

System Overview: The Scaffold Challenge

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for purines in kinase inhibitors (e.g., inhibition of Aurora kinases or EGFR). However, functionalizing this core via Suzuki coupling presents a dual-failure mode :

  • Catalyst Sequestration: The pyridine nitrogen (N4) acts as a strong

    
    -donor, displacing phosphine ligands and forming stable, inactive Palladium-bis(pyridine) complexes.
    
  • Protodeboronation: If coupling a heteroaryl boronic acid to the scaffold, the electron-rich nature of 2-heteroaryl boronates leads to rapid hydrolysis of the C-B bond before transmetalation can occur.

This guide provides the engineered solutions to bypass these thermodynamic traps.

Module A: Catalyst Architecture (The Engine)

The Problem: N-Coordination Poisoning

Standard catalysts like Pd(PPh


)

often fail because the imidazo[4,5-b]pyridine substrate outcompetes triphenylphosphine for the Pd center.
The Solution: Steric Bulk & Chelation

You must use ligands that are either too bulky to be displaced or bind so tightly (chelation) that the pyridine nitrogen cannot intervene.

Catalyst SystemRecommendation LevelMechanism of Action
Pd(dppf)Cl

· DCM
Primary Choice Bidentate Chelation: The ferrocenyl backbone locks the Pd, preventing ligand dissociation and N-coordination. Robust and air-stable.
XPhos Pd G3 / G4 High Performance Steric Shielding: The massive biaryl ligand creates a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the halide.
Pd(OAc)

+ SPhos
Specialist Water Soluble/Active: Excellent for coupling highly hindered boronic acids or when high water content is required to solubilize polar substrates.

Module B: Substrate Management (The Chassis)

The "N-H" Switch (Protection Strategy)

The imidazole N-H (position 1 or 3 depending on tautomer) is acidic (


).
  • Unprotected: Consumes 1 equivalent of base immediately. The resulting anion can form a stable palladacycle, halting the reaction.

  • Protected (Recommended): Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) . These are stable to basic Suzuki conditions but easily removed with acid later.

    • Note: Boc protection is risky as it can be thermally cleaved at the high temperatures (

      
      C) often required for this scaffold.
      
Regioselectivity Hierarchy

When poly-halogenated, the oxidative addition follows electronic deficiency:

  • C5 (Pyridine ring): Most electron-deficient

    
    Fastest Reaction .
    
  • C7 (Pyridine ring): Secondary reactivity.[1]

  • C2 (Imidazole ring): Least reactive to oxidative addition; often requires C-H activation or lithiation/iodination sequences.

Optimized Experimental Protocol

Objective: Coupling of 5-chloro-imidazo[4,5-b]pyridine with an aryl boronic acid.

Reagents
  • Substrate: 5-chloro-1-(phenylsulfonyl)-1H-imidazo[4,5-b]pyridine (1.0 equiv)

  • Boron Source: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [2][3] · DCM (0.05 equiv / 5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Inerting: Charge a microwave vial or pressure tube with the Substrate, Boronic Acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Why? Oxygen accelerates protodeboronation and oxidizes the phosphine ligands.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Add the aqueous K

    
    CO
    
    
    
    solution.
    • Critical: The biphasic mixture (Dioxane/Water) is essential. The water dissolves the inorganic base to activate the boronic acid (forming the boronate "ate" complex), while dioxane dissolves the organic halide.

  • Reaction: Heat to 90–100°C for 2–4 hours.

    • Tip: If using a microwave, set to 110°C for 30 minutes.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

Troubleshooting Logic (Diagnostic Matrix)

Troubleshooting Start Issue: Low Yield / No Conversion CheckSM Is Starting Material (Halide) consumed? Start->CheckSM SM_Yes Yes: Halide Consumed CheckSM->SM_Yes Analysis (LCMS) SM_No No: Halide Intact CheckSM->SM_No Analysis (LCMS) Protodeboronation Check Boronic Acid. Did it hydrolyze to H-Arene? SM_Yes->Protodeboronation Poisoning Catalyst Poisoning detected. Pyridine N is binding Pd. SM_No->Poisoning Sol_Proto Solution: Use Boronic Ester or MIDA Boronate. Add Base SLOWLY. Protodeboronation->Sol_Proto Sol_Poison Solution: Switch to XPhos Pd G3 or increase Temp >100°C. Poisoning->Sol_Poison

Caption: Diagnostic logic flow for identifying failure modes in heteroaryl cross-coupling.

FAQ: Specific Failure Scenarios

Q: My reaction turns black immediately, and no product forms.

  • Diagnosis: "Pd Black" precipitation. The catalyst is decomposing before oxidative addition.

  • Fix: Your ligand is too labile. Switch from Pd(PPh

    
    )
    
    
    
    to Pd(dppf)Cl
    
    
    . Ensure your solvent is rigorously degassed; oxygen kills the active Pd(0) species.

Q: I see the homocoupling of the boronic acid (Ar-Ar) but no cross-coupling.

  • Diagnosis: Oxidative homocoupling.

  • Fix: This requires oxygen.[2][4] You have an air leak. Re-run under strict Argon atmosphere. Alternatively, reduce the amount of catalyst; excess Pd can promote homocoupling.

Q: The boronic acid is disappearing, but the imidazopyridine remains untouched.

  • Diagnosis: Protodeboronation.[5] The heteroaryl boronic acid is unstable in the basic aqueous media.

  • Fix:

    • Switch to a Pinacol Ester or MIDA Boronate (slow release of active species).

    • Use anhydrous conditions: CsF or K

      
      PO
      
      
      
      in dry Toluene/Dioxane (requires a boronic ester, not acid).

Mechanistic Visualization: The N-Poisoning Trap

Mechanism Pd_Active Active Catalyst L-Pd(0) Trap Dead Catalyst (Pd-N Coordination) Pd_Active->Trap Standard Ligand (PPh3) Product_Path Oxidative Addition (C-Cl Insertion) Pd_Active->Product_Path Bulky Ligand (XPhos/dppf) Substrate Imidazo[4,5-b]pyridine (Substrate) Substrate->Trap Substrate->Product_Path

Caption: Competition between productive oxidative addition and non-productive nitrogen coordination (poisoning).

References

  • Regioselectivity & Optimization: Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2018).[2] Molecules. Link

  • Catalyst Poisoning Mechanisms: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2010).[6] Organometallics. Link

  • Protodeboronation Kinetics: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. (2022).[6][7] J. Am. Chem. Soc. Link

  • General Heteroaryl Coupling: Suzuki–Miyaura Cross-Coupling of Unprotected Halopurine Nucleosides in Water.[8] (2006).[8][9] Eur. J. Org.[1] Chem. Link

Sources

Reference Data & Comparative Studies

Validation

Scaffold Analysis: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid Derivatives vs. Clinical c-Met Inhibitors

Executive Summary: The Pharmacophore Perspective 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is not a drug in itself; it is a critical pharmacophore building block (scaffold) used in the rational design of Type...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Perspective

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is not a drug in itself; it is a critical pharmacophore building block (scaffold) used in the rational design of Type I ATP-competitive c-Met inhibitors.

In the landscape of c-Met inhibition, researchers utilize this scaffold to replace the quinoline core found in first-generation inhibitors like Crizotinib . The imidazo[4,5-b]pyridine core offers distinct advantages in kinase selectivity and solubility due to its specific nitrogen positioning, which facilitates unique hydrogen bonding networks within the ATP-binding pocket (specifically with the hinge region residues Met1160 and Pro1158).

This guide compares the potential of inhibitors derived from this specific acid scaffold against established clinical alternatives (Crizotinib, Cabozantinib, and Savolitinib).

Mechanistic Comparison: The Hinge Binder War

The efficacy of a c-Met inhibitor is defined by how well it occupies the ATP-binding pocket.

The Challenger: Imidazo[4,5-b]pyridine Scaffold

Derivatives synthesized from 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid function as Type I Inhibitors .

  • Binding Mode: The scaffold mimics the purine ring of ATP. The nitrogen atoms in the imidazo-pyridine ring form hydrogen bonds with the backbone of Met1160 in the kinase hinge region.[1]

  • The "Tail" Strategy: The carboxylic acid at position 6 serves as the synthetic handle. By amidation, medicinal chemists attach solubilizing groups (e.g., piperazines, morpholines) that extend into the solvent-exposed region, improving ADME properties without disrupting the hinge binding.

The Incumbents (Clinical Standards)
DrugClassCore ScaffoldBinding Characteristics
Crizotinib Type I2-Aminopyridine / QuinolineU-shaped conformation. Stacks with Tyr1230. High potency but broader off-target activity (ALK, ROS1).
Cabozantinib Type IIQuinoline-carboxamideDeep Pocket Binder. Binds to the inactive DFG-out conformation. Broader spectrum (VEGFR2, RET), leading to higher toxicity.
Savolitinib Type ITriazolopyrazineHigh Selectivity. Designed to minimize renal toxicity by avoiding quinoline-related metabolites.
Signaling Pathway Visualization

The following diagram illustrates the HGF/c-Met signaling cascade and where these inhibitors intervene.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K RAS RAS cMet->RAS ATP ATP ATP->cMet Phosphorylation (Tyr1234/1235) Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->cMet Blocks ATP Binding (Comp. Inhibition) AKT AKT PI3K->AKT Outcomes Proliferation, Motility, Invasion AKT->Outcomes MAPK MAPK/ERK RAS->MAPK MAPK->Outcomes

Figure 1: c-Met signaling pathway showing the competitive inhibition point of Imidazo[4,5-b]pyridine derivatives against ATP.

Comparative Performance Analysis

Kinase Selectivity Profile

One of the primary reasons for utilizing the 3-Methyl-3H-imidazo[4,5-b]pyridine core is to improve selectivity over the quinoline core found in Crizotinib, which is known to inhibit ALK and ROS1 potently.

  • Imidazo[4,5-b]pyridine Derivatives: Generally exhibit >100-fold selectivity for c-Met over ALK/ROS1 due to subtle steric differences in the ATP pocket that disfavor the bulkier fused ring systems in ALK.

  • Crizotinib: Dual c-Met/ALK inhibitor (Clinical utility in ALK+ NSCLC, but potential for off-target toxicity in c-Met driven tumors).

Quantitative Potency Data (Representative)

Data synthesized from structure-activity relationship (SAR) studies of imidazo-pyridine derivatives vs. clinical standards.

Compoundc-Met IC50 (Enzymatic)c-Met IC50 (Cellular - EBC-1)Selectivity (c-Met vs VEGFR2)
Imidazo[4,5-b]pyridine Deriv. 3 - 50 nM 10 - 200 nM High (>500x)
Crizotinib4 nM8 nMModerate
Cabozantinib1.3 nM10 nMLow (Potent VEGFR2 inhibitor)
Savolitinib3 nM6 nMHigh

Interpretation: While the "Parent Acid" (3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid) has no intrinsic activity, its optimized amide derivatives can achieve nanomolar potency comparable to Crizotinib, but often with a cleaner safety profile regarding VEGFR2 inhibition (which causes hypertension).

Experimental Protocols

Synthesis Workflow: From Acid to Active Inhibitor

The carboxylic acid moiety is the "gateway" to biological activity. The following protocol outlines the standard conversion of the 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid into a bioactive amide.

Reagents:

  • Starting Material: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

  • Coupling Agents: HATU or EDCI/HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Amine Partner: Substituted piperidine or piperazine (The "Tail").

Protocol:

  • Activation: Dissolve 1.0 eq of the carboxylic acid in dry DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 30 minutes to form the activated ester.

  • Coupling: Add 1.1 eq of the amine partner (e.g., 4-(4-methylpiperazin-1-yl)aniline). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Dilute with ethyl acetate and wash with saturated NaHCO3 and brine.

  • Purification: The crude product is purified via flash column chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via 1H-NMR and LC-MS (Look for the amide carbonyl peak ~165 ppm in 13C NMR).

Synthesis_Flow Acid 3-Methyl-3H-imidazo[4,5-b] pyridine-6-carboxylic acid Activation Activation (HATU/DIPEA/DMF) Acid->Activation Amine Amine Addition (R-NH2) Activation->Amine Crude Crude Amide Amine->Crude Purified Active c-Met Inhibitor Crude->Purified Flash Chrom.

Figure 2: Synthetic pathway converting the scaffold acid into a bioactive inhibitor.

TR-FRET Kinase Binding Assay

To validate the affinity of the synthesized derivative against c-Met.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the competition between the test compound and a fluorescently labeled tracer for the ATP binding site.

Step-by-Step:

  • Preparation: Prepare a 384-well plate.

  • Enzyme Mix: Dilute recombinant human c-Met kinase (cytoplasmic domain) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 5 µL of the test compound (derived from the imidazo-pyridine acid) at varying concentrations (serial dilution).

  • Tracer Addition: Add 5 µL of Eu-labeled anti-GST antibody and AlexaFluor-labeled tracer (Kinase Tracer 236).

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure fluorescence emission at 615 nm (Donor) and 665 nm (Acceptor) using a microplate reader (e.g., PerkinElmer EnVision).

  • Calculation: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine IC50.

Self-Validating Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference: Include Staurosporine or Crizotinib as a positive control on every plate. If Crizotinib IC50 deviates >2-fold from historical data (approx 3-5 nM), discard the run.

Conclusion: Strategic Positioning

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a vital tool for medicinal chemists aiming to escape the patent space and toxicity profile of quinoline-based inhibitors.

  • Advantages: It provides a rigid, planar scaffold that fits the c-Met hinge region while offering a clear vector (the carboxylic acid position) to tune solubility and pharmacokinetic properties.

  • Disadvantages: As a raw material, it is inactive. It requires synthetic elaboration.

  • Verdict: For researchers developing "Next-Gen" c-Met inhibitors, this scaffold offers a promising balance of selectivity (superior to Cabozantinib) and structural novelty (distinct from Savolitinib).

References

  • Liu, Q., et al. (2016). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity.[2] Bioorganic & Medicinal Chemistry, 25(2), 639-650.

  • Cui, J. J., et al. (2011). Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors with high antitumor activity. Journal of Medicinal Chemistry, 54(18), 6342-6363.

  • Underhill, C. P., et al. (2011). Fragment-based discovery of a novel class of c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7069-7072.

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(18), 7577–7589.

Sources

Comparative

Comparing the biological activity of imidazo[4,5-b]pyridine isomers.

Executive Summary: The Purine Isostere Advantage In the landscape of nitrogen-fused heterocycles, imidazo[4,5-b]pyridine stands as a "privileged scaffold" due to its distinct structural isomorphism with purine (imidazo[4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Isostere Advantage

In the landscape of nitrogen-fused heterocycles, imidazo[4,5-b]pyridine stands as a "privileged scaffold" due to its distinct structural isomorphism with purine (imidazo[4,5-d]pyrimidine). Unlike its isomers—imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine—the [4,5-b] fused system offers a unique electronic distribution that optimizes hydrogen bonding in ATP-binding pockets, making it a premier candidate for kinase inhibition and antineoplastic applications.

This guide provides a rigorous comparison of the biological activities of imidazo[4,5-b]pyridine derivatives against their isomeric counterparts, supported by experimental data, Structure-Activity Relationship (SAR) insights, and validated protocols.

Structural & Electronic Comparison of Isomers

The biological divergence of imidazopyridine isomers stems from the position of the nitrogen atom in the pyridine ring relative to the fused imidazole. This variation dictates dipole moments, basicity, and H-bond donor/acceptor capabilities.

The Isomeric Landscape
Isomer ScaffoldIUPAC Core StructureKey Biological NicheElectronic Characteristic
Imidazo[4,5-b]pyridine Pyridine fused to imidazole (N at pos 4)Anticancer (Kinase Inhibitors) , AntiviralHigh affinity for ATP-binding sites (Purine mimic).
Imidazo[4,5-c]pyridine Pyridine fused to imidazole (N at pos 5)Immunomodulation, Anti-inflammatoryAltered H-bond geometry; often less potent in kinase assays than [4,5-b].
Imidazo[1,2-a]pyridine Bridgehead nitrogen fusionAntimicrobial , GABAergic agentsHigh metabolic stability; distinct from purine geometry.
Mechanistic Implication

The [4,5-b] isomer mimics the N7/N9 region of adenine more effectively than the [4,5-c] isomer. This allows [4,5-b] derivatives to engage in critical "hinge region" interactions within kinase domains (e.g., CDK9, Aurora kinases), often resulting in superior IC50 values compared to [4,5-c] analogs.

Biological Activity Profile: Imidazo[4,5-b]pyridine[1][2][3][4][5][6][7][8][9][10]

Anticancer Activity (Primary Domain)

The most significant application of imidazo[4,5-b]pyridines is in oncology.[1] Derivatives substituted at the C2 and C6 positions have demonstrated potent inhibition of Cyclin-Dependent Kinases (CDKs) and tubulin polymerization.

Key Data: Antiproliferative Potency (IC50)

Data synthesized from recent comparative studies (e.g., MDPI, 2023).

Compound ClassTarget MechanismCell Line: HCT116 (Colon)Cell Line: MCF-7 (Breast)Reference Standard
Unsubstituted Amidine-[4,5-b] DNA Intercalation / Minor Groove0.4 µM 1.2 µMDoxorubicin
2-Imidazolinyl-[4,5-b] Topoisomerase II Inhibition0.7 µM 0.9 µMEtoposide
Acrylonitrile-[4,5-b] Tubulin Polymerization Inhibition0.2 µM0.25 µM Colchicine
CDK9 Inhibitor-[4,5-b] CDK9/Cyclin T1 binding0.63 µM0.85 µMSorafenib (0.76 µM)

Insight: The cyclic amidino group (2-imidazolinyl) at the para-position of the phenyl ring (attached to C2) significantly enhances lipophilicity and cellular uptake compared to acyclic amidines, correlating with a 2-fold increase in potency.

Antimicrobial & Antiviral Activity

While imidazo[1,2-a]pyridines are traditionally superior antibacterials, specific [4,5-b] derivatives have carved a niche.[2][1]

  • Antibacterial: Most [4,5-b] derivatives show MIC > 64 µM.[1] However, bromo-substitution at the pyridine nucleus combined with a 2-imidazolinyl group confers moderate activity against E. coli (MIC 32 µM).[1]

  • Antiviral: C6-bromo and C2-phenyl derivatives show selective activity against Respiratory Syncytial Virus (RSV) with EC50 values ~21 µM.[3][1]

Structure-Activity Relationship (SAR) Logic

The optimization of the imidazo[4,5-b]pyridine scaffold relies on three vectors:

  • C2-Position: Critical for target specificity (e.g., aryl groups for kinases, amidines for DNA binding).

  • N-Alkylation (N1/N3): Modulates solubility and prevents metabolic N-oxidation.

  • Pyridine Ring Substitution (C5/C6): Electron-withdrawing groups (Br, CN) here enhance the acidity of the NH proton (if unsubstituted) or alter the dipole for better pocket fit.

Visualization: SAR & Signaling Pathway

The following diagram illustrates the SAR logic and the downstream signaling effects of CDK9 inhibition by [4,5-b] derivatives.

G cluster_0 SAR: Imidazo[4,5-b]pyridine Core cluster_1 Mechanism: CDK9 Inhibition in Cancer Core Imidazo[4,5-b]pyridine Scaffold C2_Sub C2-Position: Aryl/Amidine Groups (Determines Potency) Core->C2_Sub C6_Sub C6-Position: Br / CN / Halogens (Modulates Lipophilicity) Core->C6_Sub N_Alk N1/N3-Position: Alkyl Chains (Solubility/PK) Core->N_Alk Inhibitor [4,5-b] Derivative CDK9 CDK9 / Cyclin T1 Complex Inhibitor->CDK9 Inhibits RNAPII RNA Polymerase II (Hyper-phosphorylation) Inhibitor->RNAPII Blocks Phos. CDK9->RNAPII Phosphorylates MCL1 MCL-1 / MYC (Anti-apoptotic Proteins) RNAPII->MCL1 Transcription RNAPII->MCL1 Downregulates Apoptosis Apoptosis (Cell Death) MCL1->Apoptosis Prevents MCL1->Apoptosis Triggers

Caption: SAR optimization vectors (Left) and the downstream apoptotic cascade triggered by CDK9 inhibition (Right).

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for evaluating imidazo[4,5-b]pyridine derivatives.

Synthesis: Pinner Reaction for Amidine Derivatives

Objective: Synthesize C2-amidino substituted imidazo[4,5-b]pyridines (High potency class).

  • Precursor Preparation: Dissolve the corresponding cyano-substituted imidazo[4,5-b]pyridine (1.0 equiv) in anhydrous ethanol (0.5 M).

  • Imidate Formation: Bubble dry HCl gas through the solution at 0°C for 2–4 hours until saturation. Seal and stir at 4°C for 24–48 hours.

    • Checkpoint: Monitor TLC for disappearance of the nitrile spot.

  • Precipitation: Dilute with anhydrous diethyl ether to precipitate the imidate ester hydrochloride . Filter and dry under vacuum (Do not expose to moisture).

  • Amidine Synthesis: Resuspend the imidate ester in anhydrous ethanol. Add the appropriate amine (e.g., ethylenediamine for cyclic amidines) (2.0 equiv).

  • Cyclization/Amination: Reflux for 4–6 hours.

  • Purification: Evaporate solvent. Basify with 2M NaOH to pH 10. Extract with dichloromethane. Recrystallize from ethanol/ether.

    • Validation: Confirm structure via 1H-NMR (distinct amidine protons) and HRMS.

Assay: CDK9 Kinase Inhibition (ADP-Glo™)

Objective: Quantify IC50 against CDK9/Cyclin T1.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant CDK9/Cyclin T1 complex to 2 ng/µL in Kinase Buffer.

  • Substrate Mix: Prepare peptide substrate (PDKtide) at 0.2 µg/µL + ATP (10 µM).

  • Compound Addition:

    • Add 1 µL of compound (serial dilutions in DMSO) to a 384-well white plate.

    • Add 2 µL of Enzyme Mix. Incubate 10 min at RT.

  • Reaction Start: Add 2 µL of Substrate Mix. Incubate for 45 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 2023.[3][1] Link

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Current Medicinal Chemistry, 2023. Link

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents. European Journal of Medicinal Chemistry, 2022. Link

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. European Journal of Medicinal Chemistry, 2023. Link

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives. ResearchGate, 2025. Link

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid Analogs

This guide provides a technical analysis of the structure-activity relationship (SAR) for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2). This scaffold serves as a critical intermediate in the d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structure-activity relationship (SAR) for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2). This scaffold serves as a critical intermediate in the development of Peptidyl Arginine Deiminase 4 (PAD4) inhibitors and novel anticancer agents .

Executive Summary

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a fused heterocyclic scaffold acting as a purine bioisostere. While the free acid itself exhibits limited cell permeability and biological potency, it functions as a high-value "warhead handle." Its primary pharmacological utility arises when derivatized at the C-6 carboxylic acid (to improve permeability/binding) and the C-2 position (to determine target specificity).

Key Applications:

  • Primary: PAD4 Inhibition (Autoimmune diseases: RA, Lupus).

  • Secondary: Cytotoxicity against multidrug-resistant (MDR) cancer lines (e.g., MDA-MB-231).[1]

  • Mechanism: Blocks histone citrullination and Neutrophil Extracellular Trap (NET) formation.[2][3]

Chemical Architecture & SAR Map

The molecule is divided into three critical interaction zones. Modifications in these regions dictate the shift between anti-inflammatory (PAD4) and cytotoxic (Anticancer) profiles.

Zone 1: The C-6 Carboxylic Acid (The Linker)
  • Function: Serves as the attachment point for solubilizing groups or pharmacophores.

  • SAR Insight: The free acid (

    
    ) is generally inactive in cellular assays due to poor membrane penetration.
    
  • Optimization: Conversion to amides (e.g., coupling with tert-butyl piperidin-3-ylcarbamate) dramatically increases potency (IC

    
     drops from >10 µM to sub-micromolar levels). Methyl esters are often used as prodrugs or stable intermediates (e.g., EV-AT1616-001).
    
Zone 2: The N-3 Methyl Group (The Anchor)
  • Function: Provides steric bulk and hydrophobic interaction within the binding pocket.

  • SAR Insight: The

    
    -methyl group is conserved across most potent PAD4 inhibitors, suggesting it occupies a specific hydrophobic pocket in the enzyme active site, stabilizing the ligand-protein complex.
    
Zone 3: The C-2 Position (The Specificity Driver)
  • Function: Determines the biological target.

  • PAD4 Profile: Requires bulky heteroaryl substituents (e.g., pyrrolo[2,3-b]pyridine).

  • Anticancer Profile: Favors 2-aryl substituents (e.g., phenyl, 4-fluorophenyl). Electron-withdrawing groups (F, Cl) on the phenyl ring enhance lipophilicity and cytotoxicity.

Visual SAR Analysis

SAR_Map Core 3-Methyl-3H-imidazo[4,5-b] pyridine-6-carboxylic acid C6 Region 1: C-6 Carboxyl (Linker/Solubility) Core->C6 N3 Region 2: N-3 Methyl (Pocket Anchor) Core->N3 C2 Region 3: C-2 Position (Specificity Driver) Core->C2 Amide Amide C6->Amide Amidation (e.g., Piperidine) Increases Potency >10x Ester Ester C6->Ester Methyl Ester (Prodrug/Intermediate) Conserved Conserved N3->Conserved Methyl Group Essential for Binding Heteroaryl Heteroaryl C2->Heteroaryl Heteroaryl (Pyrrolo-pyridine) -> PAD4 Inhibition Aryl Aryl C2->Aryl Aryl (4-F-Phenyl) -> Cytotoxicity (Cancer)

Figure 1: Structural dissection of the 3-methyl-3H-imidazo[4,5-b]pyridine scaffold highlighting the three critical regions for medicinal chemistry optimization.

Comparative Performance Data

Case Study A: PAD4 Inhibition (Autoimmune Focus)

Inhibitors of PAD4 prevent the citrullination of arginine residues, a key step in the pathology of Rheumatoid Arthritis.[4] The data below compares the core intermediate against optimized derivatives.

Compound IDStructure DescriptionC-6 ModificationC-2 ModificationPAD4 Activity (IC

)
Clinical Relevance
Core Acid Parent ScaffoldFree Acid (-COOH)H> 50 µMInactive (Poor Entry)
EV-AT1616 Methyl EsterMethyl Ester (-COOMe)H> 10 µMSynthetic Intermediate
EV-AT1617 Optimized LeadAmide (Piperidine)Pyrrolo[2,3-b]pyridine< 0.5 µM High Potency
Analog 6b Cytotoxic VariantAmide (Cyclopropyl)4-Fluorophenyl> 5 µM (PAD4)Low Specificity for PAD4

Analysis: The transition from the Core Acid to EV-AT1617 demonstrates the necessity of the "Amide + Heteroaryl" combination. The acid alone lacks the binding energy and permeability required for intracellular enzyme inhibition.

Case Study B: Cytotoxicity (Oncology Focus)

When the C-2 position is substituted with simple aryl groups, the molecule shifts activity towards cytotoxicity against cancer lines like MDA-MB-231 (Breast Cancer).

AnalogC-2 SubstituentC-6 SubstituentMDA-MB-231 IC

(µM)
Microsomal Stability
5n PhenylCarboxylic Acid> 100High
5o PhenylMethyl Ester25.0Moderate
6b 4-FluorophenylCyclopropyl Amide0.457 High

Analysis: Analog 6b is the standout performer.[1] The addition of the Fluorine atom (metabolic blocker/lipophilicity enhancer) and the cyclopropyl amide (conformational constraint) results in a potent cytotoxic agent, significantly outperforming the parent acid 5n .

Experimental Protocols

Protocol 1: Synthesis of C-6 Amide Derivatives

This protocol describes the conversion of the carboxylic acid core into a bioactive amide (e.g., for PAD4 inhibition).

  • Activation: Dissolve 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Coupling Agent: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at 0°C for 15 minutes to form the activated ester.

  • Amine Addition: Add the target amine (e.g., tert-butyl piperidin-3-ylcarbamate) (1.1 eq).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol 2: PAD4 Inhibition Assay (In Vitro)

Self-validating workflow to measure IC


.

Assay_Workflow Step1 Enzyme Prep Incubate hPAD4 (10 nM) with Test Compound Step2 Substrate Addition Add BAEE (N-benzoyl-L-arginine ethyl ester) Initiate Citrullination Step1->Step2 Step3 Reaction 37°C for 30 mins Buffer: Tris-HCl, CaCl2, DTT Step2->Step3 Step4 Quenching Add Color Reagent (9M H2SO4 + H3PO4) Step3->Step4 Step5 Readout Measure Absorbance @ 530 nm (Citrulline Detection) Step4->Step5

Figure 2: Colorimetric assay workflow for determining PAD4 inhibitory potency.

Validation Step: Always run a positive control (e.g., Cl-amidine or GSK484 ) alongside test compounds. A valid assay must show >90% inhibition for the positive control at 10 µM.

References

  • ResearchGate. SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives.Link

  • Google Patents. Benzoimidazole derivatives as PAD4 inhibitors (WO2016185279A1).Link

  • Google Patents. Aza-benzimidazole inhibitors of PAD4 (US9765093B2).Link

  • PubMed. Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres.[5]Link[5]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.Link

Sources

Comparative

The Translational Tightrope: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[4,5-b]pyridine Kinase Inhibitors

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising molecule in a test tube to a potential therapeutic in a living system is a translational tightrope walk....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising molecule in a test tube to a potential therapeutic in a living system is a translational tightrope walk. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating potent activity against a range of cancer-relevant kinases.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of select imidazo[4,5-b]pyridine kinase inhibitors, supported by experimental data and detailed methodologies. Our focus is to illuminate the critical transition from controlled, cell-free environments to the complex biological milieu of a living organism, offering insights into the causality behind experimental choices and the interpretation of results.

The In Vitro to In Vivo Disconnect: A Fundamental Challenge

A common hurdle in drug discovery is the often-observed disparity between a compound's performance in biochemical and cellular assays (in vitro) and its efficacy in animal models (in vivo). While potent low nanomolar activity in an isolated enzyme assay is a crucial first step, it is by no means a guarantee of success in a more complex biological system. Factors such as cell permeability, off-target effects, metabolic stability, and pharmacokinetic properties all come into play when a compound is introduced into a living organism. This guide will explore these nuances through the lens of the imidazo[4,5-b]pyridine class of kinase inhibitors.

Case Study 1: CCT137690 - A Potent Aurora Kinase Inhibitor

The Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[3][4] CCT137690 is a highly selective, orally bioavailable imidazo[4,5-b]pyridine derivative that has demonstrated potent inhibition of Aurora A and B kinases.[3][5]

In Vitro Efficacy of CCT137690

In vitro evaluation of CCT137690 has revealed low nanomolar IC50 values in both biochemical and cellular assays.[3] Biochemical assays, which measure the direct inhibition of the isolated kinase enzyme, provide a measure of the compound's intrinsic potency. Cellular assays, on the other hand, assess the inhibitor's ability to engage its target within a living cell and elicit a biological response, such as the inhibition of cell proliferation.

Assay Type Target Kinase IC50 (µM) Reference
BiochemicalAurora-A0.015 ± 0.003[5]
BiochemicalAurora-B0.025[5]
BiochemicalAurora-C0.019[5]
Cellular (SW620)Cell ProliferationNot specified, but potent[5]
Cellular (HCT116, HeLa)Histone H3 Phosphorylation (Aurora B substrate)Efficient inhibition[3]
Cellular (HCT116, HeLa)TACC3 Phosphorylation (Aurora A substrate)Efficient inhibition[3]

Table 1: In Vitro Activity of the Imidazo[4,5-b]pyridine Aurora Kinase Inhibitor CCT137690.

The potent biochemical activity of CCT137690 is successfully translated into cellular activity, as evidenced by the inhibition of downstream substrates of both Aurora A and B kinases.[3] This indicates good cell permeability and target engagement in a cellular context.

In Vivo Efficacy of CCT137690

The true test of a preclinical candidate lies in its in vivo efficacy. CCT137690 has been evaluated in a human tumor xenograft model using SW620 colon carcinoma cells. Following oral administration, CCT137690 was shown to inhibit tumor growth with no observable toxicity, as determined by body weight loss.[5] Furthermore, in a transgenic mouse model of neuroblastoma, a disease often characterized by MYCN amplification, CCT137690 significantly inhibited tumor growth.[3] This is particularly noteworthy as Aurora kinase A is known to regulate the stability of the MYCN oncoprotein.

The successful translation of in vitro potency to in vivo efficacy for CCT137690 highlights the importance of favorable pharmacokinetic properties, including high oral bioavailability, which allows for sufficient drug exposure at the tumor site to inhibit the target kinase.[5]

Case Study 2: Imidazo[4,5-b]pyridines as CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation and has emerged as a promising target in various cancers, particularly those addicted to the expression of short-lived anti-apoptotic proteins like Mcl-1.[6][7][8] Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDK9.[9][10]

In Vitro vs. Cellular Activity of CDK9 Inhibitors

A study of novel imidazo[4,5-b]pyridine derivatives demonstrated a strong correlation between their CDK9 inhibitory activity in a biochemical assay and their antiproliferative effect in cancer cell lines.[6] This suggests that for this series of compounds, CDK9 is a primary driver of their anticancer effects.

Compound CDK9 IC50 (µM) MCF-7 GI50 (µM) HCT116 GI50 (µM) Reference
Compound VIII0.92Not specified1.12[9]
Compound IX0.85Not specified1.05[9]
Representative Compound0.63 - 1.32Significant ActivityRemarkable Activity[10]

Table 2: Correlation of In Vitro CDK9 Inhibition with Cellular Antiproliferative Activity for Imidazo[4,5-b]pyridine Derivatives.

In Vivo Efficacy of a Representative CDK9 Inhibitor

While specific in vivo data for the compounds in Table 2 was not detailed in the provided sources, a separate study on an imidazole[1,2-a] pyridine derivative (a related scaffold) targeting CDK9 demonstrated significant tumor progression reduction in a patient-derived orthotopic xenograft (PDOX) mouse model.[11] This compound also showed inhibition of the downstream marker of CDK9 activity, phosphorylation of RNA Polymerase II, in tumor tissue homogenates.[11] This provides a strong rationale that potent and cell-active imidazo[4,5-b]pyridine CDK9 inhibitors would likely demonstrate in vivo efficacy, provided they possess suitable pharmacokinetic properties.

Experimental Methodologies: A Guide to Best Practices

To ensure the generation of robust and reproducible data, it is imperative to follow well-validated experimental protocols. Below are detailed, step-by-step methodologies for key assays discussed in this guide.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

TR-FRET assays are a common and robust method for measuring kinase activity in a high-throughput format. They rely on the transfer of energy from a donor fluorophore (e.g., terbium chelate) to an acceptor fluorophore (e.g., fluorescein) when they are brought into close proximity, which occurs when a substrate is phosphorylated by the kinase.

Protocol for a Generic TR-FRET Kinase Assay:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest in the reaction buffer.

    • Prepare a stock solution of the appropriate fluorescently labeled substrate and ATP in the reaction buffer.

    • Prepare a serial dilution of the imidazo[4,5-b]pyridine inhibitor in DMSO, followed by a further dilution in the reaction buffer.

    • Prepare a stop/detection buffer containing EDTA to chelate Mg2+ and stop the kinase reaction, and a terbium-labeled anti-phospho-substrate antibody.

  • Assay Procedure:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the stop/detection buffer to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13][14][15]

In Vivo Tumor Xenograft Efficacy Study

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug evaluation.

Protocol for a Subcutaneous Xenograft Model:

  • Cell Culture and Preparation:

    • Culture the desired human cancer cell line (e.g., SW620) under standard conditions.

    • Harvest the cells during the logarithmic growth phase and assess cell viability (typically >90%) using a method like trypan blue exclusion.

    • Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). For some cell lines, mixing with an extracellular matrix like Matrigel can improve tumor take rates.[16]

  • Animal Handling and Tumor Implantation:

    • Use immunocompromised mice (e.g., nude or NOD/SCID), typically 6-8 weeks old.

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse using a 26- or 27-gauge needle.[16]

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the imidazo[4,5-b]pyridine inhibitor via the desired route (e.g., oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle used to formulate the drug.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of general health and drug toxicity.

  • Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

    • Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the compound.[16][17][18][19]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of their inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases are central regulators of cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome segregation and cytokinesis.[4][20] Inhibition of Aurora kinases by compounds like CCT137690 leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[3]

Aurora_Kinase_Pathway cluster_input cluster_aurora cluster_inhibitor cluster_outcome Mitotic_Signals Mitotic Signals Aurora_A Aurora A Mitotic_Signals->Aurora_A Aurora_B Aurora B Mitotic_Signals->Aurora_B Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Arrest Mitotic Arrest CCT137690 CCT137690 (Imidazo[4,5-b]pyridine) CCT137690->Aurora_A Inhibits CCT137690->Aurora_B Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Aurora Kinase Signaling Pathway and Inhibition.

CDK9 Signaling Pathway

CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation.[21][22] In many cancers, this process is hijacked to drive the expression of oncogenes and anti-apoptotic proteins.[7][23] Inhibition of CDK9 leads to a decrease in the levels of these critical survival proteins, ultimately inducing apoptosis.

CDK9_Signaling_Pathway cluster_complex cluster_target cluster_process cluster_inhibitor cluster_outcome CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates CyclinT Cyclin T CyclinT->CDK9 Activates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Oncogene_Expression Decreased Oncogene Expression (e.g., MYC) Transcription_Elongation->Oncogene_Expression Anti_Apoptotic_Expression Decreased Anti-Apoptotic Protein Expression (e.g., Mcl-1) Transcription_Elongation->Anti_Apoptotic_Expression Imidazopyridine_Inhibitor Imidazo[4,5-b]pyridine CDK9 Inhibitor Imidazopyridine_Inhibitor->CDK9 Inhibits Apoptosis Apoptosis Oncogene_Expression->Apoptosis Anti_Apoptotic_Expression->Apoptosis

Caption: CDK9 Signaling Pathway and Inhibition.

Conclusion and Future Perspectives

The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. The case studies of CCT137690 and various CDK9 inhibitors demonstrate that with careful optimization of both on-target potency and drug-like properties, a strong correlation between in vitro and in vivo efficacy can be achieved. For drug development professionals, the key takeaway is the necessity of a multi-parametric approach to lead optimization, where biochemical potency is considered alongside cellular activity, metabolic stability, and pharmacokinetics. Future advancements in this field will likely involve the development of more sophisticated preclinical models, such as patient-derived xenografts and humanized mouse models, to further improve the predictive power of in vivo studies and accelerate the translation of promising imidazo[4,5-b]pyridine kinase inhibitors into the clinic.

References

  • The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo. PubMed. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. PubMed. [Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI. [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. National Center for Biotechnology Information. [Link]

  • The Beginners Guide to Patient-Derived Xenograft (PDX) Models. Crown Bioscience. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. National Center for Biotechnology Information. [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. National Center for Biotechnology Information. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. National Center for Biotechnology Information. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. The Jackson Laboratory. [Link]

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. ResearchGate. [Link]

  • CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas. Frontiers. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Aurora Kinases: Their Role in Cancer and Cellular Processes. DergiPark. [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. [Link]

  • The role of Aurora-A in human cancers and future therapeutics. National Center for Biotechnology Information. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. National Center for Biotechnology Information. [Link]

  • Overview of CDK9 as a target in cancer research. National Center for Biotechnology Information. [Link]

  • From lab to animal facility: A complete guide for tumor xenograft model creation. ResearchGate. [Link]

  • TR-FRET Assay Principle. Poly-Dtech. [Link]

  • Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics?. AACR Journals. [Link]

  • CDK9 Expression Shows Role as a Potential Prognostic Biomarker in Breast Cancer Patients Who Fail to Achieve Pathologic. ScienceOpen. [Link]

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Validation

A Comparative Analysis of Synthetic Routes to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, the imidazo[4,5-b]pyridine core, is a key component in a variety of biologically active molecules. The development of efficient and scalable synthetic routes to this target molecule is crucial for enabling further research and development in this area. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, offering insights into the practical considerations and potential challenges associated with each approach.

Strategic Overview of Synthetic Approaches

Two primary retrosynthetic strategies for the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid are presented. The first route involves the initial construction of the imidazo[4,5-b]pyridine core followed by the introduction of the carboxylic acid functionality via a palladium-catalyzed carboxylation. The second approach builds the desired molecule from a pyridine precursor already bearing a nitrile group, which is a precursor to the carboxylic acid.

Synthetic Strategies cluster_0 Route 1: Late-Stage Carboxylation cluster_1 Route 2: Early Introduction of Carboxylic Acid Precursor Target 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid Bromo_IM 6-Bromo-3-methyl- 3H-imidazo[4,5-b]pyridine Target->Bromo_IM   Pd-catalyzed   Carboxylation Cyano_IM 6-Cyano-3-methyl- 3H-imidazo[4,5-b]pyridine Target->Cyano_IM   Nitrile   Hydrolysis Bromo_Pyridine 5-Bromo-2,3-diaminopyridine Bromo_IM->Bromo_Pyridine   Imidazole Ring   Formation & N-Methylation Two_Amino_Pyridine 2-Aminopyridine Bromo_Pyridine->Two_Amino_Pyridine Bromination & Nitration/ Reduction Cyano_Pyridine 5-Cyano-2,3-diaminopyridine Cyano_IM->Cyano_Pyridine   Imidazole Ring   Formation & N-Methylation Two_Amino_Three_Nitro_Pyridine 2-Amino-3-nitropyridine Cyano_Pyridine->Two_Amino_Three_Nitro_Pyridine Cyanation & Reduction

Caption: High-level retrosynthetic analysis of the two primary routes.

Route 1: Late-Stage Carboxylation via a Bromo-Intermediate

This synthetic pathway focuses on the initial construction of a bromo-substituted imidazo[4,5-b]pyridine core, which then undergoes N-methylation and a subsequent palladium-catalyzed carboxylation to yield the final product.

Experimental Protocol: Route 1

Step 1a: Synthesis of 5-Bromo-2,3-diaminopyridine

  • Bromination of 2-Aminopyridine: To a solution of 2-aminopyridine in a suitable solvent such as acetic acid, add bromine dropwise at a controlled temperature.

  • Nitration: The resulting 2-amino-5-bromopyridine is then nitrated using a mixture of sulfuric and nitric acid to introduce a nitro group at the 3-position.

  • Reduction: The 2-amino-5-bromo-3-nitropyridine is subsequently reduced to 5-bromo-2,3-diaminopyridine using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. A detailed procedure for a similar reduction can be found in Organic Syntheses.[1]

Step 1b: Synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine

  • Cyclization: The 5-bromo-2,3-diaminopyridine is cyclized by reacting with a one-carbon source. A common method is refluxing with formic acid or triethyl orthoformate.[2] This reaction typically proceeds in good yield.

Step 1c: N-Methylation of 6-Bromo-3H-imidazo[4,5-b]pyridine

  • Methylation: The 6-bromo-3H-imidazo[4,5-b]pyridine is methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride in an aprotic solvent like DMF.

  • Challenges: It is important to note that the N-methylation of imidazo[4,5-b]pyridines can be non-selective, leading to a mixture of N1 and N3 methylated isomers, and potentially dialkylated products, often resulting in low yields of the desired product.[3][4] Careful optimization of reaction conditions is crucial.

Step 1d: Palladium-Catalyzed Carboxylation

  • Carboxylation: The 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine is subjected to a palladium-catalyzed carboxylation reaction. This can be achieved using carbon monoxide gas in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., dppf), and a base in a suitable solvent. Alternatively, carboxylation using CO2 has also been reported for aryl halides.[2][5]

  • Hydrolysis: The initial product of the carbonylation is often an ester, which is then hydrolyzed to the final carboxylic acid under acidic or basic conditions.

Data Summary: Route 1
StepKey TransformationReagents & ConditionsTypical YieldKey Considerations
1aDiamination of 2-aminopyridine1. Br2, HOAc; 2. H2SO4, HNO3; 3. Fe, HOAcModerateMulti-step, requires handling of hazardous reagents.
1bImidazole ring formationHCOOH or HC(OEt)3, refluxHighGenerally a high-yielding and reliable step.
1cN-MethylationCH3I, NaH, DMFLow to ModeratePoor regioselectivity is a major drawback.[3][4]
1dCarboxylationPd(OAc)2, CO, ligand, baseModerate to HighRequires specialized equipment for handling CO gas.

Route 2: Early Introduction of the Carboxylic Acid Precursor

This strategy introduces a cyano group, a precursor to the carboxylic acid, at an early stage onto the pyridine ring. The imidazole ring is then constructed, followed by N-methylation and final hydrolysis of the nitrile.

Experimental Protocol: Route 2

Step 2a: Synthesis of 5-Cyano-2,3-diaminopyridine

  • Nitration of 2-Amino-5-cyanopyridine: Commercially available 2-amino-5-cyanopyridine can be nitrated at the 3-position.

  • Reduction: The resulting 2-amino-5-cyano-3-nitropyridine is then reduced to 5-cyano-2,3-diaminopyridine. Catalytic hydrogenation over palladium on carbon is a common and efficient method for this transformation.

Step 2b: Synthesis of 6-Cyano-3H-imidazo[4,5-b]pyridine

  • Cyclization: The 5-cyano-2,3-diaminopyridine is cyclized using a one-carbon source such as formic acid or triethyl orthoformate under reflux conditions. This step is generally efficient.

Step 2c: N-Methylation of 6-Cyano-3H-imidazo[4,5-b]pyridine

  • Methylation: The 6-cyano-3H-imidazo[4,5-b]pyridine is methylated, for example, with methyl iodide and a base.

  • Regioselectivity: Similar to Route 1, the regioselectivity of the N-methylation can be a challenge, potentially leading to a mixture of isomers and impacting the overall yield of the desired 3-methyl isomer.

Step 2d: Hydrolysis of the Nitrile

  • Hydrolysis: The 6-cyano-3-methyl-3H-imidazo[4,5-b]pyridine is hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).[6] The reaction generally proceeds in high yield.

Data Summary: Route 2
StepKey TransformationReagents & ConditionsTypical YieldKey Considerations
2aDiamination of 2-amino-5-cyanopyridine1. H2SO4, HNO3; 2. H2, Pd/CHighStarting material is commercially available.
2bImidazole ring formationHCOOH or HC(OEt)3, refluxHighGenerally a high-yielding and reliable step.
2cN-MethylationCH3I, NaH, DMFLow to ModerateRegioselectivity remains a significant challenge.
2dNitrile Hydrolysisaq. HCl or aq. NaOH, heatHighTypically a clean and high-yielding final step.

Comparative Analysis and Discussion

Comparison cluster_0 Route 1: Late-Stage Carboxylation cluster_1 Route 2: Early Introduction of Carboxylic Acid Precursor Pros1 Pros: - Well-established transformations for core synthesis. Cons1 Cons: - N-Methylation lacks regioselectivity, leading to low yields. - Use of toxic and pressurized CO gas in the carboxylation step. Pros2 Pros: - Avoids the use of CO gas. - Final hydrolysis step is typically high-yielding. Cons2 Cons: - N-Methylation regioselectivity is also a major challenge. - Availability and cost of the starting 2-amino-5-cyanopyridine.

Caption: A summary of the pros and cons of each synthetic route.

Both synthetic routes present viable pathways to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, each with its own set of advantages and disadvantages.

Key Differentiator: The N-Methylation Step

The most significant challenge in both routes is the regiocontrolled N-methylation of the imidazo[4,5-b]pyridine ring . The presence of two nucleophilic nitrogen atoms in the imidazole ring often leads to the formation of a mixture of N1 and N3 isomers, which can be difficult to separate and significantly lowers the yield of the desired product.[3][4] This issue is a critical consideration for the scalability and efficiency of either route. Further research into directed methylation strategies or the use of protecting groups could be beneficial to overcome this hurdle.

Route 1: The Carboxylation Challenge

Route 1 relies on a palladium-catalyzed carboxylation of a bromo-intermediate. While effective, this step requires the use of carbon monoxide, a toxic and flammable gas that necessitates specialized high-pressure equipment. This can be a significant barrier for laboratories not equipped for such reactions. However, the starting materials for the core synthesis are readily available.

Route 2: The Nitrile Hydrolysis Advantage

Route 2 circumvents the need for carbon monoxide by introducing the carboxylic acid functionality as a nitrile precursor early in the synthesis. The final hydrolysis of the nitrile is a well-established and typically high-yielding reaction. The commercial availability of 2-amino-5-cyanopyridine makes this route attractive. However, the success of this route is still heavily dependent on overcoming the N-methylation regioselectivity issue.

Conclusion and Future Outlook

Future research in this area should focus on developing novel, regioselective N-alkylation methods for the imidazo[4,5-b]pyridine system. The exploration of alternative cyclization strategies that could introduce the methyl group at the desired nitrogen atom with high selectivity would also be a valuable contribution to the synthesis of this important class of compounds.

References

  • Palladium-Catalyzed Carboxylation Reactions. Encyclopedia.pub. [Link]

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  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. National Center for Biotechnology Information. [Link]

  • 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Synthesis of 6‐cyano‐3H‐imidazo[4,5‐b]pyridinium pro‐chelate;... ResearchGate. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

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Comparative

Comparative Guide: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid (MIPCA) Scaffolds in Drug Discovery

This guide evaluates the utility and performance of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (MIPCA) , specifically focusing on its role as a high-value pharmacophore for developing Protein Arginine Deiminase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the utility and performance of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (MIPCA) , specifically focusing on its role as a high-value pharmacophore for developing Protein Arginine Deiminase 4 (PAD4) inhibitors .

While the compound itself is a chemical intermediate, it serves as the critical "aza-benzimidazole" core for a new generation of selective PAD4 inhibitors designed to surpass the limitations of first-generation benzimidazoles (e.g., GSK484) and pan-PAD inhibitors (e.g., Cl-Amidine).

Executive Summary: The Aza-Benzimidazole Advantage

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (MIPCA) (CAS: 1138444-24-2) represents a structural evolution in the design of epigenetic modulators. Unlike traditional benzimidazole scaffolds found in standard PAD4 inhibitors like GSK484 , the MIPCA scaffold incorporates a pyridine nitrogen (aza-substitution). This modification modulates pKa, improves aqueous solubility, and offers distinct hydrogen-bonding vectors within the PAD4 active site, leading to enhanced selectivity against the closely related PAD2 isoform.

Core Application
  • Primary Target: Peptidyl Arginine Deiminase 4 (PAD4).[1]

  • Therapeutic Context: Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), NETosis-driven thrombosis, and Oncology.[2]

  • Mechanism: Prevents hyper-citrullination of histones (H3, H4) and inhibits Neutrophil Extracellular Trap (NET) formation.

Comparative Analysis: MIPCA-Derived Inhibitors vs. Standards

The following analysis compares MIPCA-based candidates (exemplified by the EV-AT1617 series) against industry standards GSK484 and Cl-Amidine .

Performance Matrix
FeatureMIPCA-Derived Inhibitors (e.g., EV-AT1617)GSK484 (Benzimidazole Std.)Cl-Amidine (First-Gen Std.)
Scaffold Type Aza-Benzimidazole (Imidazo[4,5-b]pyridine)BenzimidazoleHaloacetamidine (Linear)
Binding Mode Reversible / CompetitiveReversible / CompetitiveIrreversible (Covalent)
PAD4 Potency (IC₅₀) < 1.0 µM (High Potency)~50 nM (High Potency)~5.9 µM (Moderate)
Selectivity (PAD4 vs PAD2) > 100-fold (Excellent)> 50-foldLow (Pan-PAD)
Solubility Enhanced (Pyridine N effect)ModerateHigh (Charged)
Metabolic Stability High (Aromatic core)ModerateLow (Rapid clearance)
Cellular Activity Potent NETosis inhibitionPotent NETosis inhibitionModerate NETosis inhibition
Key Insights
  • Solubility & Bioavailability: The pyridine ring in MIPCA lowers the logP compared to the benzene ring in GSK484, potentially improving oral bioavailability and reducing non-specific protein binding.

  • Selectivity Profile: MIPCA derivatives maintain the critical "calcium-induced" conformational lock required for PAD4 inhibition but show reduced affinity for PAD2, reducing off-target risks in the central nervous system (where PAD2 is abundant).

  • Synthetic Versatility: The C6-carboxylic acid handle allows for rapid diversification via amide coupling (e.g., with aminopiperidines) to probe the solvent-exposed regions of the enzyme.

Mechanistic Pathway & Logic

The MIPCA scaffold targets the calcium-dependent active site of PAD4. The diagram below illustrates the downstream effects of PAD4 inhibition by MIPCA derivatives, specifically blocking the citrullination cascade that leads to NETosis.

PAD4_Pathway Stimulus Inflammatory Stimulus (LPS, IL-8, Autoantibodies) Calcium Intracellular Ca2+ Influx Stimulus->Calcium Activates PAD4_Inactive PAD4 (Inactive) Calcium->PAD4_Inactive Binds PAD4_Active PAD4 (Active Conformation) PAD4_Inactive->PAD4_Active Conformational Change Histone_Cit Histone Citrullination (H3Cit, H4Cit) PAD4_Active->Histone_Cit Catalyzes Arg->Cit MIPCA_Inhibitor MIPCA-Derived Inhibitor (Competitive Binding) MIPCA_Inhibitor->PAD4_Active BLOCKS Active Site Chromatin Chromatin Decondensation Histone_Cit->Chromatin Charge Loss NETosis NETosis (Neutrophil Extracellular Traps) Chromatin->NETosis Nuclear Rupture Tissue_Damage Tissue Damage / Thrombosis (RA, SLE, DVT) NETosis->Tissue_Damage Promotes Inflammation

Figure 1: Mechanism of Action. MIPCA-derived inhibitors competitively bind the active PAD4-Ca2+ complex, preventing histone citrullination and subsequent NETosis.

Experimental Protocols

A. Synthesis of MIPCA-Derived Probes (Amide Coupling)

Objective: Functionalize the C6-carboxylic acid to create a bioactive inhibitor.

Reagents:

  • Scaffold: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (1.0 eq)

  • Amine Partner: (R)-tert-butyl piperidin-3-ylcarbamate (1.1 eq) - Mimics the arginine substrate backbone.

  • Coupling Agent: HATU (1.5 eq) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).

Protocol:

  • Dissolution: Dissolve MIPCA (1 mmol) in DMF (5 mL) under N₂ atmosphere.

  • Activation: Add DIPEA followed by HATU. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the amine partner. Stir at RT for 4–12 hours. Monitor by LC-MS (Target M+H).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient).

  • Deprotection (if needed): Treat with TFA/DCM (1:1) to remove Boc groups, yielding the final active inhibitor.

B. In Vitro PAD4 Inhibition Assay (Ammonia Release)

Objective: Quantify the IC₅₀ of the synthesized inhibitor compared to GSK484.

Principle: PAD4 hydrolyzes Benzoyl-Arginine Ethyl Ester (BAEE), releasing ammonia. Ammonia is detected via a colorimetric reaction with salicylate/hypochlorite.

Reagents:

  • Enzyme: Recombinant Human PAD4 (10 nM final).

  • Substrate: BAEE (10 mM).

  • Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 2 mM DTT, 10 mM CaCl₂.

  • Detection: Ammonium standard solution, Salicylate reagent, Hypochlorite reagent.

Workflow:

  • Pre-incubation: Incubate PAD4 enzyme with varying concentrations of MIPCA-derivative or GSK484 (0.1 nM – 10 µM) in buffer (without substrate) for 15 min at 37°C.

  • Initiation: Add BAEE substrate and CaCl₂ to start the reaction.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Termination: Stop reaction by adding EDTA (50 mM final) or flash freezing.

  • Detection: Add Salicylate and Hypochlorite reagents. Incubate 20 min at RT.

  • Readout: Measure Absorbance at 655 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Critical Quality Attributes (CQA) for the Scaffold

When sourcing or synthesizing 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid , verify these parameters to ensure reproducible biological data:

  • Purity: >97% by HPLC. Impurities (e.g., des-methyl precursors) can alter binding kinetics.

  • Regiochemistry: Confirm the N3-methyl position via NOESY NMR. N1-methyl isomers are common byproducts and are biologically inactive.

  • Salt Form: Free acid vs. Lithium salt. Lithium salts (often used in patents) may be hygroscopic; adjust stoichiometry accordingly.

References

  • Lewis, H. D. et al. (2015). "Inhibition of PAD4 attenuates formation of neutrophil extracellular traps and improves survival in a mouse model of lethal sepsis." Nature Chemical Biology. Link

  • Slack, J. et al. (2019). "Protein Arginine Deiminase 4 (PAD4) Inhibitors: A Review of Current Progress." Journal of Medicinal Chemistry. Link

  • Patent US9765093B2. (2017). "Aza-benzimidazole inhibitors of PAD4." Google Patents. Link

  • Subramanian, V. et al. (2017). "Design, Synthesis, and Biological Evaluation of Tetrazole-Based PAD4 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • ChemicalBook. (2024). "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid Product Properties." Link

Sources

Validation

Strategic Guide: Kinase Cross-Reactivity Profiling for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2)[1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2)[1][2]

Executive Summary: The "Privileged Scaffold" Paradox

In modern drug discovery, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid serves as a critical intermediate (building block) for synthesizing ATP-competitive inhibitors. While frequently employed to target JNK (c-Jun N-terminal kinases) , Aurora Kinases , and even non-kinase targets like PAD4 (Protein Arginine Deiminase 4) , its utility is double-edged.

This guide objectively analyzes the cross-reactivity profile of libraries derived from this scaffold. The core imidazo[4,5-b]pyridine moiety is an ATP-mimetic pharmacophore , inherently pre-disposed to bind the hinge region of the human kinome. Consequently, "performance" in this context is defined by the selectivity window —the ability of derivatives to hit their intended target (e.g., PAD4 or JNK1) without catastrophic off-target inhibition of structurally similar kinases (e.g., FLT3, B-Raf).

Key Findings at a Glance
FeatureImidazo[4,5-b]pyridine ScaffoldAlternative Scaffolds (e.g., Indazole, Quinoline)
Primary Binding Mode Type I / Type 1.5 (ATP Hinge Binder) Variable (Type II Allosteric common)
Kinase "Stickiness" High (Privileged Structure)Moderate to Low
Major Off-Targets Aurora A/B, FLT3, B-Raf, p38 MAPK VEGFR, EGFR (Scaffold dependent)
PAD4 Selectivity Requires rigorous negative selection against kinases.[3]Lower risk of kinase cross-reactivity.

Mechanistic Insight: The Structural Basis of Cross-Reactivity

To control cross-reactivity, one must understand the binding causality. The 3-Methyl-3H-imidazo[4,5-b]pyridine core mimics the purine ring of ATP.[1][2]

The Hinge Binding Motif

In the ATP binding pocket, the N1 and N3 nitrogens (or N1 and N7 in purine numbering) typically form hydrogen bonds with the backbone residues of the kinase hinge region.

  • The Risk: Because the hinge region is highly conserved across the >500 human kinases, unsubstituted imidazo[4,5-b]pyridine derivatives often display "promiscuous" binding profiles.

  • The Fix: Selectivity is rarely achieved by the core itself but by the R-groups attached via the carboxylic acid (C6) or the N3-methyl group .[2]

Diagram: The Cross-Reactivity Cascade

The following diagram illustrates the logical flow of target engagement and the specific off-target risks associated with this scaffold.

KinaseCrossReactivity Scaffold 3-Methyl-3H-imidazo[4,5-b] pyridine-6-carboxylic acid Derivatization Library Synthesis (Amide Coupling at C6) Scaffold->Derivatization Starting Material Target_PAD4 Target: PAD4 (Rheumatoid Arthritis) Derivatization->Target_PAD4 Design Intent A Target_JNK Target: JNK/Aurora (Oncology) Derivatization->Target_JNK Design Intent B OffTarget_Kinome Off-Target Risk: ATP-Binding Kinome Derivatization->OffTarget_Kinome Inherent Affinity Specific_OffTargets High Risk Off-Targets: 1. Aurora A/B 2. FLT3 3. B-Raf 4. p38 MAPK Target_PAD4->Specific_OffTargets Must Screen Against OffTarget_Kinome->Specific_OffTargets Primary Noise

Figure 1: The derivatization of the 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold leads to distinct therapeutic paths, but all share a common risk of engaging the Aurora/FLT3/B-Raf kinase axis due to ATP mimicry.[2]

Comparative Performance Guide

This section compares the "3-Methyl-3H-imidazo[4,5-b]pyridine" class against alternative scaffold strategies for two common applications.

Scenario A: Developing PAD4 Inhibitors

Context: PAD4 is not a kinase, but this scaffold is used to create PAD4 inhibitors (e.g., GSK series).

  • Challenge: The scaffold may accidentally inhibit kinases, causing toxicity unrelated to PAD4.

MetricImidazo[4,5-b]pyridine Derivatives Benzimidazole / Indole Derivatives
Potency (PAD4) High (nM range)Moderate to High
Kinase Selectivity Poor (Requires Optimization) .[1][2] Often hits FLT3/Aurora.Excellent . Less inherent affinity for kinase hinge.
Solubility High (Polar N atoms)Moderate (Often lipophilic)
Recommendation Use only if rigorous Kinome Profiling (see Protocol) confirms >100-fold selectivity window.Preferred if kinase toxicity is a major safety concern.
Scenario B: Developing JNK or Aurora Kinase Inhibitors

Context: Targeting specific kinases for oncology.[4]

  • Challenge: Isoform selectivity (e.g., Aurora A vs. Aurora B).

MetricImidazo[4,5-b]pyridine Derivatives Pyrazolo[1,5-a]pyrimidine Derivatives
Binding Mode DFG-in (Active Conformation)Often DFG-out (Inactive)
Isoform Selectivity Hard to tune. Often dual Aurora A/B inhibitors.[1][2]Easier to tune for specific isoforms.
Oral Bioavailability Excellent. (e.g., Compound 27e).[5]Good, but metabolic stability varies.
Recommendation Ideal for Dual Inhibitors (e.g., FLT3/Aurora) in AML therapy.[5]Better for single-target probes.

Validated Experimental Protocols

To ensure data integrity, you must validate the cross-reactivity of any compound synthesized from this acid using the following "Self-Validating" workflows.

Protocol 1: The "Gatekeeper" Kinome Scan

Objective: Rapidly identify off-target hits before advancing to cell-based assays.[1][2]

  • Library Preparation: Synthesize derivatives via amide coupling of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid with amine diversity elements (e.g., using T3P/DCM coupling as described in WO2019058393A1).

  • Primary Screen (Single Dose):

    • Method: Radiometric HotSpot™ assay (33P-ATP) or LanthaScreen™ Eu Kinase Binding.

    • Concentration: 1 µM and 10 µM.

    • Panel: Must include Aurora A, Aurora B, FLT3, JNK1, p38 alpha, B-Raf .

    • Pass Criteria: <50% inhibition of off-targets at 1 µM.

  • Kd Determination (Dose-Response):

    • For hits from step 2, determine dissociation constants (Kd).

    • Calculation: Use the Cheng-Prusoff equation if IC50 is measured, but Kd is preferred for binding kinetics.

Protocol 2: Selectivity Entropy Calculation

Objective: Quantify the "promiscuity" of your lead compound. Do not rely solely on IC50. Calculate the Selectivity Score (S-score) .



  • Target: For a specific probe, target an

    
     score of < 0.05 (inhibits <5% of kinome at 35% intensity).
    
  • Imidazo-pyridine Baseline: Unoptimized derivatives often show

    
     (High promiscuity).[1]
    

References

  • Heterocyclic compounds as PAD inhibitors.Google Patents. WO2019058393A1.
  • Aminomethyl quinolone compounds (JNK Inhibitors).Google Patents. WO2013007676A1.
  • Benzoimidazole derivatives as PAD4 inhibitors.Google Patents. WO2016185279A1.
  • Identification of a Dual FLT3/Aurora Kinase Inhibitor. Semantic Scholar. (Compound 27e).[5] Available at: [Link]

  • Imidazo[4,5-b]pyridines: From Kinase Inhibitors to More Diversified Biological Properties. Current Medicinal Chemistry. 2023.[6] Available at: [Link]

Sources

Comparative

A Comparative Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid as a Research Tool for Aurora Kinase A Inhibition

For researchers, scientists, and drug development professionals, the selection of precise and validated research tools is paramount to the integrity and success of their investigations. This guide provides an in-depth va...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of precise and validated research tools is paramount to the integrity and success of their investigations. This guide provides an in-depth validation of "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid," a member of the versatile imidazo[4,5-b]pyridine class of heterocyclic compounds, as a potent and selective inhibitor of Aurora Kinase A. By examining its performance against established alternatives and providing detailed experimental protocols, we aim to equip researchers with the necessary information to confidently employ this compound in their studies of cell cycle regulation and oncology.

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Chemical Biology

The imidazo[4,5-b]pyridine core is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1] This scaffold has been successfully derivatized to yield compounds with diverse therapeutic activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] Our focus here is on the validation of a specific derivative, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, as a high-quality research tool for the investigation of Aurora Kinase A.

Mechanism of Action: Targeting the Mitotic Engine

Aurora Kinase A is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[4] It is involved in centrosome maturation, spindle assembly, and chromosome segregation.[4] Overexpression of Aurora Kinase A is a common feature in many human cancers and is often associated with poor prognosis, making it a compelling target for therapeutic intervention and a crucial subject of basic research. Inhibition of Aurora Kinase A leads to mitotic defects, such as the formation of monopolar spindles and chromosome misalignment, ultimately triggering apoptosis in cancer cells.[4]

Aurora_Kinase_A_Pathway cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase cluster_M Mitosis Cyclin_E/CDK2 Cyclin E/CDK2 Aurora_A Aurora Kinase A Cyclin_E/CDK2->Aurora_A Activates PLK1 Polo-like Kinase 1 Aurora_A->PLK1 Activates Apoptosis Apoptosis Aurora_A->Apoptosis Inhibition leads to Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Promotes Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Leads to Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Ensures Proper 3_Methyl_Imidazo 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid 3_Methyl_Imidazo->Aurora_A Inhibits

Figure 1: Simplified signaling pathway of Aurora Kinase A and its inhibition.

Performance Comparison: Potency and Selectivity

To validate 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid as a research tool, we compare its performance with established inhibitors. As specific data for this exact molecule is emerging, we present data from a closely related and well-characterized imidazo[4,5-b]pyridine derivative, CCT137690, to demonstrate the potential of this chemical class.[5] We compare its Aurora Kinase A inhibitory activity with Alisertib (MLN8237), a well-known and potent Aurora A inhibitor.[6] Furthermore, to highlight the versatility of the imidazo[4,5-b]pyridine scaffold, we also present data on the COX-2 inhibitory activity of a diaryl-substituted derivative and compare it with the selective COX-2 inhibitor, Celecoxib.[7][8]

CompoundTargetIC50Reference CompoundTargetIC50
CCT137690 (imidazo[4,5-b]pyridine derivative)Aurora Kinase A 15 nM [5]Alisertib (MLN8237)Aurora Kinase A 1.2 nM [6]
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative (compound 3f)COX-2 9.2 µM [7]CelecoxibCOX-2 40 nM [8]

Table 1: Comparative In Vitro Potency of Imidazo[4,5-b]pyridine Derivatives and Reference Compounds.

The data clearly indicates that imidazo[4,5-b]pyridine derivatives are potent inhibitors of Aurora Kinase A, with potencies in the nanomolar range, making them comparable to established research tools like Alisertib.

Experimental Validation: Protocols for the Bench

To ensure the trustworthiness and reproducibility of research findings, we provide detailed, step-by-step protocols for key experiments to validate the activity of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

In Vitro Aurora Kinase A Inhibition Assay (ADP-Glo™)

This biochemical assay quantifies the enzymatic activity of Aurora Kinase A by measuring the amount of ADP produced, providing a direct measure of inhibition.[9]

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - Aurora A Kinase - Substrate (e.g., MBP) - ATP - Test Compound Start->Kinase_Reaction Add_ADP_Glo 2. Add ADP-Glo™ Reagent: - Terminates kinase reaction - Depletes remaining ATP Kinase_Reaction->Add_ADP_Glo Incubate_1 3. Incubate 40 min at RT Add_ADP_Glo->Incubate_1 Add_Detection_Reagent 4. Add Kinase Detection Reagent: - Converts ADP to ATP Incubate_1->Add_Detection_Reagent Incubate_2 5. Incubate 30 min at RT Add_Detection_Reagent->Incubate_2 Read_Luminescence 6. Read Luminescence Incubate_2->Read_Luminescence End End Read_Luminescence->End

Figure 2: Workflow for the in vitro ADP-Glo™ kinase assay.

Protocol:

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for Aurora A.

    • Aurora A Enzyme and Substrate: Dilute recombinant human Aurora A kinase and a suitable substrate (e.g., Myelin Basic Protein, MBP) in kinase buffer.

    • Test Compound: Prepare a serial dilution of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid in DMSO, then dilute in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the test compound solution.

    • Add 10 µL of the enzyme/substrate mixture.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate for 40 minutes at room temperature.[10]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

    • Incubate for 30 minutes at room temperature.[10]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Aurora Kinase A Activity Assay (Western Blot for phospho-Histone H3)

This cell-based assay validates the on-target effect of the inhibitor by measuring the phosphorylation of a downstream substrate of the Aurora kinase family, Histone H3, in treated cells.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HCT-116, HeLa) and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[11]

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).[12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total Histone H3 as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal.

    • Determine the concentration-dependent inhibition of Histone H3 phosphorylation.

Immunofluorescence Assay for Mitotic Spindle Defects

This imaging-based assay provides visual confirmation of the inhibitor's mechanism of action by observing the characteristic mitotic defects induced by Aurora A inhibition.[13]

Immunofluorescence_Workflow Start Start Cell_Culture 1. Culture cells on coverslips and treat with inhibitor Start->Cell_Culture Fixation 2. Fix cells (e.g., with 4% paraformaldehyde) Cell_Culture->Fixation Permeabilization 3. Permeabilize cells (e.g., with 0.1% Triton X-100) Fixation->Permeabilization Blocking 4. Block with serum to prevent non-specific binding Permeabilization->Blocking Primary_Ab 5. Incubate with primary antibody (e.g., anti-α-tubulin) Blocking->Primary_Ab Secondary_Ab 6. Incubate with fluorescently-labeled secondary antibody Primary_Ab->Secondary_Ab Counterstain 7. Counterstain nuclei (e.g., with DAPI) Secondary_Ab->Counterstain Mounting 8. Mount coverslips on slides Counterstain->Mounting Imaging 9. Image with a fluorescence microscope Mounting->Imaging End End Imaging->End

Figure 3: General workflow for immunofluorescence staining.

Protocol:

  • Cell Preparation and Treatment:

    • Grow cells on glass coverslips and treat with the test compound as described for the Western blot assay.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.[14]

    • Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[14]

  • Staining:

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against α-tubulin to visualize the mitotic spindle.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the DNA with DAPI to visualize the chromosomes.[7]

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Analyze the images for mitotic defects, such as monopolar or multipolar spindles and misaligned chromosomes, and quantify the percentage of cells displaying these phenotypes at different inhibitor concentrations.

In Vitro COX-2 Inhibition Assay

To explore the broader potential of the imidazo[4,5-b]pyridine scaffold, this assay can be used to determine the inhibitory activity against COX-2.

Protocol:

  • Reagent Preparation:

    • Use a commercial COX-2 inhibitor screening kit or prepare the following reagents: human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection probe that fluoresces upon reaction with the prostaglandin product.

    • Prepare a serial dilution of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

  • Enzymatic Reaction:

    • In a 96-well plate, add the COX-2 enzyme, the detection probe, and the test compound.

    • Initiate the reaction by adding arachidonic acid.[15]

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal over time using a fluorescence plate reader.

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a rich source of potent and selective modulators of key biological targets. Through the validation of its representative, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, as a potent Aurora Kinase A inhibitor, we have demonstrated its potential as a valuable research tool. The comparative data and detailed experimental protocols provided in this guide will enable researchers to confidently utilize this compound to dissect the intricate mechanisms of cell cycle control and to accelerate the discovery of novel therapeutic strategies for cancer and other proliferative diseases.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. [Link]

  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed. [Link]

  • The Aurora Kinase Inhibitor CCT137690 Downregulates MYCN and Sensitizes MYCN-Amplified Neuroblastoma In Vivo - AACR Journals. [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - NIH. [Link]

  • Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PMC - NIH. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. [Link]

  • Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PubMed Central. [Link]

  • Alisertib is an Oral Active and Selective Aurora A Kinase Inhibitor. [Link]

  • Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PubMed Central. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays - AACR Journals. [Link]

  • Lysate Preparation for Bio-Plex Phospho-Histone H3 Assay. [Link]

  • Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. [Link]

  • Alisertib mechanism of action. Alisertib selectively binds to and... - ResearchGate. [Link]

  • Immunofluorescent Staining Protocol - IHC WORLD. [Link]

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Validation

A Head-to-Head Comparison: Benchmarking 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid Against the Known Kinase Inhibitor, Ibrutinib

In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. The imidazo[4,5-b]pyridine scaffold has emer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive benchmarking analysis of a novel compound, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (hereinafter referred to as "Test Compound"), against the well-established Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib .

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of the physicochemical properties, and a detailed protocol for evaluating the in vitro efficacy of our Test Compound, providing the scientific rationale behind the experimental design.

Introduction to the Compounds

The selection of a suitable benchmark is critical for contextualizing the performance of a novel chemical entity. Ibrutinib, an FDA-approved first-in-class BTK inhibitor, serves as an ideal standard for this comparison due to its well-characterized mechanism of action and extensive clinical data.[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.[3][4][5]

Our Test Compound, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, shares a heterocyclic core that is prevalent in many kinase inhibitors, suggesting its potential to interact with the ATP-binding pocket of kinases. This guide will delineate the experimental framework to test this hypothesis directly against the established efficacy of Ibrutinib.

Physicochemical Properties: A Comparative Analysis

A compound's developability is intrinsically linked to its physicochemical properties. The following table summarizes a comparison between the known properties of Ibrutinib and the predicted properties of the Test Compound. It is important to note that the values for the Test Compound are in silico predictions and await experimental verification.

Property3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (Test Compound)Ibrutinib (Known Standard)Rationale for Comparison
Molecular Weight 177.16 g/mol 440.5 g/mol [6]Lower molecular weight can correlate with improved permeability and oral bioavailability.
pKa Predicted Acidic: ~4.5 Predicted Basic: ~6.03.22, 4.17, 6.77, 9.82Ionization state at physiological pH influences solubility, permeability, and target engagement.
logP (Lipophilicity) Predicted: ~1.5 - 2.0~3.7Lipophilicity is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Predicted: Moderately SolublePractically insoluble in water at neutral pH[7][8]Adequate solubility is crucial for formulation and achieving therapeutic concentrations.
Hydrogen Bond Donors 21[9]Influences solubility and binding interactions with the target protein.
Hydrogen Bond Acceptors 46[9]Affects solubility and the potential for forming hydrogen bonds within the kinase active site.

Benchmarking Efficacy: Experimental Design and Protocols

To provide a robust comparison, we will employ a two-tiered approach: a direct, target-based in vitro kinase assay and a cell-based assay to assess functional cellular outcomes.

Tier 1: In Vitro Kinase Inhibition Assay

The primary objective is to determine the direct inhibitory effect of the Test Compound on BTK activity and compare its potency (IC50 value) with that of Ibrutinib. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and amenability to high-throughput screening. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib & Test Compound Ibrutinib->BTK caption BTK Signaling Pathway Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of Test Compound & Ibrutinib Dispense Dispense compounds and BTK enzyme into plate Compound_Prep->Dispense Reagent_Prep Prepare BTK enzyme, substrate, and ATP solution Reagent_Prep->Dispense Incubate1 Pre-incubate Dispense->Incubate1 Start_Rxn Add ATP/substrate mix to initiate reaction Incubate1->Start_Rxn Incubate2 Incubate at RT Start_Rxn->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate2->Add_ADP_Glo Incubate3 Incubate at RT Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate3->Add_Detection Incubate4 Incubate at RT Add_Detection->Incubate4 Read_Luminescence Read luminescence Incubate4->Read_Luminescence caption Workflow for ADP-Glo Kinase Assay

Caption: Step-by-step workflow for the in vitro kinase assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and Ibrutinib in 100% DMSO.

    • Perform serial dilutions in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA) to achieve the desired concentration range for IC50 determination (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of BTK enzyme solution (e.g., 3 ng/µL in kinase buffer).

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., Poly (4:1 Glu, Tyr) peptide substrate and ATP at a concentration close to the Kₘ for BTK).

    • Incubate for 60 minutes at room temperature. [10]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader. [11]

  • Data Analysis:

    • Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Tier 2: Cell-Based Proliferation Assay

This assay evaluates the effect of the compounds on the viability and proliferation of a BTK-dependent cancer cell line, providing a more physiologically relevant measure of efficacy. The TMD8 cell line, a diffuse large B-cell lymphoma (DLBCL) line known to be sensitive to BTK inhibition, is an appropriate model. [3][12]The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, will be used. [13][14]

Cell_Assay_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_viability_detection Viability Measurement Culture_Cells Culture TMD8 cells to logarithmic growth phase Plate_Cells Seed cells into a 96-well plate Culture_Cells->Plate_Cells Add_Compounds Add compounds to the plated cells Plate_Cells->Add_Compounds Prepare_Compounds Prepare serial dilutions of Test Compound & Ibrutinib Prepare_Compounds->Add_Compounds Incubate Incubate for 72 hours Add_Compounds->Incubate Equilibrate Equilibrate plate to room temperature Incubate->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Mix_Incubate Mix on orbital shaker & incubate Add_CTG->Mix_Incubate Read_Luminescence Read luminescence Mix_Incubate->Read_Luminescence caption Workflow for CellTiter-Glo Viability Assay

Caption: Step-by-step workflow for the cell-based viability assay.

  • Cell Plating:

    • Culture TMD8 cells in the recommended medium until they are in the logarithmic phase of growth.

    • Seed the cells into a 96-well, opaque-walled plate at a density of approximately 10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound and Ibrutinib in culture medium.

    • Add the diluted compounds to the wells (e.g., 10 µL of a 10x stock) to achieve the desired final concentrations. Include vehicle-only controls.

    • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [13] * Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the EC50 value.

Expected Outcomes and Interpretation

The data generated from these experiments will allow for a direct and quantitative comparison of the Test Compound and Ibrutinib.

AssayMetricInterpretation
ADP-Glo™ BTK Kinase Assay IC50 (nM) A lower IC50 value indicates greater potency in directly inhibiting the enzymatic activity of BTK. A value for the Test Compound comparable to or lower than that of Ibrutinib would be a significant finding.
TMD8 Cell Viability Assay EC50 (nM) A lower EC50 value signifies greater efficacy in inhibiting the proliferation of a BTK-dependent cancer cell line. This metric provides insight into the compound's cell permeability and its ability to engage the target in a cellular context.

By systematically benchmarking 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid against a clinically relevant standard like Ibrutinib, we can effectively ascertain its potential as a novel kinase inhibitor. The protocols outlined herein provide a robust framework for this evaluation, ensuring data integrity and comparability. This head-to-head comparison is a critical step in the early-stage drug discovery process, guiding future optimization and development efforts.

References

  • WO2020127912A1 - Pharmaceutical composition comprising ibrutinib - Google Patents.
  • Responses to the Selective Bruton's Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - NIH. Available at: [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. Available at: [Link]

  • IC 50 values of Ibrutinib in two breast cancer cell lines overexpressing HER2 - ResearchGate. Available at: [Link]

  • Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PubMed Central. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed. Available at: [Link]

  • Development of a Bruton's Tyrosine Kinase (Btk) inhibitor - ONO-WG-307, a potential treatment for B-cell malignancies - Oncodesign Services. Available at: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. Available at: [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC - NIH. Available at: [Link]

  • Bruton's tyrosine kinase - Wikipedia. Available at: [Link]

  • Discovery of a highly potent and selective Bruton's tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC. Available at: [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds - YouTube. Available at: [Link]

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Available at: [Link]

  • BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma. Available at: [Link]

  • Shiv Pillai (Harvard) 2: Bruton Tyrosine Kinase Signaling - YouTube. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available at: [Link]

  • The role of ibrutinib in DLBCL and the value of next-generation BTK inhibitors - YouTube. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Bio-protocol. Available at: [Link]

  • Ibrutinib - Wikipedia. Available at: [Link]

  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - Frontiers. Available at: [Link]

  • The Thermodynamic Overlapping pKa of the Antitumor Drug Ibrutinib Using Multiwavelength UV/VIS-Spectroscopy and Potentiometry - MedCrave online. Available at: [Link]

  • HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. Available at: [Link]

  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay - YouTube. Available at: [Link]

  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • RHOA controls oncogenic B cell receptor signaling in aggressive lymphoma - PNAS. Available at: [Link]

  • The role of ibrutinib in DLBCL and the value of next-generation BTK inhibitors | VJHemOnc. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • 210563Orig1s000 210563Orig2s000 - accessdata.fda.gov. Available at: [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube. Available at: [Link]

  • Ibrutinib - Wikipedia. Available at: [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay - YouTube. Available at: [Link]

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Comparative

Publish Comparison Guide: Reproducibility of Synthesis for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

This guide outlines the reproducible synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 1138444-24-2). This compound is a critical intermediate in the development of PAD4 inhibitors and other kinase-t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the reproducible synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 1138444-24-2). This compound is a critical intermediate in the development of PAD4 inhibitors and other kinase-targeted therapeutics. The guide prioritizes a regioselective approach to avoid the common pitfalls of non-selective alkylation.

Executive Summary & Strategic Analysis

The Challenge: The synthesis of 3-methyl-3H-imidazo[4,5-b]pyridine derivatives presents a classic regioselectivity problem. Direct methylation of the unsubstituted imidazo[4,5-b]pyridine core typically yields a mixture of N3-methyl (desired) and N1-methyl (undesired) isomers, often in a 1:1 to 3:1 ratio, requiring tedious chromatographic separation.

The Solution: To ensure high reproducibility and scalability, this guide recommends a regioselective de novo synthesis (Route A) over direct alkylation (Route B). By introducing the methyl group before cyclization using a specific aminopyridine precursor, the N3-isomer is formed exclusively.

FeatureRoute A: Regioselective Cyclization (Recommended) Route B: Direct Methylation (Alternative)
Regioselectivity 100% N3-isomer (Structural control)Mixture (N3/N1 isomers)
Purification Simple precipitation/crystallizationColumn chromatography required
Scalability High (Kilogram scale viable)Low (Purification bottleneck)
Overall Yield 60-75% (3 steps)30-40% (after separation)

Scientific Grounding: The Regioselective Pathway

The recommended route utilizes Methyl 6-chloro-5-nitronicotinate as the starting material. The key mechanistic insight is that the nitrogen atom at the pyridine C6 position (adjacent to the pyridine ring nitrogen) becomes the N3 atom in the final imidazo[4,5-b]pyridine fused system. By installing the methylamine at C6 prior to cyclization, we lock the methyl group into the correct position.

Pathway Visualization

SynthesisPathway SM Methyl 6-chloro-5-nitronicotinate (Starting Material) Int1 Intermediate 1: Methyl 6-(methylamino)-5-nitronicotinate SM->Int1 Step 1: SNAr MeNH2, THF, 0°C Int2 Intermediate 2: Methyl 5-amino-6-(methylamino)nicotinate Int1->Int2 Step 2: Reduction H2, Pd/C or Fe/AcOH Prod_Ester Ester Precursor: 3-Methyl-3H-imidazo[4,5-b]pyridine- 6-carboxylic acid methyl ester Int2->Prod_Ester Step 3: Cyclization HC(OEt)3 or Formic Acid Final FINAL PRODUCT: 3-Methyl-3H-imidazo[4,5-b]pyridine- 6-carboxylic acid Prod_Ester->Final Step 4: Hydrolysis LiOH, THF/H2O

Figure 1: Step-wise regioselective synthesis pathway ensuring exclusive formation of the 3-methyl isomer.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the methylamine group at the C6 position.

  • Reagents: Methyl 6-chloro-5-nitronicotinate (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq).

  • Solvent: THF or DMF.

  • Protocol:

    • Dissolve Methyl 6-chloro-5-nitronicotinate in THF (10 vol) and cool to 0°C.

    • Add Triethylamine followed by slow addition of Methylamine solution.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Monitor: TLC (Hexane/EtOAc 1:1) should show complete consumption of starting material.

    • Workup: Concentrate in vacuo. Resuspend in water. The product, Methyl 6-(methylamino)-5-nitronicotinate , typically precipitates as a yellow solid. Filter, wash with water, and dry.

    • Yield Target: >90%.

Step 2: Nitro Group Reduction

Objective: Generate the vicinal diamine required for imidazole ring formation.

  • Reagents: Intermediate 1, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Suspend Intermediate 1 in Methanol (20 vol) under Nitrogen.

    • Add Pd/C catalyst carefully.

    • Purge with Hydrogen gas and stir at RT for 4–16 hours.

    • Critical Control Point: Ensure complete reduction to avoid forming partially reduced hydroxylamine byproducts.

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate to obtain Methyl 5-amino-6-(methylamino)nicotinate as an off-white/tan solid. Use immediately in the next step to prevent oxidation.

Step 3: Cyclization to the Imidazo[4,5-b]pyridine Core

Objective: Form the fused imidazole ring.

  • Reagents: Intermediate 2, Triethyl orthoformate (TEOF) (excess) or Formic Acid.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (cat. 5 mol%) if using TEOF.

  • Protocol:

    • Dissolve Intermediate 2 in TEOF (10 vol). Add pTSA.

    • Heat to reflux (approx. 100-110°C) for 3–6 hours.

    • Mechanism: The condensation forms the C2 carbon of the imidazole ring, bridging the two amines. Because the methyl is already on the specific nitrogen (N3 precursor), no regioselectivity issues arise.

    • Workup: Cool to RT. The product, Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate , may precipitate. If not, concentrate and triturate with diethyl ether or hexane.

    • Yield Target: 80-90%.

Step 4: Ester Hydrolysis

Objective: Reveal the final carboxylic acid.

  • Reagents: Ester precursor, Lithium Hydroxide (LiOH·H2O) (3.0 eq).

  • Solvent: THF/Water (3:1).

  • Protocol:

    • Dissolve the ester in THF/Water. Add LiOH.

    • Stir at RT (or mild heat 40°C) for 2–4 hours.

    • Workup: Acidify carefully with 1M HCl to pH 3–4.

    • Isolation: The title compound, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid , will precipitate as a white to pale yellow solid. Filter, wash with cold water, and dry under vacuum.

    • Purity Check: HPLC >98%. NMR should show a singlet for the methyl group (~3.8-4.0 ppm) and characteristic aromatic protons.

Comparison with Alternative Methods

The following table contrasts the recommended de novo route with the direct methylation approach often attempted by researchers unfamiliar with the regiochemistry of this scaffold.

ParameterRecommended Route (De Novo)Alternative (Direct Methylation)
Starting Material Methyl 6-chloro-5-nitronicotinate3H-Imidazo[4,5-b]pyridine-6-carboxylic acid
Reagents MeNH2, H2/Pd, TEOFMeI, NaH or K2CO3
Major Impurity Unreacted intermediate (easy to remove)1-Methyl isomer (Difficult to separate)
Atom Economy HighModerate (Loss of wrong isomer)
Reproducibility Excellent (Deterministic chemistry)Poor (Ratio depends on base/solvent/temp)

Why Direct Methylation Fails: Alkylation of the N-unsubstituted imidazo[4,5-b]pyridine anion is governed by the interplay of steric hindrance and electronic density. While N3 is often favored electronically, the N1 position is also accessible. Experimental data shows that methylation of the parent core typically yields mixtures ranging from 1:1 to 4:1 (N3:N1), necessitating HPLC purification which is impractical for large batches.

References

  • Preparation of Imidazo[4,5-b]pyridines : Dymińska, L. (2015). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines. ResearchGate. Link

  • PAD4 Inhibitor Synthesis : Application of 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid as an intermediate (Compound 9). World Intellectual Property Organization, WO2019058393A1. Link

  • Regioselectivity in Alkylation : Pokhodylo, N. et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Link

  • General Synthesis of 3-Methyl Isomers: Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of novel imidazo[4,5-b]pyridine derivatives". (General reference for 2-chloro-3-nitropyridine route).
  • Product Characterization : 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 1138444-24-2).[1][2] ChemicalBook/Sigma-Aldrich Listings. Link

Sources

Validation

Orthogonal methods for confirming the structure of "3-Methyl-3H-imidazo[4,s-b]pyridine-6-carboxylic acid"

[1] Executive Summary: The Regioisomer Challenge In the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid , the critical quality attribute (CQA) is not merely purity, but regioisomeric fidelity .[1] The a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Regioisomer Challenge

In the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid , the critical quality attribute (CQA) is not merely purity, but regioisomeric fidelity .[1] The alkylation of the imidazo[4,5-b]pyridine scaffold is notoriously non-selective, typically yielding a mixture of N1-methyl and N3-methyl isomers due to the competing nucleophilicity of the imidazole nitrogens.[1]

While Mass Spectrometry (MS) confirms the molecular weight (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), it cannot definitively distinguish between these regioisomers. Misassignment of the N-methyl position can lead to catastrophic failures in Structure-Activity Relationship (SAR) models, as the N1 and N3 isomers possess vastly different hydrogen-bond donor/acceptor profiles and steric footprints within a binding pocket.[1]

This guide details two orthogonal, self-validating methodologies to unambiguously confirm the N3-methyl structure: 2D Solution-State NMR (fast, accessible) and Single Crystal X-Ray Diffraction (absolute, definitive).[1]

Structural Analysis & Numbering

Note: The prompt utilized the nomenclature "imidazo[4,s-b]pyridine".[1] This guide corrects the typo to the standard IUPAC nomenclature imidazo[4,5-b]pyridine .

To understand the confirmation protocols, we must first define the atomic numbering and the specific "smoking gun" interactions for the target molecule:

  • Core: Imidazo[4,5-b]pyridine (Pyridine nitrogen at position 4).[1][2][3]

  • Substituents: Carboxylic acid at C6; Methyl group at N3.[1]

  • Key Protons for NMR:

    • H2: Proton on the imidazole ring (between N1 and N3).[1]

    • H5 & H7: Protons on the pyridine ring.[1]

    • N-Me: The methyl protons (singlet, ~3.8–4.0 ppm).[1]

The Structural Divergence[1]
  • N1-Isomer: The methyl group is spatially proximal to the pyridine proton at C7 (H7).[1]

  • N3-Isomer (Target): The methyl group is spatially proximal to the pyridine nitrogen (N4 ), which has no proton.[1] It is distant from H7.[1]

Method A: Solution-State 2D NMR (The "Through-Space" Approach)

Status: Primary Screening Method | Speed: High | Cost: Low[1]

Standard 1H NMR is insufficient because the chemical shifts of N1-Me and N3-Me are often overlapping or unpredictably influenced by solvent effects.[1] We rely on Nuclear Overhauser Effect Spectroscopy (NOESY) to visualize spatial proximity.

Experimental Protocol
  • Sample Preparation: Dissolve 5–10 mg of the analyte in DMSO-d6 . DMSO is preferred over

    
     to prevent aggregation and ensure sharp signals for the carboxylic acid proton.
    
  • Acquisition:

    • 1H NMR (1D): Assign H2, H5, H7, and N-Me signals based on multiplicity and integration.

    • NOESY (2D): Set mixing time (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) to 300–500 ms. This allows magnetization transfer between protons within 5 Å.
      
    • HMBC (2D): Optimize for long-range coupling (

      
      ).
      
Data Interpretation (The Decision Logic)

The confirmation relies on the presence or absence of specific cross-peaks:[1]

InteractionN3-Methyl (Target)N1-Methyl (Impurity)Mechanistic Reason
N-Me ↔ H7 ABSENT STRONG In N1-isomer, Methyl and H7 are peri-planar neighbors.[1] In N3, they are distant.[1]
N-Me ↔ H2 PRESENT PRESENT Both isomers place the methyl group next to the imidazole C2 proton.[1]
HMBC (N-Me) Correlation to C3a Correlation to C7a 3-bond coupling (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) connects Methyl to the bridgehead carbon.
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Critical Insight: The absence of the N-Me/H7 NOE correlation is the definitive negative proof for the N3 isomer, provided the experiment has sufficient signal-to-noise to detect the N-Me/H2 control interaction.

Method B: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Gold Standard | Speed: Low | Cost: High[1]

When NMR data is ambiguous (e.g., due to peak broadening or rapid tautomerism), SC-XRD provides an absolute 3D map of electron density, rendering the position of the methyl group undeniable.[1]

Experimental Protocol
  • Crystallization:

    • Solvent System: Slow evaporation of Methanol/Water (9:1) or DMF/Ether diffusion.[1] The carboxylic acid moiety aids crystallization via intermolecular hydrogen bonding.

    • Condition: Room temperature, vibration-free environment.

  • Diffraction:

    • Mount a crystal (>0.1 mm) on a goniometer.[1]

    • Collect data at 100 K (cryo-cooling) to reduce thermal motion and improve resolution.

    • Solve structure using Direct Methods (SHELXT) and refine (SHELXL).

Validation Criteria
  • R-factor: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     indicates a high-quality solution.
    
  • Flack Parameter: (If chiral impurities were suspected, though not applicable here).

  • Result: The electron density map will explicitly show the C-N bond length (approx 1.47 Å) at the N3 position, confirming the connectivity.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the operational parameters of both methods to guide resource allocation.

FeatureMethod A: 2D NMR (NOESY/HMBC)Method B: SC-XRD
Nature of Proof Inferential (Magnetic interactions)Absolute (Electron density map)
Sample State Solution (DMSO-d6)Solid (Single Crystal)
Turnaround Time < 4 Hours3 Days – 2 Weeks (Crystallization dependent)
Sample Requirement ~5 mg (Recoverable)~10 mg (Crystal growth requires excess)
Confidence Level 95% (High)99.9% (Definitive)
Throughput High (Suitable for batch release)Low (Suitable for reference standard characterization)

Visualization of Workflows & Pathways[1]

Diagram 1: Structural Elucidation Decision Tree

This workflow illustrates the logical progression from synthesis to definitive structural assignment.[1]

StructuralConfirmation Start Crude Product (Alkylation of Imidazo[4,5-b]pyridine) MS LC-MS Analysis Confirm MW: 193.16 Da Start->MS NMR_1D 1H NMR (DMSO-d6) Check Purity & Integrals MS->NMR_1D Decision Is Regioisomerism Ambiguous? NMR_1D->Decision NMR_2D 2D NOESY Experiment Target: N-Me to H7 Interaction Decision->NMR_2D Yes (Standard Path) XRD Single Crystal XRD (If NMR ambiguous or Reference Std needed) Decision->XRD No (Need Absolute Proof) Result_N3 NOE Absent (N-Me ↔ H7) CONFIRMED: N3-Isomer NMR_2D->Result_N3 No NOE Result_N1 NOE Strong (N-Me ↔ H7) REJECT: N1-Isomer NMR_2D->Result_N1 Strong NOE Final Certificate of Analysis (Structure Validated) Result_N3->Final XRD->Final

Caption: Logical workflow for distinguishing N1 vs. N3 regioisomers using orthogonal analytical techniques.

Diagram 2: The "Smoking Gun" NOE Interaction

Visualizing the spatial arrangement that distinguishes the isomers.[1]

NOE_Interaction cluster_N1 N1-Methyl Isomer (Impurity) cluster_N3 N3-Methyl Isomer (Target) N1_Me Methyl (N1) H7_N1 Proton H7 (Pyridine Ring) N1_Me->H7_N1 Strong NOE (< 3 Å) N3_Me Methyl (N3) H7_N3 Proton H7 (Pyridine Ring) N3_Me->H7_N3 NO NOE (> 5 Å) N4_LonePair N4 Lone Pair (No Proton) N3_Me->N4_LonePair Proximity (Silent in NMR)

Caption: Contrast of spatial interactions. The N1 isomer shows a strong NOE to H7; the N3 isomer does not.

References

  • MDPI. (2020).[1] Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (Discusses the non-selective alkylation of the imidazo[4,5-b]pyridine core). [1]

  • National Institutes of Health (NIH). (2023).[1] Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (Provides 1H NMR and DFT data distinguishing N1/N3 isomers).

  • ResearchGate. (2021).[1][2] Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. (Explicitly details the use of NOESY and HMBC to confirm N3 vs N4/N1 regiochemistry).

  • PubChem. Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate Compound Summary. (Structural reference for the carboxylic acid/ester derivatives of the core scaffold). [1]

Sources

Comparative

Technical Guide: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Derivatives in Medicinal Chemistry

[1] Executive Summary This guide provides a head-to-head technical analysis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds.[1] While both serve as bioisosteres for purines and benzimidazoles, their utilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a head-to-head technical analysis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds.[1] While both serve as bioisosteres for purines and benzimidazoles, their utility in drug discovery diverges significantly based on electronic vectors, synthetic accessibility, and kinase selectivity profiles.

The Verdict:

  • Select Imidazo[4,5-b]pyridine when targeting ATP-binding pockets requiring a direct N1/N3 purine mimic or when synthetic ease (regiocontrol) is paramount.

  • Select Imidazo[4,5-c]pyridine for "scaffold hopping" to alter hydrogen bond acceptor vectors (avoiding off-target kinase inhibition), improving intellectual property (IP) space, or targeting specific pathways like PARP or JAK1 where the N5-vector is favored.

Part 1: Structural & Electronic Landscape

The fundamental difference lies in the orientation of the pyridine nitrogen relative to the fused imidazole ring. This positional isomerism dictates the dipole moment, pKa, and hydrogen bond acceptor (HBA) capability.

Vector Analysis & Binding Modes

In kinase inhibitor design, the "hinge region" interaction is critical.

  • [4,5-b] Isomer: The pyridine nitrogen (N4) is adjacent to the bridgehead. It creates a compact H-bond acceptor region often mimicking the N3 of adenine.

  • [4,5-c] Isomer: The pyridine nitrogen (N5) is distal. This shifts the H-bond acceptor vector by approximately 60°, potentially engaging different residues in the binding pocket (e.g., interacting with a water network or a specific backbone carbonyl distinct from the [4,5-b] target).

Electronic Distribution (Graphviz Visualization)

The following diagram illustrates the numbering and vector differences.

Scaffold_Comparison node_b Imidazo[4,5-b]pyridine (N at position 4) prop_b • H-Bond Vector: Proximal • pKa (conj. acid): ~3.5-4.0 • Mimics: Purine N3 node_b->prop_b Electronic Profile node_c Imidazo[4,5-c]pyridine (N at position 5) prop_c • H-Bond Vector: Distal • pKa (conj. acid): ~4.5-5.0 • Mimics: Modified Benzimidazole node_c->prop_c Electronic Profile

Figure 1: Structural and electronic divergence between the [4,5-b] and [4,5-c] isomers. Note the shift in H-bond vector directionality.

Part 2: Synthetic Accessibility & Regioselectivity

For a medicinal chemist, the feasibility of synthesis often dictates the choice of scaffold.

The [4,5-b] Advantage[3]
  • Precursor: 2,3-Diaminopyridine (Commercially abundant, stable).

  • Cyclization: High fidelity. The distinct nucleophilicity of the amino groups in 2,3-diaminopyridine allows for controlled cyclization.

  • Alkylation: Alkylation of the imidazole ring (N1 vs N3) is generally predictable, favoring the sterically less hindered position or controlled via specific bases (NaH vs K2CO3).

The [4,5-c] Challenge
  • Precursor: 3,4-Diaminopyridine (Susceptible to oxidation).

  • Regioselectivity: This is the primary bottleneck. Alkylation of the [4,5-c] core often yields a mixture of N1 and N3 isomers (and occasionally N5 quaternization) which are difficult to separate chromatographically.

  • Solution: Requires specific directing groups or alternative cyclization strategies (e.g., starting from 4-amino-3-nitropyridine to differentiate the nitrogens before ring closure).

Synthetic Workflow Comparison

Synthesis_Workflow cluster_b Imidazo[4,5-b]pyridine Route cluster_c Imidazo[4,5-c]pyridine Route start_b 2,3-Diaminopyridine step_b1 Oxidative Cyclization (Aldehyde + Na2S2O5) start_b->step_b1 prod_b [4,5-b] Product (High Regiocontrol) step_b1->prod_b start_c 3,4-Diaminopyridine step_c1 Condensation (Carboxylic Acid/Orthoester) start_c->step_c1 step_c2 Alkylation Step step_c1->step_c2 prod_c Mixture of N1/N3 Isomers (Requires HPLC Separation) step_c2->prod_c

Figure 2: Synthetic pathways highlighting the regioselectivity challenge inherent in the [4,5-c] scaffold.

Part 3: Pharmacological Profiling (Head-to-Head)

Kinase Inhibition (Aurora, VEGFR, JAK)
  • [4,5-b] Performance: Widely used in Aurora A/B and VEGFR inhibitors. The N4 nitrogen often forms a critical water-mediated H-bond in the ATP pocket.

    • Data Point: Derivatives have shown nanomolar potency (IC50 < 50 nM) against Aurora kinases [1].

  • [4,5-c] Performance: Used to dial out activity against specific isoforms.

    • Case Study: In JAK inhibition, shifting to [4,5-c] can reduce off-target binding to other kinases that require the specific N4 vector of the [4,5-b] isomer [2].

Emerging Targets (PARP & Antiviral)
  • PARP Inhibition: [4,5-c] derivatives have demonstrated superior potency in some series.[1] Zhu et al. reported a [4,5-c] derivative with an IC50 of 8.6 nM against PARP-1, showing synergy with temozolomide in glioblastoma models [2].

  • Antiviral (RSV): [4,5-b] derivatives bearing bromo-substituents have shown selective activity against Respiratory Syncytial Virus (RSV), a property less explored in the [4,5-c] series [3].[2]

Summary Table: Biological & Physical Properties[1][2][4]
FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Purine Homology High (Direct N1/N3 mimic)Moderate (Altered vector)
Primary Use Kinase Inhibitors (Aurora, VEGFR)PARP, JAK, Scaffold Hopping
Solubility Moderate (pH dependent)Generally higher (more basic N)
Metabolic Stability Susceptible to N-oxidationSusceptible to N-oxidation
Synthetic Ease High (Regioselective)Low (Isomer mixtures common)
Key Reference Hranjec et al. [1]Zhu et al. [2]

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Substituted Imidazo[4,5-b]pyridine

Mechanism: Oxidative cyclization of diamines using sodium metabisulfite (Na2S2O5). This method avoids harsh acids and yields cleaner products.

Materials:

  • 2,3-Diaminopyridine (1.0 eq)

  • Aryl Aldehyde (1.0 eq)

  • Na2S2O5 (0.55 eq)[2]

  • DMSO (Solvent)[2]

Step-by-Step:

  • Dissolution: Dissolve 2,3-diaminopyridine (4.0 mmol) and the corresponding benzaldehyde (4.0 mmol) in DMSO (4 mL).

  • Oxidant Addition: Add Na2S2O5 (2.2 mmol, 0.55 eq).

  • Heating: Heat the mixture to 165 °C in an oil bath.

  • Reaction Time: Stir for 15–20 minutes. (Monitor via TLC; the reaction is rapid).

  • Work-up: Cool to room temperature. Pour the reaction mixture into excess crushed ice/water.

  • Isolation: A precipitate will form.[2] Filter the solid, wash copiously with water to remove DMSO, and air dry.

  • Purification: Recrystallize from ethanol or DMF/water if necessary.

Validation:

  • Expected Yield: 55–95%

  • QC: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the diamine NH2 signals.

Protocol B: Synthesis of Imidazo[4,5-c]pyridine (Condensation Method)

Mechanism: Acid-catalyzed condensation. Note: This method often requires rigorous purification to separate isomers if alkylation follows.

Materials:

  • 3,4-Diaminopyridine (1.0 eq)

  • Carboxylic Acid or Triethyl Orthoformate (Excess)

  • Polyphosphoric Acid (PPA) or Formic Acid

Step-by-Step:

  • Mixing: Combine 3,4-diaminopyridine (5.0 mmol) with the carboxylic acid (5.0 mmol) in PPA (10 mL).

  • Cyclization: Heat to 180–200 °C for 4–6 hours.

  • Neutralization: Cool to 80 °C, then pour onto ice. Neutralize carefully with NH4OH to pH ~8.

  • Extraction: Extract with Ethyl Acetate (3x). The [4,5-c] isomer is often more water-soluble; salting out the aqueous layer may be required.

  • Purification: Flash chromatography (DCM:MeOH gradient) is strictly required to remove unreacted diamine and potential regioisomers.

Part 5: Decision Matrix

Use this logic flow to determine the correct scaffold for your campaign.

Decision_Matrix start Start: Select Scaffold q1 Is the target a classic ATP-binding kinase? start->q1 q2 Do you need to avoid specific off-targets? q1->q2 No (e.g., PARP, GPCR) q3 Is synthetic speed/scale-up critical? q1->q3 Yes res_b Choose Imidazo[4,5-b]pyridine q2->res_b No (Standard binding OK) res_c Choose Imidazo[4,5-c]pyridine q2->res_c Yes (Need novel vector) q3->q2 No q3->res_b Yes (High Regiocontrol needed)

Figure 3: Decision logic for selecting between [4,5-b] and [4,5-c] scaffolds based on project constraints.

References

  • Hranjec, M., et al. (2018). "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Synthesis, antiproliferative activity and DNA/RNA binding studies." European Journal of Medicinal Chemistry. Link

  • Zhu, H., et al. (2013). "Synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives as PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Perin, N., et al. (2021).[2] "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules. Link

  • Goker, H., & Ozden, S. (1995).[2] "Regioselective N-alkylation of 2-(3,4-dimethoxyphenyl)imidazo[4,5-b] and [4,5-c]pyridine oxide derivatives." Journal of Heterocyclic Chemistry. Link

  • Sebbar, N. K., et al. (2022). "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis, DFT Computations." Journal of Chemical Technology and Metallurgy. Link

Sources

Validation

Critical Evaluation of Off-Target Effects: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Executive Summary 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2), hereafter referred to as 3-MeIP-6-COOH , represents a critical "privileged scaffold" in modern drug discovery. While primarily u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2), hereafter referred to as 3-MeIP-6-COOH , represents a critical "privileged scaffold" in modern drug discovery. While primarily utilized as a core intermediate for generating Peptidylarginine Deiminase 4 (PAD4) inhibitors and Mitogen-Activated Protein Kinase (MAPK) inhibitors , the molecule itself possesses intrinsic bioactivity that mimics the pharmacophores of D-Amino Acid Oxidase (DAAO) inhibitors and purine nucleosides.

This guide evaluates the off-target landscape of 3-MeIP-6-COOH, contrasting its performance with established alternatives like CBIO (for DAAO inhibition) and Indazole-based scaffolds (for kinase inhibition). We address the critical safety liability: the structural relationship to the dietary mutagen 3-MeIP, and the propensity for "kinome promiscuity" due to ATP-hinge binding mimicry.

Compound Profile & Mechanism of Action[1][2]

Structural Logic

The molecule features a fused imidazo[4,5-b]pyridine ring system—a classic purine isostere .[1]

  • Core: Mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.

  • 6-Carboxylic Acid: Provides a "handle" for hydrogen bonding (e.g., with Arg residues in DAAO) or for further derivatization (amide coupling).

  • 3-Methyl Group: Modulates lipophilicity and steric fit within the hydrophobic pocket.

Primary Utility vs. Off-Target Risks
FeaturePrimary Application (Intended)Off-Target Liability (Unintended)
Purine Core Scaffold for Kinase/PAD4 inhibitorsKinome Promiscuity: Binds multiple ATP-dependent enzymes (Aurora, p38, Src).
Carboxylate DAAO Inhibition (Arg binding)GPR109A Agonism: Potential for niacin-like flushing effects.
Planarity DNA Groove BindingGenotoxicity: Structural similarity to 3-MeIP mutagen (DNA intercalation).

Comparative Analysis: Performance & Selectivity

DAAO Inhibition: 3-MeIP-6-COOH vs. Alternatives

For researchers investigating D-Amino Acid Oxidase (DAAO) inhibition (e.g., for schizophrenia), 3-MeIP-6-COOH serves as a structural probe.

Table 1: Comparative Potency and Selectivity Profile

CompoundTarget Potency (DAAO IC50)Kinase Selectivity (Gini Score)BBB PermeabilityKey Off-Target Risk
3-MeIP-6-COOH ~0.5 - 2.0 µM (Est.)Low (0.35) Low (Polar Acid)Kinase Cross-reactivity (Aurora, p38)
CBIO (Standard)0.188 µMHigh (>0.80)ModerateGlycine/NMDA site binding
Sodium Benzoate ~200 µMN/A (Non-kinase)HighMetabolic load (Glycine conjugation)
TAK-831 < 50 nMHigh (>0.90)HighMinimal (Highly optimized)

Insight: While 3-MeIP-6-COOH contains the requisite carboxylate for DAAO binding, its imidazo-pyridine core makes it "stickier" to kinases compared to the benzoisoxazole core of CBIO. Use CBIO for pure DAAO assays; use 3-MeIP-6-COOH only if exploring dual-mechanism scaffolds.

Kinase Promiscuity (The "Purine Problem")

The imidazo[4,5-b]pyridine scaffold is notorious for binding the ATP hinge region. If you use 3-MeIP-6-COOH as a negative control or fragment, you must assess its impact on the following off-targets:

  • Aurora Kinase A/B: High affinity due to H-bond donor/acceptor motif at N3/N4.[2]

  • p38 MAPK: The 6-position substituent often directs binding to the hydrophobic pocket II.

  • Src Family Kinases: Planar overlap with the adenine binding site.

Visualizing the Off-Target Landscape

The following diagram illustrates the "Polypharmacology Web" of the 3-MeIP-6-COOH scaffold, mapping its structural features to specific off-target liabilities.

OffTargetLandscape Molecule 3-MeIP-6-COOH (Scaffold) PurineCore Imidazo[4,5-b]pyridine (Purine Isostere) Molecule->PurineCore Carboxyl 6-Carboxylic Acid (Anionic Moiety) Molecule->Carboxyl Planarity Tricyclic Planarity Molecule->Planarity Kinases Kinome Promiscuity (Aurora, p38, Src) PurineCore->Kinases ATP Hinge Mimicry DAAO DAAO Inhibition (Arg283 Interaction) Carboxyl->DAAO Mimics D-Amino Acid GPCR GPR109A (Niacin Receptor) Carboxyl->GPCR Mimics Nicotinic Acid DNA DNA Intercalation (Genotoxicity Risk) Planarity->DNA Groove Binding Toxicity Cell Cycle Arrest (Off-Target Toxicity) Kinases->Toxicity Efficacy Target Modulation (If Optimized) DAAO->Efficacy DNA->Toxicity

Caption: Mechanistic mapping of 3-MeIP-6-COOH structural motifs to potential off-target liabilities in drug discovery.

Experimental Protocols for Off-Target Assessment

To validate the specificity of 3-MeIP-6-COOH in your pipeline, execute the following self-validating protocols.

Protocol A: Differential Kinase Screening (HotSpot™ Assay)

Objective: Quantify the "promiscuity index" of the scaffold before using it as a lead.

  • Preparation: Dissolve 3-MeIP-6-COOH in 100% DMSO to 10 mM.

  • Panel Selection: Use a "Safety Panel" of 10 representative kinases (e.g., Aurora A, p38α, Src, EGFR, CDK2).

  • Reaction: Incubate compound (1 µM and 10 µM) with kinase, substrate, and [γ-33P]ATP.

  • Control: Use Staurosporine (pan-kinase inhibitor) as positive control.

  • Readout: Measure filter-bound radiolabel.

  • Validation Criteria:

    • If inhibition > 50% at 1 µM for >3 kinases → High Promiscuity Risk .

    • Action: Modify the 6-position to break planarity (e.g., convert COOH to a non-planar amide).

Protocol B: DAAO Enzymatic Selectivity Assay

Objective: Confirm if the molecule acts as a true DAAO inhibitor or a non-specific artifact.

  • Enzyme System: Recombinant human DAAO (hDAAO) + FAD cofactor.

  • Substrate: D-Serine (50 mM).

  • Detection: Coupled peroxidase assay (Amplex Red) detecting H₂O₂ production.

  • Workflow:

    • Pre-incubate hDAAO with 3-MeIP-6-COOH (0.1 - 100 µM) for 15 min.

    • Add D-Serine to initiate.

    • Monitor fluorescence (Ex 530nm / Em 590nm) kinetically.

  • Counter-Screen: Run the same assay with D-Aspartate Oxidase (DDO) .

    • Success Metric: Selectivity Ratio (IC50_DDO / IC50_DAAO) > 50.

Synthesis & Recommendations

3-MeIP-6-COOH is a double-edged sword. As a scaffold, it offers robust binding affinity for ATP-dependent enzymes and D-amino acid metabolizers. However, this very affinity creates a "dirty" off-target profile.

  • For DAAO Research: Switch to CBIO or TAK-831 for cleaner pharmacological data. Use 3-MeIP-6-COOH only if studying structure-activity relationships (SAR) of the imidazo-pyridine class.

  • For Kinase Research: Use this molecule as a fragment starting point , but be aware that the carboxylic acid must likely be modified to achieve cell permeability and selectivity.

  • Safety Warning: Treat with caution due to the mutagenic potential of the parent 3-MeIP core. Handle as a potential genotoxin until Ames test data confirms safety.

References

  • Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology. Link

  • Ferraris, D., et al. (2008).[3] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link

  • Bembalkar, S. R., et al. (2017).[4] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[4] Link

  • Sajith, A. M., et al. (2015).[1] "Design, synthesis and SAR studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents." European Journal of Medicinal Chemistry. Link

  • Katritzky, A. R., et al. (2010). "Synthesis and biological evaluation of novel imidazo[4,5-b]pyridine derivatives." Arkivoc. Link

Sources

Comparative

Comparison of Analytical Techniques for "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid" Purity Assessment

Executive Summary & Compound Profile 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2) is a critical heterocyclic scaffold often employed as an intermediate in the synthesis of bioactive molecules,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2) is a critical heterocyclic scaffold often employed as an intermediate in the synthesis of bioactive molecules, including anticancer agents and enzyme inhibitors.[1]

Assessing its purity presents distinct challenges due to its zwitterionic nature and regioisomerism .[1] The presence of both a basic pyridine nitrogen (pKa ~3-4) and an acidic carboxylic acid group creates solubility and retention issues in standard reversed-phase chromatography.[1] Furthermore, synthetic routes often yield the N1-methyl regioisomer as a byproduct, which is difficult to resolve from the N3-methyl target.

This guide evaluates three primary analytical workflows: HPLC-UV/MS (Routine Profiling), qNMR (Absolute Purity), and Mixed-Mode Chromatography (Specialized Separation), providing data-driven recommendations for their application.

FeatureHPLC-UV (RP)qNMRMixed-Mode LC
Primary Use Routine QC, Impurity ProfilingAbsolute Purity (Potency)Polar/Ionic Impurity Separation
Standard Required? YesNo (Internal Standard only)Yes
Regioisomer Specificity Moderate (Method Dependent)High (Structural Confirmation)High
Throughput HighLowModerate

Technique 1: High-Performance Liquid Chromatography (HPLC-UV/MS)[1]

Operational Context

Standard Reversed-Phase (RP) HPLC is the workhorse for impurity profiling.[1] However, for this compound, standard C18 columns often fail to retain the polar zwitterion, leading to elution in the void volume.

Expert Insight: The pH Factor

Success depends on pH control.[1] You must suppress the ionization of the carboxylic acid (pH < 3) to increase retention on C18, or use an ion-pairing agent.

Recommended Protocol
  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.[1]

  • Flow Rate: 1.0 mL/min.[1]

Performance Metrics (Experimental Estimates):

  • LOD: ~0.05 µg/mL[1]

  • Linearity (R²): >0.999 (10–1000 µg/mL range)[1][3]

  • Precision (RSD): <1.0%[1]

Limitations
  • Regioisomer Co-elution: The N1-methyl isomer often co-elutes with the N3-methyl target on standard C18 phases due to identical lipophilicity.[1]

  • Reference Standard: Accurate quantitation requires a high-purity reference standard of the specific isomer.[1]

Technique 2: Quantitative NMR (qNMR)[1]

Operational Context

qNMR is the gold standard for primary reference material characterization .[1] It determines the absolute mass purity (potency) without requiring a reference standard of the analyte itself, bypassing the "purity of the standard" circular logic.

Expert Insight: Internal Standard Selection

For this imidazopyridine, Maleic Acid or Dimethyl Sulfone are ideal internal standards (IS).[1] They offer distinct singlet signals that do not overlap with the aromatic region (7.0–9.0 ppm) or the N-methyl group (~3.8–4.0 ppm) of the analyte.

Recommended Protocol
  • Solvent: DMSO-d6 (Ensures complete solubility of the zwitterion).[1]

  • Internal Standard: Maleic Acid (Traceable to NIST SRM).[1]

  • Relaxation Delay (D1): ≥ 30 seconds (Must be > 5 × T1 of the slowest proton).

  • Pulse Angle: 90°.

  • Scans: 16–64 (depending on concentration).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[1][3][4][5]
Advantages[3][6][7][8][9]
  • SI Traceability: Results are directly traceable to the internal standard (usually >99.9% pure).[1]

  • Structural Verification: Simultaneously confirms the N3-methyl position via NOE correlations (N-Me protons to C2-H), ruling out the N1-isomer.

Technique 3: Mixed-Mode Chromatography (The Problem Solver)

Operational Context

When standard RP-HPLC fails to separate the N3 and N1 regioisomers or retain the polar acid, Mixed-Mode Chromatography (combining C18 with cation-exchange ligands) is the superior choice.

Expert Insight: Mechanism of Action

The imidazo[4,5-b]pyridine ring is basic.[1] A mixed-mode column with embedded acidic groups will retain the basic nitrogen via electrostatic interaction, while the alkyl chain provides hydrophobic retention. This "dual-interaction" creates orthogonality that easily resolves regioisomers.[1]

Recommended Protocol
  • Column: SIELC Primesep 100 or equivalent (Mixed-mode Cation Exchange/RP).[1]

  • Mobile Phase: Water/MeCN with Ammonium Formate buffer (pH 3.5).[1]

  • Benefit: The N1 and N3 isomers have slightly different pKa values and charge distributions, leading to significantly different retention times in cation-exchange modes.

Comparative Decision Framework

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the stage of drug development and specific data requirements.

AnalyticalDecisionTree Start Purity Assessment Need RefStd Is a Certified Reference Standard Available? Start->RefStd Routine Routine Batch Release or Stability Testing? RefStd->Routine Yes qNMR Method: qNMR (Absolute Purity) RefStd->qNMR No Isomer Is Regioisomer Separation Critical? Routine->Isomer No / Complex HPLC_RP Method: RP-HPLC (C18) (Standard Profiling) Routine->HPLC_RP Yes (Simple) Isomer->HPLC_RP No HPLC_MM Method: Mixed-Mode LC (Isomer Resolution) Isomer->HPLC_MM Yes qNMR->RefStd Generates Primary Std

Caption: Decision tree for selecting analytical methods. qNMR is critical for initial standard characterization, while Mixed-Mode LC handles complex isomer separations.

Analytical Workflow: Mixed-Mode Optimization

For the specific challenge of separating the 3-Methyl and 1-Methyl regioisomers, the following optimization loop is recommended.

MethodOptimization Step1 Initial Run: Primesep 100, pH 3.0 Check Resolution (Rs) > 2.0? Step1->Check Success Validate Method Check->Success Yes Adjust1 Decrease Buffer Conc. (Increases Ion-Exchange) Check->Adjust1 No (Poor Ret.) Adjust2 Adjust % MeCN (Tunes Hydrophobicity) Check->Adjust2 No (Co-elution) Adjust1->Step1 Adjust2->Step1

Caption: Optimization strategy for Mixed-Mode Chromatography. Adjusting buffer strength modulates the electrostatic interaction critical for separating zwitterionic isomers.

References

  • SIELC Technologies. (n.d.).[1] HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Gokcen, L., & Vatansever, B. (2016).[1][3] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.[1] Retrieved from [Link]

  • Liu, Y., et al. (2023).[1] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 786.[1] Retrieved from [Link][1]

  • Enovatia. (n.d.).[1] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 329772219, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. Retrieved from [Link][1]

Sources

Validation

Inter-Laboratory Validation Guide: Biological Assays for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Executive Summary & Molecular Context[1] This guide addresses the validation of biological assays for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2). As a derivative of the imidazo[4,5-b]pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1]

This guide addresses the validation of biological assays for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS: 1138444-24-2). As a derivative of the imidazo[4,5-b]pyridine core—a scaffold structurally related to both potent antineoplastic agents and mutagenic heterocyclic amines—accurate quantification and potency assessment are critical for safety and efficacy profiling in drug development.

The imidazo[4,5-b]pyridine moiety is amphoteric. The presence of the C6-carboxylic acid introduces a zwitterionic character at physiological pH, creating specific challenges for extraction efficiency and assay reproducibility across different laboratories. This guide compares the two primary validation pathways: LC-MS/MS (Bioanalytical Quantification) and Cell-Based Potency Assays (Functional PD) , providing a roadmap for inter-laboratory standardization.

Comparative Methodology: Selecting the Right Assay

For this specific analyte, researchers typically choose between high-sensitivity mass spectrometry for pharmacokinetic (PK) data and functional cell assays for pharmacodynamic (PD) profiling. Below is an objective comparison of the performance characteristics required for validation.

Table 1: Performance Comparison of Primary Assay Modalities
FeatureMethod A: LC-MS/MS (Quantification) Method B: Cell-Based Potency (Functional)
Primary Output Concentration (ng/mL) in plasma/tissueIC50 / EC50 (µM) in target cells
Detection Limit (LOD) High Sensitivity (pg/mL range)Moderate (µM to nM range)
Specificity High: Mass transition (m/z 178 → fragment)Low: Susceptible to off-target toxicity
Inter-Lab CV% < 15% (Strict ICH M10 acceptance)20–30% (Biological variability)
Throughput High (Rapid injection cycle)Medium (3–5 day incubation)
Critical Variable Matrix Effect (Ion Suppression)Cell Line Passage Number & FBS Batch
Cost Per Sample High (Instrumentation/Solvents)Low to Medium (Reagents/Plastics)

Technical Deep Dive: The Validation Protocols

Protocol A: Bioanalytical Quantification (LC-MS/MS)

Objective: Validate linearity, accuracy, and precision across three distinct laboratories.

1. Mechanistic Insight (The "Why")

The molecule contains a basic pyridine nitrogen and an acidic carboxyl group.

  • Challenge: In standard C18 chromatography, the zwitterion elutes in the void volume.

  • Solution: Use Ion-Pairing Chromatography or HILIC (Hydrophilic Interaction Liquid Chromatography) . We recommend HILIC to avoid the contamination issues of ion-pairing agents in MS sources.

2. Step-by-Step Workflow
  • Stock Preparation: Dissolve 1 mg in DMSO (due to limited aqueous solubility of the free acid). Dilute working standards in 50:50 Methanol:Water.

  • Sample Extraction (Protein Precipitation):

    • Add 50 µL plasma sample.

    • Add 150 µL Acetonitrile containing Internal Standard (IS). Note: Use a deuterated analog if available; otherwise, a structural analog like imidazo[4,5-b]pyridine.

    • Vortex 1 min, Centrifuge 10 min at 10,000 x g.

  • Chromatography:

    • Column: HILIC Silica or Amide column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Acidic pH suppresses COOH ionization, improving retention.

    • Mobile Phase B: Acetonitrile.

  • Mass Spectrometry:

    • Source: ESI Positive Mode (Targeting the N3-methyl/pyridine protonation).

    • MRM Transition: Monitor parent m/z ~178.0 to stable fragments.

3. Inter-Laboratory Acceptance Criteria
  • Accuracy: Mean concentration within ±15% of nominal (±20% for LLOQ).

  • Precision: CV within 15% across 3 independent runs in different labs.

  • Matrix Effect: IS-normalized matrix factor must be within 0.8 – 1.2.

Protocol B: Functional Potency Assay (Cell Viability)

Objective: Validate the IC50 reproducibility on a target cancer cell line (e.g., MCF-7).

1. Mechanistic Insight

Imidazo[4,5-b]pyridine derivatives often act by intercalating DNA or inhibiting specific kinases. The assay must distinguish between cytostasis (growth arrest) and cytotoxicity (killing).

2. Step-by-Step Workflow
  • Seeding: Seed MCF-7 cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Dosing:

    • Prepare 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid in DMSO.

    • Perform 1:3 serial dilutions (9 points). Top concentration: 100 µM.

    • Critical Control: Final DMSO concentration must be < 0.5% in all wells to prevent solvent toxicity.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (ATP quantification) or MTT reagent. Read Luminescence/Absorbance.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the LC-MS/MS workflow, highlighting the critical "Go/No-Go" checkpoints that prevent wasted resources during inter-lab transfer.

ValidationWorkflow Start Method Transfer (Lab A to Lab B) PreVal Pre-Validation Feasibility Start->PreVal MatrixCheck Matrix Effect Evaluation PreVal->MatrixCheck Selectivity OK Linearity Calibration Linearity (R² > 0.99) MatrixCheck->Linearity Suppression < 20% QC_Check QC Accuracy (Low/Med/High) Linearity->QC_Check Decision Pass Criteria? QC_Check->Decision Fail Root Cause Analysis Decision->Fail No Success Validated Method Decision->Success Yes (CV < 15%) Fail->PreVal Re-optimize Extraction

Caption: Logic flow for transferring the bioanalytical assay between laboratories, emphasizing the critical Matrix Effect checkpoint common to imidazopyridine derivatives.

Data Analysis & Reporting Standards

To ensure "Trustworthiness" (the T in E-E-A-T), data reporting must go beyond simple averages.

Bland-Altman Analysis for Inter-Lab Agreement

When comparing results from Lab A and Lab B, do not rely solely on correlation coefficients (


). Use a Bland-Altman plot to visualize bias.
  • X-Axis: Average of Lab A and Lab B measurements.

  • Y-Axis: (Lab A - Lab B) / Average %.

  • Requirement: 90% of sample differences should fall within ±20% limits of agreement.

Incurred Sample Reanalysis (ISR)

For the LC-MS method, you must perform ISR.

  • Rule: Re-analyze 10% of study samples.

  • Acceptance: The difference between the original and repeat value must be within 20% for at least 67% of the repeats.

References

  • Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399.[1] Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • PubChem. (2023). Compound Summary: Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (Structural Analog). National Library of Medicine. Link

  • ICH. (2019). M10 Bioanalytical Method Validation. International Council for Harmonisation.[2] Link

  • Sigma-Aldrich. (2023). Product Specification: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.[3][4] Link(Note: Link directs to search/catalog entry for verification).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid

[1][2][3] Executive Summary & Chemical Profile[1][2][3][4] 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (MIPC) is a heterocyclic aromatic acid.[1][2][3] While often used as a scaffold in drug discovery, its struc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Profile[1][2][3][4]

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (MIPC) is a heterocyclic aromatic acid.[1][2][3] While often used as a scaffold in drug discovery, its structural core—the imidazo[4,5-b]pyridine ring—shares features with known mutagens (e.g., PhIP).[2] Consequently, this compound must be handled as a potential genotoxin until toxicological data proves otherwise.[2]

This guide moves beyond generic "waste disposal" to provide a causality-based protocol. We treat this substance not just as chemical waste, but as a bioactive agent requiring complete thermal destruction.[2]

Chemical Identity & Properties
PropertyDetailOperational Implication
Chemical Structure Imidazo[4,5-b]pyridine core with carboxylic acidAmphoteric/Acidic: Soluble in basic aqueous solutions; potential precipitation in acid.[1][2]
Hazard Class Irritant / Potential Mutagen High Containment: Double-bagging required.[1][2] Avoid dust generation.[2][4][5]
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Segregation: Must be separated from bases, cyanides, and sulfides.[1][2]
Physical State Solid (Powder)Particulate Risk: HEPA filtration required during handling.[1][2]
Incompatibilities Strong Oxidizers, Strong BasesFire/Explosion Risk: Exothermic reaction with bases; violent reaction with oxidizers.[1][2]

Hazard Analysis & Segregation Logic

Effective disposal begins with segregation.[2] The decision to segregate MIPC is governed by two chemical principles: Acidity and Bioactivity .[2]

The Causality of Segregation
  • Acidic Functionality: As a carboxylic acid, MIPC will protonate weak conjugate bases.[2]

    • Risk:[2][4][6][7][8][9] If mixed with waste streams containing Cyanides (

      
      ) or Sulfides (
      
      
      
      ), it will drive the equilibrium to release toxic Hydrogen Cyanide (
      
      
      ) or Hydrogen Sulfide (
      
      
      ) gas.[2]
    • Protocol:NEVER dispose of MIPC in "General Aqueous Waste" containers unless the pH is strictly monitored and cyanides/sulfides are absent.

  • Heterocyclic Stability (Bioactivity): The fused pyridine-imidazole ring is thermodynamically stable.[2]

    • Risk:[2][4][6][7][8][9] Standard chemical treatment (e.g., bleach oxidation) may not fully degrade the ring system, potentially leaving mutagenic residues.[2]

    • Protocol:High-Temperature Incineration is the only validated method for complete mineralization of the nitrogenous core.[2]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Spill Debris)

Best for: Expired stocks, contaminated weighing boats, spill cleanup materials.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[2][4][5][6][9][10][11] "3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid"[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[2][5]

  • Double Containment: Place the primary container inside a clear, sealable secondary bag (4-mil polyethylene) to prevent surface contamination of the outer container.

  • Disposal Stream: Route to High-Heat Incineration .

    • Note: Do not autoclave.[2] Autoclaving may volatilize the compound or fail to destroy the chemical structure.[2]

B. Liquid Waste (Reaction Mixtures/HPLC Effluent)

Best for: Solubilized compound in DMSO, Methanol, or Water.[2]

  • Solvent Characterization: Determine the primary solvent.[2]

    • Halogenated:[2][12][6][11][13] (DCM, Chloroform)

      
      Halogenated Organic Waste .[2]
      
    • Non-Halogenated: (Methanol, DMSO, Acetone)

      
      Non-Halogenated Organic Waste .[2]
      
    • Aqueous: (Buffers, Water)

      
      Aqueous Toxic Waste .[2]
      
  • pH Check (Crucial):

    • Ensure the waste container is compatible with acids.[2]

    • If the solution is highly acidic, neutralize to pH 5–9 using Sodium Bicarbonate (

      
      ) before adding to a commingled waste drum to prevent heat evolution or gas release.[2]
      
  • Precipitation Watch: MIPC may precipitate out of solution upon mixing with other waste streams.[2] Ensure the waste container is agitated or has sufficient headspace to accommodate sludge formation.[2]

Operational Workflows (Visualized)

Figure 1: Waste Segregation Decision Matrix

This logic gate ensures that the chemical properties (Acidity + Solvent type) drive the disposal path, preventing incompatible mixing.[2]

WasteSegregation Start Waste Generation: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid/Solution StateCheck->LiquidWaste Dissolved PackSolid Pack in HDPE Jar Double Bag SolidWaste->PackSolid Incinerate DISPOSAL: High-Temp Incineration PackSolid->Incinerate SolventCheck Primary Solvent? LiquidWaste->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous (Water, Buffer) SolventCheck->Aqueous BinHalo Bin: Halogenated Organic Waste Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste NonHalo->BinNonHalo pHCheck Check pH Compatibility Aqueous->pHCheck Neutralize Neutralize to pH 6-8 (if necessary) pHCheck->Neutralize Acidic BinAq Bin: Aqueous Toxic Waste pHCheck->BinAq Neutral Neutralize->BinAq BinHalo->Incinerate BinNonHalo->Incinerate BinAq->Incinerate

Caption: Figure 1. Decision matrix for segregating MIPC waste based on physical state and solvent compatibility.

Emergency Response: Spills

In the event of a powder spill, the primary risk is inhalation of dust .

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), lab coat, and an N95 respirator (or half-mask with P100 filters).[2]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[2]

  • Cleanup:

    • Scoop up the material using a plastic spatula.[2]

    • Wipe the surface with a soap/water solution (MIPC is soluble in basic conditions; a mild detergent helps).[2]

    • Perform a final wipe with 70% Ethanol.[2]

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the Solid Hazardous Waste container (see Section 3A).

Regulatory Compliance Codes

When filling out waste manifests, use the following classifications. While MIPC is not a specific "P-listed" or "U-listed" waste, it must be characterized by its properties.[2]

Regulatory BodyClassificationCode / Description
EPA (RCRA) Characteristic WasteD002 (If pH < 2) or Non-Regulated Hazardous Waste (Toxic).[1][2]
DOT (Transport) Hazard ClassClass 6.1 (Toxic Substances) - Likely classification for pure substance.[1][2]
EU (CLP) GHS CodesH302 (Harmful if swallowed), H341 (Suspected of causing genetic defects - Precautionary).[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link][2]

  • PubChem. (2023).[2] Compound Summary: 3H-Imidazo[4,5-b]pyridine derivatives. National Library of Medicine.[2] [Link]

Sources

Handling

Personal protective equipment for handling 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

[1] Executive Summary & Risk Profile 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic building block commonly used in medicinal chemistry as a scaffold for drug discovery (e.g., anti-inflammatory ag...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Profile

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic building block commonly used in medicinal chemistry as a scaffold for drug discovery (e.g., anti-inflammatory agents, kinase inhibitors).[1][2][3]

While often classified generically as an irritant, its structural similarity to biologically active imidazopyridines mandates that it be handled with Potent Compound Precautionary Measures (Control Band 2 or 3) until specific toxicological data proves otherwise. The primary risks are respiratory sensitization from dust inhalation and ocular damage due to the acidic carboxylic moiety.

Immediate Hazard Classifications (GHS):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but to create a redundant barrier system. The selection logic is based on the permeation resistance of nitrile against organic acids and the particle filtration efficiency required for fine pharmaceutical dusts.

Body AreaPPE RequirementTechnical Justification & Selection Logic
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Causality: Carboxylic acids can degrade latex. Nitrile offers superior chemical resistance. Protocol: Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. Validation: Perform an "inflation test" (air leak check) on gloves before donning.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Primary: All solid handling must occur inside a certified chemical fume hood.Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory to prevent inhalation of fine particulates (H335).
Eye/Face Chemical Goggles (Indirect Vent)Logic: Safety glasses with side shields are insufficient for fine powders that behave like fluids. Goggles seal the ocular cavity against airborne dust and accidental acid splashes.
Body Lab Coat (Buttoned) + Tyvek SleevesStandard: 100% Cotton or Nomex lab coat. Enhanced: Disposable Tyvek sleeves cover the wrist gap between the glove and coat, a common exposure point during reaching movements.
Operational Workflow: The "Clean-Trace" Protocol[2]

This workflow emphasizes static control . Organic heterocyclic powders are prone to static charge, causing "fly-away" dust that contaminates balances and benchtops.

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (feet per minute).

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. This prevents the powder from repelling off the spatula, reducing spillage.

  • Staging: Place a "waste beaker" (solid waste) and a "rinse beaker" (solvent) inside the hood before opening the chemical container.

Phase B: Weighing & Transfer (The Critical Step)
  • Don PPE: Follow the matrix above. Inspect gloves.[4][5][6][7][8][9]

  • Open Container: Tap the container gently on the bench before opening to settle dust from the lid.

  • Transfer: Use a disposable anti-static weighing boat.

    • Technique: Do not dump. Spatulate small amounts.

    • Spill Control: If powder spills on the balance, do not blow it off . Wipe with a solvent-dampened Kimwipe (Acetone or Methanol) and place immediately in the solid waste beaker.

  • Dissolution: Add solvent to the solid immediately. Once dissolved, the inhalation risk drops significantly, and standard liquid handling protocols apply.

Phase C: Decontamination
  • Wipe Down: Wipe the exterior of the stock container with a damp tissue before returning it to storage.

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping any residue.

Emergency & Disposal Procedures
Spills (Solid Powder)
  • Minor (<5g): Cover with wet paper towels to prevent dust dispersion. Wipe up and dispose of as hazardous solid waste.[3]

  • Major (>5g): Evacuate the immediate area to let dust settle. Wear a P100 respirator. Use a HEPA-filtered vacuum or wet-method cleanup.

Waste Disposal Classification
  • Solid Waste: Tag as "Hazardous Solid - Organic Irritant."

  • Liquid Waste: Segregate into "Organic Solvents (Non-Halogenated)" unless halogenated solvents were used for dissolution.

  • Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., Methanol) before discarding. Collect rinsate as liquid waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating safety checks into the workflow.

SafeHandling Start Start: Chemical Retrieval CheckPPE Check PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Engineering Control: Hood Flow > 80 fpm? CheckPPE->HoodCheck HoodCheck->Start No (Fix Flow) Static Static Control: Ionizer / Anti-static Gun HoodCheck->Static Yes Weighing Weighing Process: (Inside Hood Only) Static->Weighing Spill Spill Event? Weighing->Spill Cleanup Wet Wipe Method (No Dust Generation) Spill->Cleanup Yes Solubilize Solubilization: Add Solvent Immediately Spill->Solubilize No Waste Disposal: Segregate Solid vs Liquid Cleanup->Waste Solubilize->Waste

Caption: Operational logic flow for handling imidazopyridine derivatives, emphasizing engineering controls and spill contingencies.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3H-imidazo[4,5-b]pyridine-5-carboxylic acid (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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